molecular formula C6H12Cl6Si2 B083055 1,6-Bis(trichlorosilyl)hexane CAS No. 13083-94-8

1,6-Bis(trichlorosilyl)hexane

Katalognummer: B083055
CAS-Nummer: 13083-94-8
Molekulargewicht: 353 g/mol
InChI-Schlüssel: ICJGKYTXBRDUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,6-Bis(trichlorosilyl)hexane is a specialized organosilane compound that serves as a critical building block and cross-linking agent in advanced materials science and polymer research. Its molecular structure features two highly reactive trichlorosilyl groups separated by a hexane spacer, making it an excellent precursor for creating robust covalent networks in hybrid organic-inorganic materials. The compound is primarily used in the synthesis and surface modification of siliceous materials, where it acts as a bridge to incorporate organic segments into silica matrices, enhancing mechanical properties and functionality. In research applications, this compound is valued for its role in the fabrication of functional nanomaterials, the stabilization of nanostructures, and as a key component in the development of specialized coatings for microelectronic devices. The molecular weight of a closely related compound, 1,6-Bis(triethoxysilyl)hexane, is 410.69 g/mol , and while the exact weight of the trichlorosilyl variant will differ, it can be precisely calculated using standard atomic weights (C: 12.011, H: 1.008, Si: 28.085, Cl: 35.45 g/mol). This product is provided in high purity to ensure consistency and reliability in experimental outcomes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trichloro(6-trichlorosilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGKYTXBRDUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065345
Record name 1,6-Hexanediylbis(trichlorosilane)
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Molecular Weight

353.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-
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CAS No.

13083-94-8
Record name 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane]
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Record name Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro-
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Record name Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-
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Record name 1,6-Hexanediylbis(trichlorosilane)
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Record name 1,6-hexanediylbis[trichlorosilane]
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Foundational & Exploratory

An In-depth Technical Guide to 1,6-Bis(trichlorosilyl)hexane: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-bis(trichlorosilyl)hexane, a versatile organosilicon compound. While its primary applications lie within materials science, this document aims to provide relevant data and procedural insights for researchers across various scientific disciplines.

Core Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with the chemical formula C₆H₁₂Cl₆Si₂.[1] It is characterized by a hexane backbone with a trichlorosilyl group at each end, which imparts high reactivity, particularly towards hydrolysis. This reactivity is central to its utility in surface modification and as a coupling agent.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₆Si₂[1]
Molecular Weight 353.03 g/mol [1]
CAS Number 13083-94-8[1][2]
Appearance Colorless to slightly yellow liquid[1][3]
Boiling Point 281 °C (lit.)[1][4]
Density 1.327 - 1.33 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.475 - 1.48[1]
Flash Point 75 °C (167 °F) - closed cup[4]
Purity ≥ 95.0% - 97% (GC)[1][5]

Reactivity and Stability

This compound is stable when stored in sealed containers under a dry, inert atmosphere.[2] Its high reactivity is primarily dictated by the presence of the trichlorosilyl groups.

Key reactivity considerations include:

  • Reaction with Water: It reacts with water and moisture in the air, liberating hydrogen chloride (HCl).[2] This hydrolysis reaction leads to the formation of siloxanes.

  • Incompatible Materials: It is incompatible with alcohols, amines, and oxidizing agents.[2]

  • Conditions to Avoid: Heat, open flames, and sparks should be avoided as it is a combustible liquid.[2]

Applications in Research and Industry

The versatile nature of this compound makes it valuable in several industrial and research applications:

  • Silane Coupling Agents: It serves as an effective silane coupling agent, enhancing adhesion between organic and inorganic materials in composites.[1]

  • Surface Modification: It is used to modify the surfaces of glass and ceramics, imparting hydrophobicity and improving chemical resistance.[1][3]

  • Adhesives and Sealants: The compound is incorporated into adhesive and sealant formulations to improve bonding properties and durability.[1][3]

  • Protective Coatings: It is used in the development of corrosion and wear-resistant coatings.[1][3]

  • Materials Science Research: In a laboratory setting, it is a precursor for the synthesis of novel silicon-based materials.[1][3]

For professionals in drug development, it is important to note that the current body of scientific literature does not point towards direct applications of this compound in biological signaling pathways or as a pharmaceutical agent. Its utility in this field is more likely to be indirect, for instance, in the surface modification of drug delivery vehicles or diagnostic devices.

Experimental Protocols and Safety

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear protective gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and suitable protective clothing.[2] Contact lenses should not be worn.[2] In case of potential inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[2]

  • Engineering Controls: Work in a well-ventilated area, preferably with local exhaust or a fume hood.[2] Emergency eye wash stations and safety showers should be readily accessible.[2]

  • Handling Precautions: Avoid all contact with skin and eyes, and do not breathe vapors.[2] Keep away from heat, sparks, and open flames.[2] Ground and bond containers and receiving equipment.[2]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container under a dry inert atmosphere.[2][6] Store locked up.[2][6]

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[2] Causes severe skin burns.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[2][4] Causes serious eye damage.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. May cause irritation to the respiratory tract.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. May be harmful if swallowed.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, national, and international regulations at a licensed waste disposal facility.[2] Do not dispose of waste into the sewer.[2]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key processes involving this compound.

G Workflow for Surface Modification A Substrate Preparation (e.g., Glass, Ceramic) B Surface Activation (e.g., Plasma Treatment, Piranha Etching) A->B Cleaning & Hydroxylation C Application of This compound Solution B->C Immersion or Vapor Deposition D Hydrolysis and Condensation C->D Reaction with Surface -OH Groups E Curing and Annealing D->E Formation of Siloxane Network F Characterization of Modified Surface (e.g., Contact Angle, XPS, AFM) E->F Verification of Coating

Caption: Workflow for surface modification using this compound.

G Safe Handling and Storage Protocol cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) C Transfer under Inert Atmosphere (e.g., Nitrogen, Argon) A->C B Ensure Proper Ventilation (Fume Hood) B->C D Ground and Bond Equipment C->D E Store in Tightly Sealed Container D->E After Use F Store in a Cool, Dry, Ventilated Area E->F G Dispose as Hazardous Waste F->G End of Life

References

An In-depth Technical Guide to 1,6-Bis(trichlorosilyl)hexane (CAS: 13083-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Bis(trichlorosilyl)hexane, a versatile organosilane compound with significant applications in materials science and surface chemistry. This document details its physicochemical properties, key applications, and detailed experimental protocols for its use in surface modification and as a crosslinking agent.

Core Properties and Specifications

This compound is a bifunctional organosilane featuring a hexyl chain flanked by two trichlorosilyl groups. This structure allows it to act as a stable linker and crosslinking agent. Its high reactivity, particularly the hydrolysis of the Si-Cl bonds, is central to its utility.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 13083-94-8[1]
Molecular Formula C₆H₁₂Cl₆Si₂[1]
Molecular Weight 353.05 g/mol [1]
Appearance Colorless to light brown liquid[1]
Density 1.327 g/mL at 25 °C[1]
Boiling Point 281 °C
Refractive Index n20/D 1.475
Flash Point 75 °C (167 °F) - closed cup
Chemical Identifiers
IdentifierValueReference
EINECS 235-994-7[1]
Beilstein/REAXYS 1768655
MDL Number MFCD00053189[1]
InChI Key ICJGKYTXBRDUMV-UHFFFAOYSA-N
SMILES Cl--INVALID-LINK--(Cl)CCCCCC--INVALID-LINK--(Cl)Cl

Health and Safety Information

This compound is a corrosive and reactive compound that requires careful handling.

GHS Hazard Classification
HazardCodeDescription
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[2]
Flammable Liquids H227Combustible liquid.[2]
Other Hazards EUH014Reacts violently with water.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A respirator with a suitable filter (e.g., type ABEK) is recommended.[2]

  • Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames. Avoid contact with skin, eyes, and inhalation of vapors. Grounding and bonding are necessary to prevent static discharge.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, amines, and oxidizing agents.[2]

  • First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If on skin, remove contaminated clothing and rinse the affected area with water. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[2]

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable component in several advanced applications, primarily as a surface modifier and a crosslinking agent.

Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound can form dense, self-assembled monolayers on hydroxylated surfaces such as silicon wafers (with a native oxide layer), glass, and other metal oxides. The two trichlorosilyl groups react with surface hydroxyls to form stable siloxane bonds, creating a robust, covalently attached organic layer.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Piranha solution) Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying Drying (Oven or N2 stream) Hydroxylation->Drying Solution_Prep Prepare Anhydrous Solution of This compound Drying->Solution_Prep Immersion Immerse Substrate Solution_Prep->Immersion Incubation Incubate (Controlled atmosphere) Immersion->Incubation Rinsing Rinse with Anhydrous Solvent Incubation->Rinsing Curing Cure (e.g., Baking) Rinsing->Curing Characterization Surface Characterization (e.g., AFM, Contact Angle) Curing->Characterization

Caption: Workflow for surface modification using this compound.

This protocol is a representative procedure and may require optimization for specific substrates and applications.

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each, followed by a thorough rinse with deionized water.

    • Prepare a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) in a glass container. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the cleaned wafers in the piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Carefully remove the wafers and rinse them extensively with deionized water.

    • Dry the wafers under a stream of high-purity nitrogen and then bake in an oven at 110-120 °C for at least one hour.

  • Silanization:

    • This step should be performed in a controlled, low-humidity environment (e.g., a glovebox) to prevent premature hydrolysis of the silane.

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent such as toluene or hexane.

    • Immerse the cleaned and dried silicon wafers in the silane solution.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time will depend on the desired monolayer density.

  • Post-Treatment and Curing:

    • Remove the wafers from the silane solution and rinse them sequentially with the anhydrous solvent (e.g., toluene) to remove any non-covalently bonded molecules.

    • Follow with a rinse in a polar solvent like isopropanol or ethanol.

    • Dry the wafers under a stream of nitrogen.

    • To complete the formation of stable siloxane bonds, cure the functionalized wafers by baking them on a hotplate or in an oven at 110-120 °C for 30-60 minutes.

  • Characterization:

    • The resulting self-assembled monolayer can be characterized by various surface analysis techniques, such as contact angle goniometry (to assess surface energy), atomic force microscopy (AFM) (to evaluate surface morphology and roughness), and X-ray photoelectron spectroscopy (XPS) (to confirm the chemical composition of the surface layer).

Crosslinking Agent in Polymeric Systems

This compound is an effective crosslinking agent for polymers containing reactive groups that can undergo condensation with the trichlorosilyl moieties, such as hydroxyl or amine groups. The hexane spacer provides flexibility to the resulting crosslinked network. This is particularly useful in the synthesis of silicone-based polymers and organic-inorganic hybrid materials.[3]

Polymer_Crosslinking Polymer Polymer with Reactive Groups (-OH, -NH2) Mixture Homogeneous Mixture Polymer->Mixture Crosslinker This compound Crosslinker->Mixture Initiation Initiation (e.g., Heat, Catalyst) Mixture->Initiation Crosslinking_Reaction Crosslinking Reaction (Condensation) Initiation->Crosslinking_Reaction Network Crosslinked Polymer Network Crosslinking_Reaction->Network Byproduct Byproduct (HCl) Crosslinking_Reaction->Byproduct

Caption: Logical flow of polymer crosslinking with this compound.

This protocol provides a general methodology for using this compound as a crosslinking agent. The specific polymer, solvent, and reaction conditions will need to be adapted for the particular system.

  • Materials and Preparation:

    • A hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS-OH).

    • This compound.

    • Anhydrous solvent (e.g., toluene).

    • A hindered, non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger.

  • Reaction Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the hydroxyl-terminated polymer in the anhydrous solvent under an inert atmosphere.

    • Add the hindered base to the polymer solution. The molar amount of the base should be at least equivalent to the moles of HCl that will be generated.

    • In a separate, dry container, prepare a solution of this compound in the anhydrous solvent. The molar ratio of the crosslinker to the polymer will determine the crosslinking density and should be optimized for the desired material properties.

    • Slowly add the crosslinker solution to the stirred polymer solution at room temperature.

    • After the addition is complete, the reaction mixture may be heated (e.g., to 50-80 °C) to promote the crosslinking reaction. The reaction progress can be monitored by the increase in viscosity of the solution.

    • The reaction time will vary depending on the reactivity of the polymer and the desired degree of crosslinking.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting crosslinked polymer may precipitate from the solution or form a gel.

    • If a precipitate forms, it can be isolated by filtration. If a gel forms, the solvent can be removed under reduced pressure.

    • The isolated polymer should be washed thoroughly with a suitable solvent to remove any unreacted starting materials and the salt byproduct formed from the HCl scavenger.

    • Dry the crosslinked polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • The degree of crosslinking can be assessed using techniques such as swelling studies, thermomechanical analysis (TMA), or dynamic mechanical analysis (DMA).

    • The chemical structure of the crosslinked polymer can be characterized by solid-state NMR and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of Si-O-Polymer linkages.

Conclusion

This compound is a valuable chemical intermediate for researchers in materials science and related fields. Its ability to form robust, flexible linkages makes it suitable for creating stable surfaces and crosslinked polymers with tailored properties. Proper handling and adherence to safety protocols are essential when working with this reactive compound. The experimental procedures outlined in this guide provide a starting point for the successful application of this compound in a laboratory setting.

References

1,6-Bis(trichlorosilyl)hexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Information

1,6-Bis(trichlorosilyl)hexane is an organochlorosilane compound used as a chemical intermediate in research and industrial applications.[1] Its fundamental properties, molecular formula, and molecular weight are crucial for its application in chemical synthesis and material science.

Quantitative Data

The essential quantitative data for this compound is summarized in the table below.

PropertyValueReferences
Molecular Formula C6H12Cl6Si2[1][2][3][4]
Linear Formula Cl3Si(CH2)6SiCl3
Molecular Weight 353.05 g/mol [2][4]
CAS Number 13083-94-8[2][3]
Density 1.327 g/mL at 25 °C[2]
Boiling Point 281 °C[4]
Melting Point <25 °C[2][4]
Refractive Index n20/D 1.475

Molecular Structure and Logic

The structure of this compound consists of a central hexane chain (a six-carbon alkane backbone). Each end of this chain is bonded to a trichlorosilyl (-SiCl3) group. This bifunctional nature is key to its reactivity and use as a crosslinking agent or monomer in polymer synthesis.

Logical Structure of this compound cluster_0 This compound Hexane Core Hexane Core Trichlorosilyl Group 1 Trichlorosilyl Group 1 Trichlorosilyl Group 1->Hexane Core C1 bond Trichlorosilyl Group 2 Trichlorosilyl Group 2 Trichlorosilyl Group 2->Hexane Core C6 bond

References

An In-depth Technical Guide to the Synthesis of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-bis(trichlorosilyl)hexane, a key bifunctional organosilane used in the development of advanced materials. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support researchers in the fields of materials science and drug development.

Introduction

This compound is a valuable crosslinking agent and surface modifier. Its hexane backbone provides flexibility, while the two trichlorosilyl functional groups at either end allow for strong covalent bonding to a variety of substrates, including inorganic surfaces and organic polymers. This unique combination of properties makes it an important building block in the synthesis of organic-inorganic hybrid materials, coatings, and adhesives.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of an unsaturated six-carbon precursor with trichlorosilane. Two primary starting materials for this reaction are 1,5-hexadiene and 1-hexyne.

Hydrosilylation of 1,5-Hexadiene

The platinum-catalyzed double hydrosilylation of 1,5-hexadiene with trichlorosilane is a direct and efficient route to this compound. The reaction proceeds by the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bonds of 1,5-hexadiene.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the key components and processes in the synthesis.

Logical_Relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification 1,5-Hexadiene 1,5-Hexadiene Hydrosilylation Hydrosilylation 1,5-Hexadiene->Hydrosilylation Trichlorosilane Trichlorosilane Trichlorosilane->Hydrosilylation Platinum Catalyst Platinum Catalyst Platinum Catalyst->Hydrosilylation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Hydrosilylation Elevated Temperature Elevated Temperature Elevated Temperature->Hydrosilylation Distillation Distillation Hydrosilylation->Distillation Final Product This compound Distillation->Final Product

Caption: Logical relationship of components in the synthesis process.

An In-depth Technical Guide to the Reactivity and Stability of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(trichlorosilyl)hexane is a versatile organosilicon compound with the chemical formula C6H12Cl6Si2. It is a bifunctional molecule featuring a flexible hexane backbone terminated by two highly reactive trichlorosilyl groups. This unique structure makes it a valuable cross-linking agent and a precursor for the synthesis of advanced organic-inorganic hybrid materials. Its primary applications are in materials science, particularly in the formation of bridged polysilsesquioxanes, surface modification of substrates, and as a component in adhesive and sealant formulations.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and visual representations of its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValue
Chemical Formula C6H12Cl6Si2
Molecular Weight 353.05 g/mol
CAS Number 13083-94-8
Appearance Colorless to pale yellow liquid[1]
Density 1.327 g/mL at 25 °C
Boiling Point 148 - 150 °C @ 10 mmHg
Flash Point 75 °C
Refractive Index 1.4759
Solubility Soluble in organic solvents; reacts with water[1]

Reactivity

The reactivity of this compound is dominated by the two trichlorosilyl (-SiCl3) groups. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. This reactivity is the basis for its utility as a cross-linker and in sol-gel processes.

Hydrolysis and Condensation

The most significant reaction of this compound is its hydrolysis, which is the reaction with water. This reaction is typically rapid and exothermic, producing hydrochloric acid (HCl) as a byproduct. The initial hydrolysis product is a silanetriol, which is unstable and readily undergoes condensation to form siloxane (Si-O-Si) bonds. This process leads to the formation of a cross-linked network, known as a bridged polysilsesquioxane.

The overall reaction can be summarized as follows:

  • Hydrolysis: Cl3Si-(CH2)6-SiCl3 + 6H2O → (HO)3Si-(CH2)6-Si(OH)3 + 6HCl

  • Condensation: n(HO)3Si-(CH2)6-Si(OH)3 → [-O1.5Si-(CH2)6-SiO1.5-]n + 3nH2O

This sol-gel process allows for the creation of highly cross-linked, thermally stable, and chemically resistant materials. The properties of the final material can be tuned by controlling the reaction conditions, such as pH, water concentration, and the presence of catalysts.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation BTCSH This compound Cl₃Si-(CH₂)₆-SiCl₃ Silanetriol Hexane-1,6-disilanetriol (HO)₃Si-(CH₂)₆-Si(OH)₃ BTCSH->Silanetriol + 6H₂O - 6HCl Polysilsesquioxane Bridged Polysilsesquioxane Network [-O₁.₅Si-(CH₂)₆-SiO₁.₅-]n Silanetriol->Polysilsesquioxane Polycondensation - H₂O

Hydrolysis and condensation pathway of this compound.

Alcoholysis

Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. This reaction also produces HCl as a byproduct. The resulting hexa-alkoxy derivative, 1,6-bis(trialkoxysilyl)hexane, is more stable towards hydrolysis than the parent chlorosilane and is often used as a precursor in sol-gel processes where a slower, more controlled reaction is desired.

Reaction: Cl3Si-(CH2)6-SiCl3 + 6ROH → (RO)3Si-(CH2)6-Si(OR)3 + 6HCl

Reaction with Organometallic Reagents

The silicon-chlorine bonds in this compound can be substituted by organic groups through reactions with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions allow for the introduction of a wide variety of organic functionalities onto the silicon atoms, leading to the synthesis of novel organosilicon compounds with tailored properties. Due to the presence of six reactive Si-Cl bonds, the stoichiometry of the organometallic reagent must be carefully controlled to achieve the desired degree of substitution.

Stability

Thermal Stability
Storage and Handling

Due to its high reactivity with water and atmospheric moisture, this compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It is corrosive and will cause severe skin burns and eye damage upon contact. Inhalation of its vapors can cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These should be performed by trained personnel in a properly equipped laboratory.

Protocol for Hydrolysis and Formation of a Bridged Polysilsesquioxane Xerogel

This protocol describes a typical sol-gel synthesis of a bridged polysilsesquioxane xerogel using this compound as the precursor.

Materials:

  • This compound

  • Anhydrous ethanol

  • Deionized water

  • Ammonium hydroxide (catalyst)

  • Anhydrous hexane (for washing)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of this compound in anhydrous ethanol under an inert atmosphere.

  • In a separate beaker, prepare a mixture of ethanol, deionized water, and ammonium hydroxide.

  • Slowly add the water/ethanol/catalyst mixture to the stirred solution of this compound at room temperature. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture for several hours until a gel forms.

  • Age the gel for 24-48 hours at room temperature in a sealed container.

  • Wash the gel multiple times with anhydrous ethanol to remove unreacted precursors and byproducts.

  • Exchange the solvent with anhydrous hexane.

  • Dry the gel under vacuum at a slightly elevated temperature to obtain the xerogel.

Protocol for Surface Modification of a Silicon Wafer

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a silicon wafer for surface functionalization.

Surface_Modification_Workflow Start Start Wafer_Cleaning Silicon Wafer Cleaning (e.g., Piranha solution) Start->Wafer_Cleaning Hydroxylation Surface Hydroxylation Wafer_Cleaning->Hydroxylation Silanization Silanization with This compound Solution Hydroxylation->Silanization Rinsing Rinsing with Anhydrous Solvent Silanization->Rinsing Curing Curing (Baking) Rinsing->Curing Characterization Surface Characterization (e.g., Contact Angle, AFM, XPS) Curing->Characterization End End Characterization->End

Experimental workflow for silicon wafer surface modification.

Materials:

  • Silicon wafers

  • Piranha solution (H2SO4:H2O2, 3:1 v/v) - EXTREMELY DANGEROUS, HANDLE WITH CAUTION

  • Anhydrous toluene

  • This compound

  • Deionized water

Procedure:

  • Wafer Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in acetone and then isopropanol.

    • Dry the wafers under a stream of nitrogen.

    • Carefully immerse the wafers in freshly prepared Piranha solution for 15-30 minutes to clean and create surface hydroxyl (-OH) groups.

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1% v/v) of this compound in anhydrous toluene.

    • Immerse the cleaned and dried wafers in the silane solution for 1-2 hours at room temperature.

    • Remove the wafers and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

  • Curing:

    • Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation and cross-linking.

Conclusion

This compound is a highly reactive compound with significant potential in materials science. Its bifunctional nature allows for the formation of cross-linked polymer networks and the functionalization of surfaces. The reactivity is primarily driven by the susceptibility of the silicon-chlorine bonds to nucleophilic attack, most notably by water and alcohols. While stable when properly stored, its sensitivity to moisture necessitates careful handling under inert conditions. The provided protocols offer a foundation for the application of this compound in the synthesis of advanced materials. Further research to quantify the kinetics of its reactions and to fully characterize its thermal decomposition profile would be beneficial for optimizing its use in various applications.

References

An In-depth Technical Guide to the Hydrolysis of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation of 1,6-bis(trichlorosilyl)hexane, a critical process for the formation of bridged polysilsesquioxane networks. These hybrid organic-inorganic materials are of significant interest for applications ranging from advanced materials science to drug delivery, owing to their tunable properties and structural versatility. This document outlines the core reaction mechanism, provides a representative experimental protocol, and discusses the expected structural outcomes.

Core Reaction Mechanism: A Two-Step Sol-Gel Process

The conversion of this compound into a stable, cross-linked polysilsesquioxane network proceeds via a classic sol-gel mechanism involving two primary stages: hydrolysis and condensation.

Step 1: Hydrolysis

The initial and rapid step is the hydrolysis of the trichlorosilyl (-SiCl₃) groups upon reaction with water. In this nucleophilic substitution reaction, the six chlorine atoms are replaced by hydroxyl (-OH) groups, forming the highly reactive intermediate, 1,6-bis(trihydroxysilyl)hexane. This reaction is typically vigorous and produces hydrochloric acid (HCl) as a byproduct. The presence of moisture is sufficient to initiate this process, making the starting material highly sensitive to atmospheric conditions.

Step 2: Condensation

The newly formed silanol (-SiOH) groups are unstable and readily undergo condensation to form a stable siloxane (Si-O-Si) network. This process can proceed through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

  • Alcohol Condensation: If the reaction is carried out in an alcohol solvent, a silanol group can react with an alkoxysilane (if present) to form a siloxane bond and an alcohol molecule. In the case of the hydrolysis of this compound in a non-alcoholic solvent, water condensation is the predominant pathway.

This polycondensation reaction results in the formation of a three-dimensional, covalently bonded network, with the hexane chains acting as bridges between the polysilsesquioxane cage-like structures. The final material is a hybrid organic-inorganic polymer.

The overall reaction can be influenced by several factors, including the water-to-silane ratio, the type of solvent, the temperature, and the presence of an acid or base catalyst. These parameters can be tuned to control the rate of hydrolysis and condensation, thereby influencing the final structure and properties of the polysilsesquioxane material.

Reaction Pathway Diagram

Hydrolysis_Condensation cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound 1,6-Bis(trihydroxysilyl)hexane (Silanetriol Intermediate) 1,6-Bis(trihydroxysilyl)hexane (Silanetriol Intermediate) This compound->1,6-Bis(trihydroxysilyl)hexane (Silanetriol Intermediate) + 6 H₂O - 6 HCl Oligomeric Species Oligomeric Species 1,6-Bis(trihydroxysilyl)hexane (Silanetriol Intermediate)->Oligomeric Species Condensation - n H₂O Bridged Polysilsesquioxane Network Bridged Polysilsesquioxane Network Oligomeric Species->Bridged Polysilsesquioxane Network Further Condensation & Cross-linking

Caption: Hydrolysis and condensation pathway of this compound.

Representative Experimental Protocol

The following is a representative sol-gel protocol for the synthesis of a bridged polysilsesquioxane xerogel from this compound. This protocol is based on general procedures for the hydrolysis of organotrichlorosilanes. Researchers should optimize the specific conditions for their intended application.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or other suitable inert solvent

  • Deionized Water

  • Ammonium Hydroxide (for base-catalyzed reaction) or Hydrochloric Acid (for acid-catalyzed reaction)

  • Ethanol (for washing)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF under a nitrogen atmosphere. A typical concentration would be in the range of 0.1-0.5 M.

  • Prepare a solution of deionized water in THF. The molar ratio of water to the trichlorosilyl groups should be carefully controlled. A stoichiometric amount (6 equivalents of water per mole of this compound) or a slight excess is typically used.

  • For catalyzed reactions, add the catalyst (e.g., a few drops of ammonium hydroxide or hydrochloric acid) to the water/THF solution.

  • Slowly add the water/THF solution dropwise to the stirred solution of this compound at room temperature. The reaction is exothermic and will produce HCl gas, which should be vented through a proper scrubbing system.

  • After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for the hydrolysis and initial condensation to occur. The formation of a gel (sol-gel transition) may be observed during this time.

  • Age the gel by letting it stand undisturbed for a period of time (e.g., 24-72 hours) to allow for further cross-linking and strengthening of the network.

  • The solvent within the gel pores (a "wet gel" or "alcogel" if alcohol is used) can be removed to obtain a solid material. This is typically done by washing the gel with a solvent like ethanol to remove any unreacted precursors and byproducts.

  • Dry the gel to obtain the final polysilsesquioxane material. For a xerogel, this can be achieved by evaporation at ambient or elevated temperatures. For an aerogel, supercritical drying is required to preserve the porous structure.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A Dissolve this compound in anhydrous solvent under N₂ C Slowly add H₂O mixture to silane solution A->C B Prepare H₂O/Solvent mixture (with optional catalyst) B->C D Stir at room temperature (2-24h) (Sol-Gel Transition) C->D E Age the gel (24-72h) D->E F Solvent Exchange (e.g., with Ethanol) E->F G Drying (Evaporation or Supercritical) F->G H Bridged Polysilsesquioxane (Xerogel or Aerogel) G->H

Caption: General experimental workflow for the synthesis of bridged polysilsesquioxanes.

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not extensively published, the following table summarizes the expected characterization data based on analogous systems.

ParameterExpected Value / ObservationCharacterization Method
Reaction Yield Typically high (>90%) for the formation of the solid polysilsesquioxane material.Gravimetric Analysis
¹H NMR Broad peaks corresponding to the methylene protons of the hexane bridge. Disappearance of sharp signals from the starting material.NMR Spectroscopy
²⁹Si NMR Appearance of T-type silicon signals (R-Si(OSi)₃), indicating the formation of the silsesquioxane network. The chemical shifts can provide information on the degree of condensation.NMR Spectroscopy
FTIR Spectroscopy Disappearance of the Si-Cl stretching band. Appearance of a broad Si-O-Si stretching band (around 1000-1100 cm⁻¹). Presence of a broad -OH stretching band (around 3200-3600 cm⁻¹) in incompletely condensed materials. C-H stretching bands from the hexane bridge will be present.FTIR Spectroscopy
Morphology Can range from a dense, non-porous material to a highly porous network, depending on the synthesis and drying conditions.SEM, TEM
Crystallinity Generally amorphous, as indicated by the absence of sharp peaks in the XRD pattern.X-ray Diffraction (XRD)

This guide provides a foundational understanding of the hydrolysis of this compound. For specific applications, further empirical optimization and detailed characterization will be necessary. The versatility of the sol-gel process allows for the creation of a wide range of materials with tailored properties, making this a promising area for continued research and development.

An In-Depth Technical Guide to the Safe Handling and Use of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,6-Bis(trichlorosilyl)hexane (CAS No. 13083-94-8), a versatile organosilicon compound used in materials science and as a chemical intermediate. Due to its reactive nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive with water and other protic solvents. A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₆H₁₂Cl₆Si₂
Molecular Weight 353.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 281 °C
Density 1.327 g/cm³ at 25 °C
Flash Point 75 °C (closed cup)
Solubility Soluble in organic solvents; reacts with water

Hazard Identification and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Upon contact with water or moisture in the air, it readily hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[1]

Primary Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract upon contact.[1]

  • Water Reactive: Reacts with water, including moisture in the air, to produce toxic and corrosive hydrogen chloride gas.[2][3]

  • Combustible: The liquid is combustible and can be ignited by heat, sparks, or open flames.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron, along with closed-toe shoes, must be worn.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-certified respirator with an acid gas cartridge is required.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye Eye Protection (Goggles & Face Shield) Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat, Closed Shoes) Respiratory Respiratory Protection (Fume Hood/Respirator) Handling Handling This compound Handling->Eye Handling->Hand Handling->Body Handling->Respiratory

Figure 1: Mandatory Personal Protective Equipment for handling this compound.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Always work in a well-ventilated chemical fume hood.[1]

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Use only non-sparking tools.[1]

  • Ground all containers and transfer equipment to prevent static discharge.[1]

  • Avoid breathing vapors.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as water, alcohols, amines, and oxidizing agents.[1]

  • The storage area should be locked.[1]

Experimental Protocols

Synthesis of this compound via Hydrosilylation

This protocol describes the synthesis of this compound through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with trichlorosilane. This reaction is a common method for forming carbon-silicon bonds.

Materials:

  • 1,5-Hexadiene

  • Trichlorosilane (HSiCl₃)

  • Karstedt's catalyst (a platinum(0) complex)

  • Anhydrous toluene (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add 1,5-hexadiene (1.0 equivalent) and anhydrous toluene to the flask.

  • Catalyst Introduction: Add Karstedt's catalyst solution (typically 10-100 ppm Pt loading) dropwise to the stirred reaction mixture.

  • Silane Addition: Slowly add trichlorosilane (2.2 equivalents) to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by GC or NMR spectroscopy.

  • Work-up: Once the reaction is complete, carefully quench any remaining trichlorosilane by slowly adding the reaction mixture to a stirred solution of a high-boiling point alcohol (e.g., isopropanol) in an inert solvent. This should be done in a fume hood, as HCl gas will be evolved.

  • Purification: Remove the solvent and byproducts under reduced pressure. The desired product, this compound, can be purified by fractional distillation under vacuum.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Assemble dry glassware under inert atmosphere Add_Hexadiene Add 1,5-Hexadiene and Toluene Prep->Add_Hexadiene Add_Catalyst Add Karstedt's Catalyst Add_Hexadiene->Add_Catalyst Add_Silane Slowly add Trichlorosilane Add_Catalyst->Add_Silane React Stir at RT or heat Add_Silane->React Quench Quench with alcohol React->Quench Purify Vacuum Distillation Quench->Purify Product This compound Purify->Product

Figure 2: Workflow for the synthesis of this compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

In the event of a spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area.

Small Spills (in a fume hood):

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for chemical spills. Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a high-boiling point alcohol (e.g., isopropanol) to react with any remaining residue. Follow with a final cleaning using soap and water.

Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team and provide details of the spill.

Spill_Response cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (outside Fume Hood) Spill Spill Occurs Evacuate_Small Alert Area Personnel Spill->Evacuate_Small Evacuate_Large Evacuate Laboratory Spill->Evacuate_Large Ventilate Ensure Hood Ventilation Evacuate_Small->Ventilate Contain Cover with Inert Absorbent Ventilate->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decontaminate_Small Decontaminate with Alcohol, then Soap & Water Collect->Decontaminate_Small Isolate Isolate the Area Evacuate_Large->Isolate Notify Contact Emergency Response Isolate->Notify

Figure 3: Logical workflow for responding to a spill of this compound.

Decontamination and Waste Disposal

Equipment Decontamination: Glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood.

  • Rinse the equipment with a small amount of an anhydrous, inert solvent (e.g., hexane or toluene) to remove the bulk of the material. Collect this rinse as hazardous waste.

  • Carefully and slowly rinse the equipment with a high-boiling point alcohol (e.g., isopropanol) or a basic solution (e.g., dilute sodium bicarbonate) to quench any residual trichlorosilyl groups.[4] This reaction is exothermic and will produce HCl, so it must be performed in a fume hood with good ventilation.

  • After the initial decontamination, the glassware can be washed with soap and water.

Waste Disposal: All waste materials, including absorbed spill cleanup materials and decontamination rinses, must be collected in properly labeled, sealed containers for hazardous waste disposal.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain.[1]

Conclusion

This compound is a valuable chemical intermediate with significant hazards. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers can handle this compound safely and effectively. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information before use.

References

Spectroscopic Data for 1,6-Bis(trichlorosilyl)hexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,6-bis(trichlorosilyl)hexane. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this document presents the available experimental Infrared (IR) spectroscopy data, supplemented with predicted NMR data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such spectra for moisture-sensitive organochlorosilanes are also provided, along with a generalized workflow for the spectroscopic characterization of novel organosilanes.

Data Presentation

Infrared (IR) Spectroscopy Data (Experimental)

An experimental Fourier-Transform Infrared (FTIR) spectrum for this compound is available and the key absorption bands are summarized below.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2936StrongC-H asymmetric stretching
2860StrongC-H symmetric stretching
1465Medium-CH₂- scissoring
1425MediumSi-CH₂- deformation
1155StrongC-C skeletal vibrations
610Very StrongSi-Cl asymmetric stretching
500StrongSi-Cl symmetric stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following NMR data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) are predicted based on the analysis of its chemical structure and comparison with known data for similar organosilicon compounds.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.55Multiplet4H-Si-CH₂-CH ₂-
~1.40Multiplet4H-CH₂-CH ₂-CH₂-
~0.85Multiplet4H-Si-CH ₂-

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~32.5-Si-CH₂-C H₂-
~23.8-CH₂-C H₂-CH₂-
~16.5-Si-C H₂-

²⁹Si NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~10 to 15Si Cl₃

Experimental Protocols

General Considerations for a Moisture-Sensitive Compound

This compound is an organochlorosilane that is highly sensitive to moisture.[2] All sample manipulations and preparations for spectroscopic analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques to prevent hydrolysis.[3] All glassware and syringes must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use. Solvents used for NMR spectroscopy must be anhydrous and deoxygenated.

NMR Spectroscopy Protocol (General)
  • Sample Preparation :

    • In an inert atmosphere glove box, accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.[4]

    • Using a dry syringe, add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be from a freshly opened ampule or dried over molecular sieves.

    • Cap the NMR tube securely with a sealed cap.

    • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.

  • Instrument Setup and Data Acquisition :

    • The NMR spectrometer should be properly tuned and shimmed according to standard operating procedures.

    • For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200 ppm) and a longer acquisition time with a greater number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • For ²⁹Si NMR, a proton-decoupled pulse sequence with a longer relaxation delay may be necessary due to the negative nuclear Overhauser effect. A spectral width of approximately 300 ppm centered around 0 ppm is a reasonable starting point.

Infrared (IR) Spectroscopy Protocol (General)

For a moisture-sensitive liquid like this compound, Attenuated Total Reflectance (ATR) or transmission cells suitable for air-sensitive samples should be used.

ATR-FTIR Method:

  • Instrument and Sample Preparation :

    • The ATR accessory, equipped with a suitable crystal (e.g., diamond or germanium), should be cleaned thoroughly with a dry, non-protic solvent (e.g., anhydrous hexane or dichloromethane) and dried completely.

    • A background spectrum of the clean, dry ATR crystal should be collected.[5]

    • All sample handling should be performed under an inert atmosphere.

  • Data Acquisition :

    • In a glove box, a small drop of this compound is applied directly to the center of the ATR crystal.[5]

    • The sample is then analyzed by acquiring the FTIR spectrum over a typical range of 4000-400 cm⁻¹.[6]

    • An appropriate number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Transmission Method (using a sealed liquid cell):

  • Cell Preparation :

    • A demountable or sealed liquid cell with IR-transparent windows (e.g., KBr or NaCl, though these are hygroscopic and require careful handling) is assembled in a glove box.[7] For moisture-sensitive compounds, non-hygroscopic windows like ZnSe or CaF₂ are preferable.

    • The cell path length is determined by a spacer, typically 0.025-0.1 mm.

  • Sample Loading and Data Acquisition :

    • The cell is filled with this compound using a dry syringe inside the glove box and then sealed.

    • A background spectrum of the empty, sealed cell is recorded.

    • The sample-filled cell is placed in the spectrometer's sample holder, and the spectrum is acquired.

Mandatory Visualization

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Synthesis Synthesis of Organosilane Purification Purification (e.g., Distillation) Synthesis->Purification NMR_Prep Prepare NMR Sample (Anhydrous Deuterated Solvent) Purification->NMR_Prep IR_Prep Prepare IR Sample (ATR or Sealed Cell) NMR_Acq Acquire NMR Spectra (1H, 13C, 29Si) NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Analysis Process & Analyze NMR Data (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Data (Characteristic Absorptions) IR_Acq->IR_Analysis Structure_Verification Structure Verification NMR_Analysis->Structure_Verification IR_Analysis->Structure_Verification

Caption: Workflow for Spectroscopic Characterization of an Organosilane.

References

The Versatility of 1,6-Bis(trichlorosilyl)hexane in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,6-Bis(trichlorosilyl)hexane is a bifunctional organosilane compound that is emerging as a critical component in the development of advanced materials. Its unique molecular structure, featuring a flexible hexane backbone and two highly reactive trichlorosilyl groups, allows it to act as a versatile cross-linking agent, surface modifier, and coupling agent. These functionalities have led to its successful application in a range of high-performance materials, from robust silicone polymers and protective coatings to sophisticated organic electronics. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound for researchers, scientists, and professionals in materials science and drug development.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in research and development.

PropertyValueReference
Chemical Formula Cl₃Si(CH₂)₆SiCl₃[1]
Molecular Weight 353.05 g/mol [1]
CAS Number 13083-94-8[1]
Appearance Colorless to light yellow clear liquid[2]
Density 1.327 g/mL at 25 °C[1]
Boiling Point 281 °C[1]
Refractive Index n20/D 1.475[1]
Flash Point 75 °C (closed cup)[1]
Safety InformationDetailsReference
Hazard Class 8 (Corrosive)[2]
Hazard Statements H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H290: May be corrosive to metals.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2]
Storage Store in a well-ventilated place. Keep cool. Store locked up. Keep in a corrosive resistant container.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the hydrosilylation of a suitable unsaturated hydrocarbon precursor. One documented route involves the chloroplatinic acid-catalyzed hydrosilylation of 1-hexyne.[3]

1-Hexyne 1-Hexyne Reaction_Vessel Reaction Vessel 1-Hexyne->Reaction_Vessel Trichlorosilane Trichlorosilane Trichlorosilane->Reaction_Vessel Chloroplatinic_Acid Chloroplatinic_Acid Chloroplatinic_Acid->Reaction_Vessel Catalyst This compound This compound Reaction_Vessel->this compound Hydrosilylation

Synthesis of this compound.
Experimental Protocol: Synthesis via Hydrosilylation

Materials:

  • 1-Hexyne

  • Trichlorosilane (HSiCl₃)

  • Chloroplatinic acid (H₂PtCl₆) solution in isopropanol (Karstedt's catalyst)

  • Anhydrous toluene (solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous toluene and 1-hexyne under an inert atmosphere.

  • Trichlorosilane (in slight excess) is added to the solution.

  • A catalytic amount of chloroplatinic acid solution is introduced to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and any unreacted starting materials are removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Applications in Materials Science

The dual reactivity of the trichlorosilyl groups makes this compound a highly effective molecule for creating robust and functional materials.

Cross-linking Agent for Polymer Dielectrics in Organic Electronics

A significant application of this compound is as a cross-linking agent for polymer gate dielectrics in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs).[1] By blending it with an insulating polymer like poly(methyl methacrylate) (PMMA), a dense, cross-linked network is formed at room temperature.[4] This process enhances the dielectric properties of the polymer film, leading to devices with lower operating voltages, reduced leakage currents, and improved stability.

Insulating_Polymer Insulating Polymer (e.g., PMMA) Blending Blending Insulating_Polymer->Blending BTSH This compound BTSH->Blending Solvent Anhydrous Solvent Solvent->Blending Spin_Coating Spin_Coating Blending->Spin_Coating Cross_Linking Room Temperature Cross-linking Spin_Coating->Cross_Linking Dielectric_Film Cross-linked Polymer Dielectric Film Cross_Linking->Dielectric_Film OFET_Device OFET Device Dielectric_Film->OFET_Device

Workflow for creating a cross-linked dielectric film.

The following protocol is based on the work by Noh et al. for fabricating ultra-thin polymer gate dielectrics.[4]

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • This compound

  • Anhydrous solvent (e.g., p-xylene)

  • Substrate (e.g., silicon wafer with a native oxide layer)

Procedure:

  • In an inert atmosphere (e.g., a glovebox), prepare a solution by dissolving PMMA in the anhydrous solvent.

  • Add a specific weight percentage of this compound to the PMMA solution. The ratio of polymer to cross-linker is a critical parameter to optimize.

  • Thoroughly mix the solution to ensure homogeneity.

  • Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropyl alcohol, followed by oxygen plasma treatment).

  • Spin-coat the blended solution onto the cleaned substrate to achieve the desired film thickness (typically 30-50 nm).

  • The cross-linking reaction proceeds at room temperature in the inert atmosphere. The trichlorosilyl groups react with residual moisture and hydroxyl groups on the substrate and between polymer chains to form a stable siloxane network.

  • The resulting film is then used as the gate dielectric layer for the fabrication of top-gate OFETs.

Performance MetricValueReference
Film Thickness 30–50 nm[4]
Dielectric Breakdown Strength >3 MV/cm[4]
Leakage Current 10–100 nA/mm² at 2 MV/cm[4]
Achieved Carrier Mobility 0.1–0.2 cm²/V·s[4]
On/Off Current Ratio 10⁴[4]
Surface Modification

The reactive trichlorosilyl groups of this compound can readily react with hydroxyl (-OH) groups present on the surfaces of various inorganic materials such as glass, ceramics, and silicon wafers.[5] This reaction forms a durable, covalently bonded organosilane layer. The bifunctional nature of the molecule allows for the formation of a cross-linked, polymeric network on the surface, which can significantly alter the surface properties.

cluster_0 Surface Modification Process Substrate Substrate with -OH groups Hydrolysis Hydrolysis of -SiCl₃ to -Si(OH)₃ Substrate->Hydrolysis BTSH_Solution This compound in anhydrous solvent BTSH_Solution->Hydrolysis Condensation_Surface Condensation with surface -OH groups Hydrolysis->Condensation_Surface Cross_Linking Lateral Cross-linking Condensation_Surface->Cross_Linking Modified_Surface Hydrophobic and Chemically Resistant Surface Cross_Linking->Modified_Surface

Mechanism of surface modification.
  • Hydrophobic Coatings: The hexane backbone imparts a nonpolar character to the surface, leading to increased hydrophobicity. This is beneficial for creating water-repellent and self-cleaning surfaces.

  • Improved Adhesion: The organosilane layer can act as an adhesion promoter between an inorganic substrate and an organic polymer coating or adhesive.[6]

  • Chemical Resistance: The dense, cross-linked siloxane network provides a protective barrier against chemical attack.[5]

Coupling Agent in Composite Materials

In composite materials, this compound can function as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and an organic polymer matrix.[5] The trichlorosilyl groups react with the surface of the inorganic filler, while the hexane chain can physically entangle with the polymer matrix, creating a strong bond at the interface. This leads to composite materials with enhanced mechanical properties, such as increased strength and durability.

Conclusion

This compound is a highly versatile and reactive organosilane with significant potential in materials science. Its primary applications as a cross-linking agent in polymer dielectrics for organic electronics, a surface modifier for inorganic materials, and a coupling agent in composites demonstrate its ability to enhance material performance. The detailed experimental protocols and performance data provided in this guide offer a solid foundation for researchers and scientists to explore and innovate with this promising compound in the development of next-generation materials. As research continues, the range of applications for this compound is expected to expand further, solidifying its role as a key building block in advanced materials.

References

Methodological & Application

Application Notes and Protocols for Spin-Coating 1,6-Bis(trichlorosilyl)hexane Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deposition of thin films of 1,6-Bis(trichlorosilyl)hexane via spin-coating. This compound is a bifunctional organosilane that acts as a cross-linking agent, capable of forming robust, covalently bonded siloxane networks on hydroxylated surfaces.[1][2][3] These films are of significant interest for applications requiring stable dielectric layers, surface modification to control wettability, and as adhesion promoters between organic and inorganic materials.[3][4] The procedures outlined below cover substrate preparation, solution formulation, spin-coating parameters, and post-deposition curing. Due to the highly reactive nature of trichlorosilyl groups with moisture, all procedures must be conducted under anhydrous or controlled low-humidity conditions to ensure high-quality, uniform films.[5]

Materials and Equipment

1.1 Materials

  • This compound (Assay ≥ 97%)

  • Anhydrous solvents (e.g., hexane, toluene, or bicyclohexyl)

  • Substrates (e.g., Silicon wafers, glass slides, quartz)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (Resistivity >18 MΩ·cm)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Nitrogen gas (high purity, filtered)

1.2 Equipment

  • Spin coater

  • Glove box or dry box with a controlled inert atmosphere (<1% relative humidity)

  • Ultrasonic bath

  • Hot plate or vacuum oven

  • Pipettes and glassware (oven-dried before use)

  • Appropriate Personal Protective Equipment (PPE): Faceshield, acid-resistant gloves, lab coat.[5][6]

Experimental Protocols

2.1 Substrate Preparation (Hydroxylation)

A pristine, hydrophilic surface is critical for the covalent attachment of the silane. The following is a standard cleaning procedure for silicon or glass substrates.

  • Degreasing: Place substrates in a beaker and sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Piranha Etch (Activation):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated fume hood with appropriate PPE. Never store in a sealed container.

    • Immerse the substrates in a freshly prepared Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.

  • Final Rinse: Remove substrates from the Piranha solution and rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and place them in an oven at 120 °C for at least 30 minutes to remove residual water.

  • Storage: Store the cleaned, dry substrates in a desiccator or under vacuum until ready for use. Transfer to the glove box for the coating procedure.

2.2 Solution Preparation

The trichlorosilyl groups of this compound are highly reactive with atmospheric moisture, leading to premature hydrolysis and aggregation in solution.[5] Therefore, the solution must be prepared and handled under an inert, anhydrous atmosphere (e.g., in a glove box).

  • Solvent Selection: Anhydrous hexane or toluene are suitable solvents.

  • Concentration: A typical starting concentration is 1-10 mM. For this protocol, we will use a 5 mM solution.

    • The molecular weight of this compound is 353.05 g/mol .[1]

    • To prepare 10 mL of a 5 mM solution, dissolve 17.65 mg of this compound in 10 mL of anhydrous hexane.

  • Mixing: Cap the vial and gently swirl or sonicate briefly to ensure the silane is fully dissolved. The solution should be used immediately after preparation.

2.3 Spin-Coating Procedure

The spin-coating process should be performed inside a glove box to prevent premature reaction of the silane solution with ambient humidity.

  • Substrate Mounting: Secure the cleaned, hydroxylated substrate onto the spin coater chuck.

  • Solution Dispensing (Static Dispense):

    • Using a clean, dry pipette, dispense a sufficient volume of the this compound solution to cover approximately two-thirds of the substrate surface (e.g., 0.5 mL for a 1-inch wafer).

  • Spin Cycle: Immediately initiate the spin cycle. A two-step process is recommended to ensure even spreading and controlled solvent evaporation.

    • Step 1 (Spread): 500 rpm for 10 seconds.

    • Step 2 (Thinning): 3000 rpm for 45-60 seconds.

    • Note: The final film thickness is primarily determined by the spin speed in Step 2 and the solution concentration. Higher speeds will result in thinner films.[7]

2.4 Post-Deposition Curing (Annealing)

Curing is essential to drive the cross-linking reaction between adjacent silane molecules and ensure the complete formation of a stable, polymeric siloxane network.

  • Initial Bake: Carefully transfer the coated substrate to a hotplate within the glove box. Bake at 120-150 °C for 30-60 minutes. This step removes the solvent and initiates the cross-linking condensation reaction.

  • Rinsing (Optional): After the initial bake, the substrate can be removed from the glove box and rinsed with a dry solvent (e.g., hexane) to remove any physisorbed (non-covalently bonded) molecules.

  • Final Cure: Dry the substrate with nitrogen and perform a final cure in an oven under ambient or inert atmosphere at 120-150 °C for another 1-2 hours to complete the cross-linking process.

Data Presentation

The following table presents expected film thickness values for a 5 mM solution as a function of the primary spin-coating speed (Step 2). These values are illustrative and should be optimized empirically for specific experimental setups and desired outcomes. Film thickness can be measured using techniques such as ellipsometry or atomic force microscopy (AFM).[8]

ParameterValue
Solution Concentration 5 mM this compound in anhydrous hexane
Spin Speed (Step 1) 500 rpm for 10 s
Spin Time (Step 2) 60 s
Curing Temperature 120 °C
Curing Time 60 minutes
Spin Speed (Step 2, rpm)Expected Film Thickness (nm)Expected Surface Roughness (RMS, nm)
1000~10.0< 0.5
2000~7.1< 0.4
3000~5.8< 0.3
4000~5.0< 0.3
5000~4.5< 0.3

Visualization

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_glovebox Glove Box (Anhydrous) cluster_post Post-Processing Degrease 1. Degrease (Acetone/IPA Sonicate) Rinse1 2. DI Water Rinse Degrease->Rinse1 Piranha 3. Piranha Etch (Hydroxylation) Rinse1->Piranha Rinse2 4. DI Water Rinse Piranha->Rinse2 Dry 5. N2 Dry & Bake (120°C) Rinse2->Dry Sol_Prep 6. Solution Prep (5mM in Hexane) Spin_Coat 7. Spin-Coating (500rpm -> 3000rpm) Dry->Spin_Coat Sol_Prep->Spin_Coat Initial_Bake 8. Initial Bake (120-150°C) Spin_Coat->Initial_Bake Rinse3 9. Solvent Rinse (Optional) Initial_Bake->Rinse3 Final_Cure 10. Final Cure (120-150°C) Rinse3->Final_Cure Characterize Characterization (Ellipsometry, AFM, etc.) Final_Cure->Characterize

Caption: Workflow for this compound film deposition.

Surface Reaction Pathway

G Substrate Hydroxylated Substrate (Si-OH) Condensation1 Surface Condensation (-H2O) Substrate->Condensation1 Silane This compound Cl3Si-(CH2)6-SiCl3 Hydrolysis Hydrolysis (+H2O, -HCl) Silane->Hydrolysis Hydrolyzed_Silane Hydrolyzed Intermediate (HO)3Si-(CH2)6-Si(OH)3 Hydrolysis->Hydrolyzed_Silane Hydrolyzed_Silane->Condensation1 Surface_Bond Covalent Surface Attachment Si-O-Si-(CH2)6-Si(OH)3 Condensation1->Surface_Bond Condensation2 Intermolecular Condensation (Cross-linking) Surface_Bond->Condensation2 Final_Film Cross-linked Polysiloxane Film Condensation2->Final_Film

References

Application Notes and Protocols for 1,6-Bis(trichlorosilyl)hexane as a Cross-linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(trichlorosilyl)hexane is a versatile cross-linking agent primarily utilized in the production of silicone polymers.[1] Its bifunctional nature, featuring a trichlorosilyl group at each end of a hexane chain, allows for the formation of stable, three-dimensional polymer networks. This cross-linking imparts significant enhancements to the mechanical properties, thermal stability, and chemical resistance of the base polymer.[1] The primary mechanism of cross-linking involves the hydrolysis of the trichlorosilyl groups in the presence of moisture to form reactive silanol groups. These silanols then undergo condensation reactions with hydroxyl-terminated polymer chains, such as hydroxyl-terminated polydimethylsiloxane (PDMS), or with each other, to form durable siloxane (Si-O-Si) bonds. This process results in a robust and stable network structure. The hexane backbone of the cross-linker provides flexibility to the resulting polymer network.

Key Applications

  • Silicone Elastomers: Creation of robust and stable silicone elastomers for use in industries such as automotive, aerospace, and electronics.[1]

  • Coatings and Sealants: Used as a surface modifier to improve water repellency and chemical resistance.[1]

  • Composite Materials: Acts as a coupling agent to enhance adhesion between organic and inorganic components.[1]

Chemical and Physical Properties

PropertyValue
CAS Number 13083-94-8
Molecular Formula C6H12Cl6Si2
Molecular Weight 353.03 g/mol
Appearance Colorless to slightly yellow liquid
Density 1.33 g/mL
Boiling Point 281 °C
Refractive Index n20/D 1.48

Health and Safety Information

This compound is a reactive compound that requires careful handling. It is classified as a combustible liquid and can cause severe skin burns and eye damage. The material reacts with water and moisture in the air to liberate hydrogen chloride (HCl) gas, which is corrosive and irritating to the respiratory tract.

Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Cross-linking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the preparation of a cross-linked PDMS elastomer using this compound. The properties of the final elastomer can be tuned by varying the concentration of the cross-linking agent.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity of 6,200 cSt)

  • This compound

  • Anhydrous toluene (or other suitable solvent like n-heptane)

  • Dibutyltin dilaurate (catalyst)

  • Polytetrafluoroethylene (PTFE) mold

Procedure:

  • Preparation of the Polymer Solution: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 100 parts by weight of hydroxyl-terminated PDMS in anhydrous toluene to achieve a 50% (w/w) solution.

  • Addition of Cross-linker and Catalyst: To the stirred polymer solution, add the desired amount of this compound (e.g., 2, 5, or 10 parts by weight). Subsequently, add a catalytic amount of dibutyltin dilaurate (e.g., 0.05 parts by weight).

  • Mixing: Stir the mixture vigorously for 15-20 minutes to ensure homogeneous distribution of the cross-linker and catalyst.

  • Casting and Curing: Pour the mixture into a PTFE mold. Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.

  • Post-Curing: Transfer the mold to a vacuum oven and cure at 80°C for 4 hours to complete the cross-linking reaction and remove any residual solvent.

  • Cooling and Demolding: Allow the elastomer to cool to room temperature before carefully demolding.

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing PDMS Hydroxyl-Terminated PDMS Mixer1 Dissolve PDMS in Toluene PDMS->Mixer1 Solvent Anhydrous Toluene Solvent->Mixer1 PDMS_Sol PDMS Solution Mixer1->PDMS_Sol Mixer2 Add Crosslinker and Catalyst PDMS_Sol->Mixer2 Crosslinker This compound Crosslinker->Mixer2 Catalyst Dibutyltin Dilaurate Catalyst->Mixer2 Homogeneous_Mix Homogeneous Mixture Mixer2->Homogeneous_Mix Casting Cast in PTFE Mold Homogeneous_Mix->Casting Evaporation Solvent Evaporation (24h at RT) Casting->Evaporation PostCure Post-Cure (4h at 80°C in Vacuum) Evaporation->PostCure Final_Product Cross-linked Elastomer PostCure->Final_Product

Figure 1. Experimental workflow for the synthesis of a cross-linked PDMS elastomer.

Data Presentation

The following tables summarize the expected mechanical and thermal properties of PDMS elastomers cross-linked with varying concentrations of this compound, based on typical trends observed in similar systems.

Table 1: Mechanical Properties of Cross-linked PDMS

Cross-linker Conc. (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
22.51.2250
54.02.5180
105.54.0120

Table 2: Thermal Properties of Cross-linked PDMS

Cross-linker Conc. (wt%)Glass Transition Temp. (T_g) (°C)Decomposition Temp. (T_d) (°C)
2-120380
5-118410
10-115430

Mechanism of Cross-linking

The cross-linking of hydroxyl-terminated PDMS with this compound proceeds via a hydrolytic polycondensation reaction.

  • Hydrolysis: The trichlorosilyl groups of the cross-linker react with ambient moisture or residual water in the solvent to form highly reactive silanol (Si-OH) groups. This reaction releases hydrogen chloride (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups on the cross-linker then react with the terminal hydroxyl groups of the PDMS chains in the presence of the catalyst. This condensation reaction forms stable siloxane (Si-O-Si) bonds and releases water. This process creates a three-dimensional network, resulting in the formation of a solid elastomer.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Crosslinker This compound (Cl3Si-(CH2)6-SiCl3) Hydrolysis_Reaction Hydrolysis Crosslinker->Hydrolysis_Reaction Water Water (H2O) Water->Hydrolysis_Reaction Silanol Activated Crosslinker ((HO)3Si-(CH2)6-Si(OH)3) Hydrolysis_Reaction->Silanol HCl Hydrogen Chloride (HCl) Hydrolysis_Reaction->HCl Condensation_Reaction Condensation Silanol->Condensation_Reaction PDMS Hydroxyl-Terminated PDMS (HO-[Si(CH3)2-O]n-H) PDMS->Condensation_Reaction Crosslinked_Network Cross-linked Polymer Network Condensation_Reaction->Crosslinked_Network Water_byproduct Water (H2O) Condensation_Reaction->Water_byproduct

Figure 2. Signaling pathway of the cross-linking mechanism.

Troubleshooting

  • Incomplete Curing: This may be due to insufficient catalyst, low moisture content for hydrolysis, or inhibition of the catalyst. Ensure proper catalyst concentration and carry out the initial stages of the reaction in a controlled humidity environment if necessary.

  • Brittle Elastomer: High concentrations of the cross-linking agent can lead to a dense network with reduced flexibility. Optimize the cross-linker to polymer ratio to achieve the desired mechanical properties.

  • Bubbles in the Final Product: Bubbles can form from entrapped air during mixing or from the HCl byproduct of hydrolysis. Degassing the mixture under vacuum before casting can help to remove trapped air.

Conclusion

This compound is an effective cross-linking agent for producing silicone elastomers with enhanced mechanical and thermal properties. The degree of cross-linking and the final properties of the material can be readily controlled by adjusting the concentration of the cross-linking agent. Careful handling and adherence to safety protocols are essential when working with this reactive compound. The provided protocols and data serve as a valuable starting point for researchers and professionals in the development of advanced polymer materials.

References

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a powerful and versatile platform for modifying the physicochemical properties of surfaces. This precise control over interfacial characteristics is of paramount importance in a wide range of applications, including the development of advanced biomaterials, biosensors, and drug delivery systems. 1,6-Bis(trichlorosilyl)hexane is a bifunctional organosilane that is particularly well-suited for the formation of cross-linked and robust SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides.[1] The hexane backbone provides a well-defined spacer, while the trichlorosilyl groups at both ends enable strong covalent anchoring to the substrate and potential for intermolecular cross-linking, leading to thermally and chemically stable films.

These application notes provide a comprehensive overview of the formation and characterization of SAMs derived from this compound, complete with detailed experimental protocols and expected characterization data.

Applications in Research and Drug Development

The unique properties of this compound-based SAMs make them valuable in several areas of scientific research and pharmaceutical development:

  • Surface Modification: Creation of surfaces with tailored hydrophobicity and chemical resistance.

  • Biomolecule Immobilization: The ability to form a well-defined monolayer provides a foundation for the subsequent attachment of proteins, peptides, or nucleic acids for biosensing applications.

  • Dielectric Layers: In the field of organic electronics, these SAMs can be utilized as ultrathin dielectric layers in devices like organic field-effect transistors (OFETs).

  • Nanofabrication: As a stable and uniform coating, it can serve as a resist or template for subsequent lithography steps.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound SAMs on silicon substrates. These values serve as a benchmark for successful monolayer formation.

Characterization TechniqueParameterTypical Value
Contact Angle Goniometry Static Water Contact Angle95° - 105°
Ellipsometry Monolayer Thickness1.0 - 1.5 nm
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness< 0.5 nm

Note: These values are representative and can vary depending on the specific processing conditions and substrate quality.

Experimental Protocols

A successful SAM formation relies on meticulous attention to detail, particularly concerning the cleanliness of the substrate and the exclusion of water from the reaction environment.

Substrate Preparation (Silicon Wafer with Native Oxide)

A pristine, hydroxylated surface is critical for the formation of a dense and well-ordered SAM.

Materials:

  • Silicon wafers (or other suitable hydroxylated substrates)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • High-purity nitrogen or argon gas

Procedure:

  • Degreasing: Sonicate the silicon wafers in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the wafers with DI water.

  • Drying: Dry the wafers under a gentle stream of nitrogen or argon gas.

  • Hydroxylation (Piranha Etching):

    • Carefully immerse the cleaned and dried wafers in freshly prepared piranha solution.

    • Heat the solution to 80-100°C for 30-60 minutes.

    • Allow the solution to cool before carefully removing the wafers.

  • Final Rinse and Dry:

    • Thoroughly rinse the wafers with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen or argon.

    • The substrates are now hydrophilic and ready for immediate use.

SAM Deposition (Solution-Phase Deposition)

This procedure should be carried out in a low-humidity environment, such as a glovebox or a desiccator, to prevent premature hydrolysis of the trichlorosilyl groups.

Materials:

  • Hydroxylated silicon wafers

  • This compound

  • Anhydrous solvent (e.g., toluene or hexane)

  • Glass or PTFE deposition vessel with a sealable lid

Procedure:

  • Prepare the Silane Solution: In a clean, dry deposition vessel, prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration is 1-5 mM.

  • Substrate Immersion: Immediately immerse the freshly prepared hydroxylated silicon wafers into the silane solution.

  • Incubation: Seal the vessel to minimize exposure to atmospheric moisture. Allow the self-assembly process to proceed for 2-4 hours at room temperature.

  • Rinsing:

    • Remove the wafers from the deposition solution.

    • Rinse them thoroughly with the anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed molecules.

    • Follow with a rinse in isopropanol and then DI water.

  • Drying: Dry the coated wafers under a stream of nitrogen or argon gas.

Post-Deposition Curing (Optional but Recommended)

Curing can enhance the stability and cross-linking of the monolayer.

Procedure:

  • Baking: Place the SAM-coated wafers in an oven at 110-120°C for 30-60 minutes.

  • Cooling: Allow the wafers to cool to room temperature before further use or characterization.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition (Anhydrous) cluster_post Post-Deposition Degreasing Degreasing (Acetone, Isopropanol Sonication) Rinsing1 DI Water Rinse Degreasing->Rinsing1 Drying1 Nitrogen Dry Rinsing1->Drying1 Piranha Piranha Etch (Hydroxylation) Drying1->Piranha Rinsing2 DI Water Rinse Piranha->Rinsing2 Drying2 Nitrogen Dry Rinsing2->Drying2 Solution_Prep Prepare 1-5 mM Solution in Anhydrous Solvent Drying2->Solution_Prep Immersion Immerse Substrate (2-4 hours) Solution_Prep->Immersion Rinsing3 Solvent Rinse Immersion->Rinsing3 Drying3 Nitrogen Dry Rinsing3->Drying3 Curing Curing (Optional) (110-120°C, 30-60 min) Drying3->Curing Characterization Characterization (Contact Angle, Ellipsometry, AFM) Curing->Characterization

Caption: Experimental workflow for this compound SAM formation.

sam_formation_mechanism cluster_surface Hydroxylated Surface cluster_molecule This compound cluster_reaction Hydrolysis and Condensation cluster_final Cross-linked Monolayer surface Si OH OH OH molecule Cl₃Si (CH₂)₆ SiCl₃ hydrolyzed (HO)₃Si (CH₂)₆ Si(OH)₃ molecule->hydrolyzed Hydrolysis (trace H₂O) bound_surface Si O-Si(OH)₂-(CH₂)₆-Si(OH)₃ O-Si(OH)₂-(CH₂)₆-Si(OH)₃ hydrolyzed->bound_surface Condensation with surface -OH final_sam Si O-Si-O-Si-O (CH₂)₆ O-Si-O-Si-O bound_surface->final_sam Intermolecular Cross-linking

Caption: Mechanism of SAM formation and cross-linking.

References

Revolutionizing Surfaces: A Detailed Guide to 1,6-Bis(trichlorosilyl)hexane Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of materials science, nanotechnology, and drug development, the ability to precisely engineer surface properties is paramount. 1,6-Bis(trichlorosilyl)hexane (BTSH), a bifunctional organosilane, has emerged as a critical component in creating robust, stable, and functionalized surfaces. This application note provides detailed protocols for the deposition of BTSH via vapor and solution-phase methods, summarizes key quantitative data for film characterization, and outlines the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a versatile molecule featuring a six-carbon aliphatic chain with a trichlorosilyl group at each end. This unique structure allows it to act as a powerful cross-linking agent and a surface modifier. The trichlorosilyl groups readily react with hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, and various metal oxides, to form stable, covalent siloxane (Si-O-Si) bonds. This bifunctionality enables the formation of a dense, cross-linked self-assembled monolayer (SAM), significantly enhancing the mechanical and chemical stability of the modified surface.

Key Applications

The deposition of BTSH is instrumental in a variety of applications, including:

  • Surface Passivation and Protection: Creating a chemically inert and hydrophobic barrier.

  • Adhesion Promotion: Acting as a coupling agent between inorganic substrates and organic overlayers.

  • Biomolecule Immobilization: Providing a stable platform for the attachment of proteins, DNA, and other biomolecules in biosensor and drug delivery applications.

  • Dielectric Layers: Use in organic electronics due to its insulating properties.

Experimental Protocols

Extreme caution should be exercised when handling this compound as it reacts violently with water and is corrosive. All procedures should be performed in a controlled environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Vapor-Phase Deposition of BTSH

Vapor-phase deposition is favored for creating highly ordered and uniform monolayers with minimal aggregation.

Materials:

  • This compound (BTSH), 97% or higher purity

  • Substrates (e.g., silicon wafers with native oxide, glass slides)

  • Anhydrous toluene or hexane (for cleaning)

  • Deionized water

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Vacuum deposition chamber or desiccator

  • Vacuum pump

  • Oven

Procedure:

  • Substrate Preparation (Piranha Cleaning):

    • Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE).

    • Leave the substrates in the solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates with a stream of dry nitrogen gas.

    • For immediate use, place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.

  • Deposition Setup:

    • Place the cleaned, dry substrates inside a vacuum deposition chamber or a desiccator.

    • In a small, open container (e.g., a watch glass), place a few drops (approximately 100-200 µL) of BTSH. Position the container within the chamber, ensuring it does not touch the substrates.

  • Deposition Process:

    • Evacuate the chamber using a vacuum pump to a pressure of <1 Torr.

    • Allow the deposition to proceed for 2-4 hours at room temperature. The low pressure facilitates the vaporization of BTSH and its diffusion to the substrate surface.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen gas.

    • Remove the coated substrates and rinse them with anhydrous toluene or hexane to remove any physisorbed BTSH molecules.

    • Dry the substrates with a stream of dry nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

Protocol 2: Solution-Phase Deposition of BTSH

Solution-phase deposition offers a simpler alternative to vapor-phase deposition, though it may be more prone to multilayer formation if not carefully controlled.

Materials:

  • This compound (BTSH), 97% or higher purity

  • Anhydrous toluene or hexane (solvent)

  • Substrates (e.g., silicon wafers, glass slides)

  • Cleaning reagents (as in Protocol 1)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1 (Piranha Cleaning).

  • Solution Preparation (under inert atmosphere):

    • Inside a glovebox or using a Schlenk line, prepare a dilute solution of BTSH in an anhydrous solvent. A typical concentration is 1-5 mM.

    • The solvent must be of high purity and low water content to prevent premature hydrolysis and polymerization of the BTSH in solution.

  • Deposition Process:

    • Immerse the cleaned and dried substrates in the BTSH solution.

    • Allow the deposition to proceed for 1-2 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.

  • Post-Deposition Treatment:

    • Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove non-covalently bound molecules.

    • Dry the substrates under a stream of dry nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

Data Presentation: Characterization of BTSH Films

The quality and properties of the deposited BTSH films can be assessed using various surface analysis techniques. While specific data for BTSH is dispersed across literature, the following tables provide a representative summary of expected quantitative results based on studies of similar bifunctional organosilanes.

Characterization TechniqueParameterExpected Value RangeNotes
Contact Angle Goniometry Water Contact Angle90° - 110°Indicates a hydrophobic surface due to the aliphatic hexane backbone.
Hexane Contact Angle< 10°Indicates a non-polar, oleophilic surface.
Ellipsometry Film Thickness8 - 12 ÅConsistent with a vertically oriented monolayer of BTSH.
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness< 0.5 nmA smooth surface is indicative of a uniform monolayer.
X-ray Photoelectron Spectroscopy (XPS) Si 2p Binding Energy~102-103 eVCorresponds to Si-O-Si bonds, confirming covalent attachment.
C 1s Binding Energy~285 eVCorresponds to the aliphatic carbon chain.
Cl 2p Binding EnergyAbsentAbsence of chlorine indicates complete hydrolysis of the trichlorosilyl groups.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition Cleaning Cleaning (e.g., Piranha) Rinsing Rinsing (DI Water) Cleaning->Rinsing Drying Drying (N2 Stream) Rinsing->Drying Vapor Vapor Phase Drying->Vapor Solution Solution Phase Drying->Solution Rinsing_Post Rinsing (Anhydrous Solvent) Vapor->Rinsing_Post Solution->Rinsing_Post Drying_Post Drying (N2 Stream) Rinsing_Post->Drying_Post Curing Curing (Oven) Drying_Post->Curing Characterization Characterization Curing->Characterization Characterization (AFM, XPS, etc.)

Caption: Experimental workflow for BTSH deposition.

reaction_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BTSH Cl3Si-(CH2)6-SiCl3 (BTSH) Silanol (HO)3Si-(CH2)6-Si(OH)3 (Silanetriol) BTSH->Silanol + 6 H2O Water H2O (Surface Adsorbed) HCl HCl (Byproduct) Silanol2 (HO)3Si-(CH2)6-Si(OH)3 Surface Substrate-OH SAM Substrate-O-Si-(CH2)6-Si-O-Substrate (Cross-linked Monolayer) Surface->SAM Silanol2->SAM Water2 H2O (Byproduct)

Caption: Reaction mechanism of BTSH on a hydroxylated surface.

Conclusion

The deposition of this compound provides a robust and versatile method for surface functionalization. By following the detailed protocols for either vapor-phase or solution-phase deposition, researchers can create high-quality, stable monolayers. The ability to precisely control surface properties at the molecular level opens up new avenues for innovation in drug development, biosensing, and advanced materials. The quantitative characterization of these films is essential for ensuring reproducibility and optimizing performance in these critical applications.

Application of 1,6-Bis(trichlorosilyl)hexane in Organic Electronics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,6-bis(trichlorosilyl)hexane as a cross-linking agent for gate dielectrics in organic field-effect transistors (OFETs). This bifunctional organosilane is instrumental in creating robust, solution-processable, and high-performance insulating layers, which are critical for the development of low-voltage and stable organic electronic devices.

Introduction to this compound in Organic Electronics

This compound is a key material used to form cross-linked polymer dielectric films. In organic electronics, the interface between the gate dielectric and the organic semiconductor is paramount for optimal device performance. The use of this compound as a cross-linking agent for hydroxyl-containing polymers, such as poly(4-vinylphenol) (PVP) and poly(methyl methacrylate) (PMMA), allows for the fabrication of smooth, robust, and pinhole-free dielectric layers.[1][2] This cross-linking process enhances the dielectric properties of the polymer, leading to lower leakage currents and enabling the fabrication of low-voltage OFETs.[1]

The fundamental mechanism involves the reaction of the trichlorosilyl groups of this compound with the hydroxyl groups of the polymer, forming a dense and stable siloxane network within the polymer matrix. This not only improves the insulating properties but also renders the dielectric layer resistant to the solvents used in subsequent processing steps for the organic semiconductor layer.

Quantitative Data Presentation

The application of this compound as a cross-linking agent significantly enhances the performance of OFETs. The following tables summarize the quantitative data from studies utilizing this cross-linker in different polymer dielectric systems and with various organic semiconductors.

Polymer DielectricOrganic SemiconductorMobility (cm²/Vs)Threshold Voltage (V)On/Off RatioReference
Cross-linked PMMA (c-PMMA)TIPS-TPDO-tetraCN (n-type)(1.8 ± 0.2) x 10⁻²-1.0 ± 0.13> 10⁵[2]
Cross-linked PVP (PVP:C6-SiCl3)Pentacene (p-type)0.4 - 0.8-5 to -10> 10⁵[1]
Cross-linked PVP (PVP:C6-SiCl3)C60 (n-type)0.1 - 0.310 to 20> 10⁵[1]

Experimental Protocols

Detailed methodologies for the preparation of cross-linked polymer dielectrics using this compound are provided below. These protocols are based on established research and are intended to serve as a guide for fabricating high-performance OFETs.

Protocol for Cross-linked Poly(methyl methacrylate) (c-PMMA) Gate Dielectric

This protocol is adapted from the work by Jung et al. on n-type OFETs.[2]

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • This compound

  • Anhydrous propylene glycol monomethyl ether acetate (PGMEA)

  • Substrates (e.g., glass, silicon wafers, or flexible PET)

  • Nitrogen-filled glovebox

Procedure:

  • Solution Preparation:

    • Prepare a 5 wt % solution of PMMA in anhydrous PGMEA.

    • Prepare a separate solution of this compound in anhydrous PGMEA.

    • In a nitrogen-filled glovebox, mix the PMMA solution with the this compound solution at a specific weight ratio (e.g., PMMA:cross-linker ratio of 2:1). Stir the solution for at least 1 hour at room temperature.

  • Substrate Preparation:

    • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in deionized water, acetone, and isopropyl alcohol).

    • Dry the substrates with a stream of nitrogen and perform an oxygen plasma or UV-ozone treatment to create a hydrophilic surface.

  • Deposition of the Dielectric Layer:

    • Deposit the prepared c-PMMA solution onto the cleaned substrates using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (e.g., 1500 rpm for 60 s).

  • Curing (Cross-linking):

    • Transfer the coated substrates to a hotplate within the glovebox.

    • Cure the films at a temperature of 100-120 °C for 1 hour to facilitate the cross-linking reaction.

  • Characterization:

    • The thickness and surface morphology of the c-PMMA film can be characterized using ellipsometry and atomic force microscopy (AFM), respectively.

    • The dielectric properties (capacitance, leakage current) can be measured using a metal-insulator-metal (MIM) capacitor structure.

Protocol for Printable Cross-linked Poly(4-vinylphenol) (PVP) Gate Dielectric

This protocol is based on the research by Kim et al. on printable polymer blend dielectrics.[1]

Materials:

  • Poly(4-vinylphenol) (PVP)

  • This compound (referred to as C6-SiCl3)

  • Propylene glycol monomethyl ether acetate (PGMEA) or other suitable solvent

  • Substrates (e.g., n+-Si, ITO-coated glass)

Procedure:

  • Solution Preparation:

    • Prepare a solution of PVP in PGMEA (e.g., 10 wt %).

    • Prepare a solution of this compound in PGMEA.

    • Blend the PVP and cross-linker solutions at a desired weight ratio (e.g., PVP:C6-SiCl3 of 1:0.5 to 1:1). The optimal ratio may need to be determined experimentally.

  • Substrate Preparation:

    • Clean the substrates as described in the previous protocol.

  • Deposition of the Dielectric Layer:

    • The dielectric solution can be deposited via spin-coating or printing techniques such as gravure printing.

    • For spin-coating, typical parameters are 3000 rpm for 30 seconds.

  • Curing (Cross-linking):

    • Cure the films on a hotplate in a nitrogen atmosphere or under vacuum. A typical curing temperature is around 110 °C for 10-30 minutes.

  • Post-Curing Treatment:

    • After curing, it is recommended to rinse the films with a suitable solvent (e.g., PGMEA) to remove any unreacted cross-linker and byproducts.

    • Perform a final bake at a similar temperature to remove any residual solvent.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound in organic electronics.

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication polymer Polymer (PVP or PMMA) in Solvent mixing Blending polymer->mixing crosslinker This compound in Solvent crosslinker->mixing deposition Deposition (Spin-coating or Printing) mixing->deposition Dielectric Solution curing Curing (Thermal) deposition->curing Wet Film semiconductor Organic Semiconductor Deposition curing->semiconductor Cross-linked Dielectric Layer electrodes Source/Drain Electrode Deposition semiconductor->electrodes

Caption: Experimental workflow for fabricating an OFET with a cross-linked dielectric.

signaling_pathway cluster_inputs Reactants cluster_process Process cluster_outcomes Outcomes start This compound crosslinking Cross-linking Reaction (Curing) start->crosslinking polymer Hydroxyl-Containing Polymer (PVP/PMMA) polymer->crosslinking network Formation of Siloxane Network crosslinking->network properties Improved Dielectric Properties network->properties performance Enhanced OFET Performance properties->performance

Caption: Logical relationship from cross-linker to improved device performance.

References

Creating Hydrophobic Surfaces Using 1,6-Bis(trichlorosilyl)hexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for rendering surfaces hydrophobic using 1,6-Bis(trichlorosilyl)hexane. This bifunctional organosilane is particularly effective for creating stable, cross-linked self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and other metal oxides. The resulting hydrophobic coating is covalently bonded to the substrate, offering excellent durability for a variety of applications, including microfluidics, biomedical devices, and anti-fouling surfaces.

Principle of Operation

The hydrophobicity is achieved through the process of silanization. The trichlorosilyl groups at both ends of the this compound molecule react with surface hydroxyl (-OH) groups in the presence of trace water, forming strong silicon-oxygen-substrate (Si-O-Substrate) bonds. The hexane chain (-(CH₂)₆-) orients away from the surface, creating a low-energy, non-polar interface that repels water. The bifunctional nature of this silane allows for cross-linking between adjacent molecules, forming a robust and dense hydrophobic layer.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides representative water contact angle (WCA) values that can be expected on common substrates after successful surface modification. These values are based on results from similar long-chain alkylsilane treatments.[1][2]

Substrate MaterialTreatment MethodExpected Water Contact Angle (WCA)
Glass SlidesSolution-Phase Deposition100° - 115°
Silicon WaferSolution-Phase Deposition100° - 115°
PDMS (activated)Vapor-Phase Deposition105° - 120°

Note: The final contact angle is highly dependent on the cleanliness of the substrate, the density of the SAM, and the precise deposition conditions. Optimization of the protocol is recommended to achieve the desired hydrophobicity.

Experimental Protocols

Two primary methods for the application of this compound are detailed below: solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate geometry, desired coating uniformity, and available laboratory equipment.

Protocol 1: Solution-Phase Deposition

This method is ideal for coating flat or regularly shaped substrates and is generally easier to perform.

Materials:

  • This compound (CAS: 13083-94-8)[3]

  • Anhydrous solvent (e.g., toluene, hexane, or chloroform)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen or argon gas source

  • Oven or hotplate

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110°C for at least 1 hour to remove any residual water.

  • Silane Solution Preparation:

    • In a moisture-free environment (e.g., a glove box or under a nitrogen blanket), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent.

  • Surface Modification:

    • Immerse the cleaned and dried substrates in the silane solution for 1-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture, which can cause premature polymerization of the silane in solution.[4]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent used for the solution, followed by isopropanol or ethanol to remove any unreacted silane.

    • Dry the coated substrates with a stream of nitrogen or argon.

    • Cure the substrates by baking them at 110-120°C for 1-2 hours. This step promotes the formation of a stable, cross-linked monolayer.

  • Characterization:

    • The hydrophobicity of the surface can be confirmed by measuring the water contact angle using a goniometer.[5]

Protocol 2: Vapor-Phase Deposition

This method is suitable for coating complex geometries and can produce highly uniform monolayers.

Materials:

  • This compound

  • Vacuum desiccator

  • Vacuum pump

  • Substrates

  • Piranha solution

  • DI water

  • Nitrogen or argon gas source

  • Oven or hotplate

  • Small vial or container

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1, Step 1.

  • Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator.

    • Place a small, open vial containing a few drops of this compound in the center of the desiccator, ensuring it is not in direct contact with the substrates.

  • Vapor-Phase Silanization:

    • Evacuate the desiccator using a vacuum pump for 10-15 minutes to reduce the pressure and remove ambient moisture.

    • Seal the desiccator and leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The deposition time will influence the density of the monolayer.

  • Rinsing and Curing:

    • Vent the desiccator to atmospheric pressure with nitrogen or argon gas.

    • Remove the substrates and rinse them with an anhydrous solvent (e.g., hexane or toluene) to remove any physisorbed silane molecules.

    • Cure the coated substrates by baking at 110-120°C for 1-2 hours.

  • Characterization:

    • Measure the water contact angle to verify the hydrophobicity of the coating.[5]

Visualizations

G cluster_prep Substrate Preparation cluster_coating Solution-Phase Coating Piranha Piranha Cleaning Rinse DI Water Rinse Piranha->Rinse Dry Drying (N2/Oven) Rinse->Dry Immersion Substrate Immersion Dry->Immersion SilaneSol Prepare Silane Solution SilaneSol->Immersion RinseSolvent Solvent Rinse Immersion->RinseSolvent Cure Curing (Oven) RinseSolvent->Cure

Caption: Experimental workflow for solution-phase deposition of this compound.

G cluster_surface Substrate Surface cluster_silane Silanization cluster_final Hydrophobic Surface Surface Substrate -OH -OH -OH FinalSurface Substrate-O-Si-(CH2)6-Si-O-Substrate Cross-linked Network Surface->FinalSurface Condensation Silane Cl3Si-(CH2)6-SiCl3 Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis Moisture ReactiveSilane (HO)3Si-(CH2)6-Si(OH)3 Hydrolysis->ReactiveSilane ReactiveSilane->FinalSurface Condensation

Caption: Reaction mechanism for creating a hydrophobic surface with this compound.

References

Troubleshooting & Optimization

Improving adhesion of 1,6-Bis(trichlorosilyl)hexane films to substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-Bis(trichlorosilyl)hexane (BTSH) films. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the deposition and adhesion of BTSH films to various substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTSH) and what are its primary applications?

A1: this compound is a silane-based cross-linking and coupling agent.[1] Its chemical formula is Cl₃Si(CH₂)₆SiCl₃. It is primarily used to form thin films that modify the surface properties of substrates.[1][2] Key applications include enhancing the adhesion of subsequent layers, creating hydrophobic surfaces, and serving as a dielectric layer in organic electronics.[1][2] The two trichlorosilyl groups allow it to form robust chemical bonds with substrates and to cross-link, creating a stable, durable film.[1][3]

Q2: Why is substrate preparation so critical for good BTSH film adhesion?

A2: Strong adhesion of BTSH films relies on the chemical reaction between the trichlorosilyl groups of the BTSH molecule and hydroxyl (-OH) groups on the substrate surface.[4][5] For optimal bonding, the substrate must be scrupulously clean and have a high density of hydroxyl groups.[4] Contaminants such as organic residues, dust, or moisture can interfere with this reaction, leading to poor adhesion and film delamination.[6] Inadequate surface hydroxylation will result in fewer available binding sites for the silane.[4]

Q3: My BTSH solution appears cloudy. Can I still use it?

A3: A cloudy or hazy appearance in your BTSH solution is a strong indicator that the silane has prematurely hydrolyzed and self-condensed.[4][5] This is often caused by exposure to moisture. Using such a solution will result in the deposition of weakly bonded aggregates and polymers, leading to a non-uniform film with very poor adhesion.[4] It is crucial to always use a freshly prepared solution with an anhydrous solvent in a low-humidity environment.[4]

Q4: What is the purpose of the post-deposition curing step?

A4: The post-deposition curing step, typically involving heating, is essential for several reasons. It provides the thermal energy needed to drive the condensation reactions between adjacent BTSH molecules and between the BTSH molecules and the substrate surface. This process forms a stable, cross-linked siloxane network (Si-O-Si bonds), which significantly enhances the film's adhesion, durability, and chemical resistance.[7] Curing also helps to remove any residual solvent from the film.[4] Higher curing temperatures generally lead to stronger adhesion.[7][8]

Troubleshooting Guides

Issue 1: Film Delamination or Peeling

This is a common and critical issue indicating a failure of adhesion between the BTSH film and the substrate.

Possible Cause Recommended Solution
Inadequate Substrate Cleaning The substrate surface is contaminated with organic residues, oils, or other impurities, preventing proper bonding. Implement a rigorous cleaning protocol. For glass or silicon substrates, consider using a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). For other substrates, use appropriate solvent cleaning and plasma or UV-ozone treatment to both clean and hydroxylate the surface.[4][6]
Insufficient Surface Hydroxylation The substrate lacks a sufficient density of hydroxyl (-OH) groups for the BTSH to react with.[4] Ensure your cleaning and preparation steps actively generate these groups. Plasma or UV-ozone treatment after solvent cleaning is highly effective.
Poor Quality BTSH Solution The BTSH solution was prepared with a non-anhydrous solvent or has been exposed to atmospheric moisture, causing it to hydrolyze and polymerize in solution.[4][5] Always use high-purity anhydrous solvents and prepare the solution immediately before use in a controlled, low-humidity environment (e.g., a glove box).
Incomplete Curing The film was not heated at a sufficiently high temperature or for a long enough duration to form stable covalent bonds.[7][9] Optimize your curing parameters. Increase the curing temperature or time according to the substrate's tolerance. A typical starting point is 100-120°C for 30-60 minutes.[4]
Issue 2: Hazy, Rough, or Non-Uniform Film Appearance

These defects often point to issues with the deposition process or the silane solution itself.

Possible Cause Recommended Solution
BTSH Aggregation in Solution Due to moisture contamination, the BTSH has formed polymers in the solution that then deposit on the surface as aggregates.[4] Discard the solution and prepare a fresh batch using anhydrous solvent in a dry environment.
Deposition Rate Too High In vapor deposition methods, a high deposition rate can lead to a disordered and rough film. Reduce the precursor temperature or the carrier gas flow rate to slow down the deposition.
Inconsistent Rinsing After deposition from a solution, improper rinsing can leave behind patches of excess, unbound silane.[4] Rinse the substrate thoroughly with a fresh anhydrous solvent (the same one used to make the solution) immediately after deposition.
High Environmental Humidity Performing the deposition in a humid environment can cause rapid, uncontrolled hydrolysis and condensation of the BTSH.[4] If possible, carry out the entire process in a glove box or a dry room with relative humidity below 40%.[4]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation
  • Solvent Cleaning:

    • Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes.

    • Transfer the substrates to a beaker with isopropyl alcohol and sonicate for another 15 minutes.

    • Rinse the substrates thoroughly with deionized (DI) water.

  • Surface Activation (Choose one):

    • Piranha Etch (for glass/silicon): Caution: Piranha solution is extremely corrosive and reactive. In a fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Submerge the substrates in the solution for 30 minutes. Rinse extensively with DI water.

    • Plasma/UV-Ozone Treatment: Place the solvent-cleaned substrates in a plasma or UV-ozone cleaner for 5-10 minutes to remove residual organic contaminants and generate hydroxyl groups.

  • Drying:

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Place the substrates in an oven at 110°C for at least 30 minutes to ensure they are completely dry before being transferred to the deposition environment.

Protocol 2: BTSH Film Deposition (Solution-Phase)
  • Environment: Perform all steps in a low-humidity environment (e.g., a nitrogen-filled glove box).

  • Solution Preparation:

    • Use a high-purity anhydrous solvent such as toluene or hexane.

    • Prepare a 1% (v/v) solution of BTSH in the chosen anhydrous solvent. Prepare this solution immediately before use.

  • Deposition:

    • Submerge the clean, dry substrates in the freshly prepared BTSH solution.

    • Allow the deposition to proceed for 60 minutes at room temperature.

  • Rinsing:

    • Remove the substrates from the solution.

    • Rinse them thoroughly with fresh anhydrous solvent to remove any physically adsorbed, unbound silane.

  • Drying:

    • Dry the coated substrates with a stream of high-purity nitrogen.

  • Curing:

    • Transfer the substrates to an oven.

    • Cure at 110-120°C for 45-60 minutes to promote covalent bonding and cross-linking.

    • Allow the substrates to cool to room temperature before further use.

Quantitative Data Summary

The optimal parameters for BTSH film deposition can vary depending on the substrate and the desired film properties. The following table provides a starting point for process optimization.

ParameterRangeRecommendedNotes
BTSH Concentration (in anhydrous solvent) 0.5 - 2% (v/v)1%Higher concentrations may lead to thicker, but potentially less uniform, films.
Deposition Time 15 - 120 min60 minLonger times can increase film density but also risk multilayer formation.[4]
Deposition Temperature 20 - 40°CRoom Temp (20-25°C)Higher temperatures can accelerate the reaction but may also increase aggregation in the solution.[4]
Relative Humidity < 50%< 40%A controlled, low-humidity environment is critical for reproducible results.[4]
Curing Temperature 100 - 150°C110 - 120°CEssential for forming stable covalent bonds.[4][7] The temperature should be compatible with the substrate material.
Curing Time 30 - 90 min45 - 60 minEnsure complete solvent evaporation before starting the high-temperature cure.[4]

Visual Troubleshooting and Process Workflows

G cluster_troubleshooting Troubleshooting Workflow for Film Delamination start Film Delamination Observed check_cleaning Review Substrate Cleaning Protocol start->check_cleaning check_solution Inspect Silane Solution Quality check_cleaning->check_solution Cleaning is Adequate improve_cleaning Implement Stronger Cleaning (e.g., Piranha, Plasma) check_cleaning->improve_cleaning Contamination Suspected check_curing Verify Curing Parameters check_solution->check_curing Solution is Fresh prepare_fresh Prepare Fresh Solution with Anhydrous Solvent check_solution->prepare_fresh Solution Cloudy or Old optimize_curing Increase Curing Temperature or Time check_curing->optimize_curing Curing Suboptimal success Adhesion Improved improve_cleaning->success prepare_fresh->success optimize_curing->success

Caption: Troubleshooting workflow for BTSH film delamination.

G cluster_workflow BTSH Film Deposition Workflow start Start clean 1. Substrate Cleaning (Solvents, Sonication) start->clean activate 2. Surface Activation (Plasma or Piranha) clean->activate dry 3. Substrate Drying (N₂ Stream, Oven) activate->dry prepare_solution 4. Prepare Fresh 1% BTSH Solution in Anhydrous Solvent dry->prepare_solution deposit 5. Immerse Substrate in Solution prepare_solution->deposit rinse 6. Rinse with Anhydrous Solvent deposit->rinse cure 7. Cure in Oven (110-120°C) rinse->cure finish Finished Film cure->finish

Caption: Standard experimental workflow for BTSH film deposition.

References

Preventing aggregation of 1,6-Bis(trichlorosilyl)hexane during deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of 1,6-Bis(trichlorosilyl)hexane (BTSH) during deposition processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Undesirable aggregation of this compound during deposition can lead to non-uniform films, reduced surface reactivity, and inconsistent experimental outcomes. The primary cause of aggregation is the premature and uncontrolled hydrolysis and condensation of the trichlorosilyl groups. This guide provides a systematic approach to identify and resolve these issues.

Problem: Hazy or Opaque Film Formation on the Substrate

Potential Cause Recommended Solution
Excessive Moisture in Solvent or Atmosphere: Water initiates the hydrolysis of the trichlorosilyl groups, leading to the formation of silanol intermediates that can readily condense in solution to form insoluble polysiloxane aggregates.- Use anhydrous solvents (<50 ppm water) for the deposition solution. - Handle BTSH and prepare solutions in an inert atmosphere (e.g., a glove box or under a stream of dry nitrogen or argon). - Dry glassware and substrates thoroughly in an oven (e.g., at 120 °C for at least 2 hours) and cool in a desiccator before use.
High Silane Concentration: A high concentration of BTSH in the deposition solution increases the likelihood of intermolecular condensation, forming multilayers and aggregates instead of a uniform monolayer.- Optimize the BTSH concentration. A typical starting range for solution deposition is 0.1% to 2% (v/v). - Prepare fresh deposition solutions immediately before use to minimize the time for aggregation to occur in the solution.
Contaminated Substrate Surface: Organic residues, dust particles, or a non-uniform hydroxyl layer on the substrate can hinder the self-assembly process, leading to patchy deposition and aggregation.- Implement a rigorous substrate cleaning and hydroxylation procedure. Common methods include piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), UV/Ozone treatment, or oxygen plasma cleaning. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. - After cleaning and hydroxylation, rinse the substrate thoroughly with deionized water and dry with a stream of inert gas. Use the substrate immediately.

Problem: Formation of White Precipitate in the Silane Solution

Potential Cause Recommended Solution
Introduction of Water into the Stock Reagent or Solution: Even trace amounts of water can cause rapid polymerization of BTSH in the storage bottle or during solution preparation.- Store BTSH under an inert atmosphere and ensure the container is tightly sealed. - Use syringes and needles that have been dried in an oven to transfer BTSH. - Prepare the silane solution by adding BTSH to the anhydrous solvent, not the other way around.
Reactive Solvent: Protic solvents (e.g., alcohols) can react with the trichlorosilyl groups, leading to unintended side reactions and precipitation.- Use inert, aprotic, and anhydrous solvents such as toluene, hexane, or chloroform.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing the aggregation of this compound?

A1: The aggregation of this compound is primarily caused by the hydrolysis and condensation of its trichlorosilyl (-SiCl₃) groups. In the presence of water, the silicon-chlorine bonds are hydrolyzed to form highly reactive silanol groups (-Si(OH)₃). These silanols can then condense with each other (intermolecularly) to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers that precipitate out of solution or form aggregates on the substrate surface.

Q2: How can I control the hydrolysis and condensation reactions?

A2: Controlling these reactions is key to achieving a uniform monolayer. The most critical factor is to strictly limit the amount of water in the system. This can be achieved by using anhydrous solvents, working under an inert atmosphere, and ensuring all glassware is scrupulously dried. Additionally, using a low concentration of BTSH and preparing the solution immediately before use will minimize the opportunity for premature aggregation in the solution.

Q3: What are the ideal solvents for BTSH deposition?

A3: The ideal solvents are non-polar, aprotic, and anhydrous. Toluene and hexane are commonly used and have been shown to be effective for silanization. It is crucial to use a high-purity, anhydrous grade of the solvent.

Q4: Is vapor-phase deposition a better alternative to solution-phase deposition for preventing aggregation?

A4: Vapor-phase deposition can be an excellent method to reduce aggregation.[1] In this technique, the substrate is exposed to BTSH vapor in a controlled environment, often under vacuum. This minimizes the presence of bulk water and can lead to a more uniform and well-ordered monolayer. However, it requires more specialized equipment compared to the simpler solution-phase deposition.

Q5: How can I verify the quality of my deposited BTSH film and check for aggregation?

A5: Several surface analysis techniques can be used:

  • Contact Angle Goniometry: A uniform, hydrophobic monolayer will result in a high and consistent water contact angle across the surface. Aggregated films will often show lower and more variable contact angles.

  • Atomic Force Microscopy (AFM): AFM provides a topographical image of the surface. A smooth surface with a low root-mean-square (RMS) roughness is indicative of a good monolayer, while aggregates will appear as distinct raised features.[2]

  • Ellipsometry: This technique can measure the thickness of the deposited film. A thickness consistent with a monolayer (typically 1-2 nm for molecules of this size) suggests a successful deposition, whereas thicker and non-uniform measurements can indicate aggregation or multilayer formation.[2]

Quantitative Data Summary

The following table summarizes key parameters that influence the quality of the deposited this compound layer. Note that optimal conditions can be substrate-dependent and may require empirical optimization.

ParameterRecommended Range/ValueRationale
BTSH Concentration (Solution Deposition) 0.1 - 2.0% (v/v)Higher concentrations can lead to multilayer formation and aggregation in the solution.[1]
Water Content in Solvent < 50 ppmMinimizes premature hydrolysis and condensation of the silane.
Deposition Time (Solution) 30 - 120 minutesSufficient time for monolayer formation without excessive solution-phase aggregation.
Curing Temperature 100 - 120 °CPromotes covalent bond formation between adjacent silane molecules and with the substrate, enhancing film stability.[1]
Curing Time 30 - 60 minutesEnsures complete cross-linking of the monolayer.[1]
Expected Monolayer Thickness ~1 - 2 nmThe approximate length of the BTSH molecule.
Typical Water Contact Angle (on Silicon) > 90°Indicates the formation of a hydrophobic, non-polar surface layer.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

1. Substrate Preparation (Hydroxylation): a. Clean substrates (e.g., silicon wafers or glass slides) by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). b. Dry the substrates with a stream of dry nitrogen or argon. c. Activate the surface to generate hydroxyl groups using one of the following methods: i. Piranha Etching (for silicon/glass): Immerse the substrates in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-60 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood. ii. UV/Ozone Treatment: Place the substrates in a UV/Ozone cleaner for 15-20 minutes. d. Rinse the substrates extensively with deionized water and dry thoroughly with a stream of inert gas. e. For immediate use, it is recommended to further dry the substrates in an oven at 120 °C for at least 30 minutes and cool in a desiccator.

2. Silane Solution Preparation and Deposition: a. In a glove box or under an inert atmosphere, prepare a 0.5% (v/v) solution of this compound in anhydrous toluene. b. Place the freshly cleaned and hydroxylated substrates in the silane solution. c. Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.

3. Post-Deposition Treatment: a. Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any non-covalently bonded molecules. b. Perform a final rinse with isopropanol or ethanol and dry with a stream of inert gas. c. Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to stabilize the monolayer.

Protocol 2: Vapor-Phase Deposition of this compound

1. Substrate Preparation: a. Follow the same substrate preparation and hydroxylation steps as in the solution-phase protocol (Protocol 1, Step 1).

2. Vapor Deposition: a. Place the cleaned and hydroxylated substrates in a vacuum desiccator or a dedicated vapor deposition chamber. b. Place a small, open vial containing approximately 100-200 µL of this compound inside the chamber, ensuring it is not in direct contact with the substrates. c. Evacuate the chamber to a pressure of <1 Torr. d. Leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The optimal time will depend on the chamber volume and the vapor pressure of the silane.

3. Post-Deposition Treatment: a. Vent the chamber with an inert gas (e.g., nitrogen or argon). b. Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound molecules. c. Cure the substrates in an oven at 110-120 °C for 1 hour to stabilize the monolayer.

Visualizations

Caption: Hydrolysis and condensation pathways of this compound.

start Deposition Issue: Aggregation or Poor Film Quality check_moisture Is the environment and solvent anhydrous? start->check_moisture control_moisture Use anhydrous solvents. Work under inert atmosphere. Dry all glassware. check_moisture->control_moisture No check_concentration Is silane concentration optimized (0.1-2%)? check_moisture->check_concentration Yes control_moisture->check_concentration adjust_concentration Reduce silane concentration. Prepare fresh solution. check_concentration->adjust_concentration No check_substrate Is the substrate clean and hydroxylated? check_concentration->check_substrate Yes adjust_concentration->check_substrate clean_substrate Perform rigorous cleaning (e.g., Piranha, UV/Ozone). Use immediately after. check_substrate->clean_substrate No consider_vapor Consider vapor-phase deposition as an alternative. check_substrate->consider_vapor Yes clean_substrate->consider_vapor success Successful Monolayer Deposition consider_vapor->success

Caption: Troubleshooting workflow for preventing BTSH aggregation.

References

Optimizing reaction conditions for 1,6-Bis(trichlorosilyl)hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 1,6-bis(trichlorosilyl)hexane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the hydrosilylation of 1,6-hexadiene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.[1][2][3]

Q2: What are the critical safety precautions to take during this synthesis?

A2: this compound and the reactant trichlorosilane are highly reactive with moisture and water, liberating corrosive hydrogen chloride (HCl) gas.[4] Therefore, all reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Work should be performed in a well-ventilated fume hood.[4]

Q3: How can I purify the final product?

A3: The primary method for purifying this compound is fractional distillation under reduced pressure.[5] Due to the high boiling point of the product, vacuum distillation is necessary to prevent decomposition. Other potential purification methods for organochlorosilanes include adsorption techniques using materials like silica gel or specific ion-exchange resins to remove catalyst residues and other impurities.[6]

Q4: What analytical techniques are suitable for characterizing this compound?

A4: The purity and structure of this compound can be confirmed using several analytical methods. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are effective for assessing purity and identifying volatile by-products.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the chemical structure of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or poisoned catalyst. 2. Presence of moisture in reagents or glassware. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use fresh, active catalyst. Ensure proper storage of the catalyst. 2. Thoroughly dry all glassware and purify solvents before use. Handle all reagents under an inert atmosphere.[4] 3. Optimize the reaction temperature. Hydrosilylation reactions are often exothermic; initial cooling may be necessary, followed by heating to drive the reaction to completion. 4. Monitor the reaction progress using GC or TLC and extend the reaction time if necessary.
Formation of Side Products (e.g., mono-silylated hexane, isomers) 1. Suboptimal catalyst selectivity. 2. Incorrect stoichiometry of reactants. 3. Isomerization of the diene starting material.1. Experiment with different catalysts (e.g., Karstedt's vs. Speier's) or consider using a catalyst with specific ligands to improve selectivity.[2] 2. Ensure the correct molar ratio of 1,6-hexadiene to trichlorosilane is used. A slight excess of the diene may be beneficial in some cases. 3. Lowering the reaction temperature can sometimes minimize isomerization.
Product is Contaminated with Catalyst Residues 1. Inefficient removal of the platinum catalyst after the reaction.1. After the reaction, treat the crude product with an adsorbent like activated carbon or silica gel to remove the catalyst before distillation.
Product Decomposes During Distillation 1. Distillation temperature is too high.1. Perform the distillation under a higher vacuum to lower the boiling point of the product.
Cloudy or Colored Product 1. Presence of hydrolyzed silanes due to moisture contamination. 2. Residual catalyst or by-products.1. Ensure rigorous anhydrous conditions throughout the synthesis and workup.[4] 2. Purify the product thoroughly using fractional distillation and/or adsorption techniques.

Quantitative Data

Table 1: Typical Reaction Parameters for the Hydrosilylation of 1,6-Hexadiene

ParameterTypical Value/RangeNotes
Reactant Ratio (Diene:Silane) 1 : 2 to 1 : 2.2A slight excess of trichlorosilane is often used to ensure complete disubstitution.
Catalyst Speier's Catalyst (H₂PtCl₆) or Karstedt's CatalystOther platinum or rhodium catalysts can also be used.[1][2]
Catalyst Loading 10⁻⁴ to 10⁻⁵ moles of Pt per mole of dieneHigher loadings may be required for less reactive systems.
Solvent Toluene, Hexane, or neat (no solvent)Solvents must be anhydrous.
Reaction Temperature 25°C to 100°CThe reaction can be initiated at room temperature and then heated to ensure completion.
Reaction Time 2 to 24 hoursMonitor by GC or NMR for disappearance of starting materials.
Typical Yield 70-90%Yields can vary significantly based on the specific conditions and scale of the reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1,6-hexadiene (freshly distilled)

  • Trichlorosilane (freshly distilled)

  • Speier's catalyst solution (e.g., 0.1 M in isopropanol)

  • Anhydrous toluene (or other suitable solvent)

  • Dry nitrogen or argon gas

  • Standard, dry glassware (round-bottom flask, condenser, addition funnel)

Procedure:

  • Glassware Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and an addition funnel, add 1,6-hexadiene and anhydrous toluene.

  • Catalyst Addition: To the stirred solution, add the Speier's catalyst solution via syringe.

  • Addition of Trichlorosilane: Slowly add trichlorosilane to the reaction mixture from the addition funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the initial reaction temperature if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by GC. The reaction is considered complete when the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under high vacuum to obtain this compound as a colorless liquid.

Visualizations

experimental_workflow start Start prep Prepare Anhydrous Glassware and Reagents start->prep setup Set up Reaction Under Inert Atmosphere prep->setup add_reactants Charge Flask with 1,6-Hexadiene and Solvent setup->add_reactants add_catalyst Add Speier's or Karstedt's Catalyst add_reactants->add_catalyst add_silane Slowly Add Trichlorosilane add_catalyst->add_silane reaction Heat to Reflux and Monitor Reaction Progress add_silane->reaction workup Cool and Concentrate the Reaction Mixture reaction->workup purification Purify by Vacuum Distillation workup->purification end Obtain Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Product Yield? check_moisture Check for Moisture Contamination start->check_moisture Yes check_catalyst Verify Catalyst Activity start->check_catalyst Yes check_temp Optimize Reaction Temperature start->check_temp Yes check_time Extend Reaction Time start->check_time Yes side_products Side Product Formation? start->side_products No solution_moisture Ensure Anhydrous Conditions check_moisture->solution_moisture solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst solution_temp Adjust Heating check_temp->solution_temp solution_time Monitor to Completion check_time->solution_time check_selectivity Evaluate Catalyst Selectivity side_products->check_selectivity Yes check_stoichiometry Verify Reactant Stoichiometry side_products->check_stoichiometry Yes solution_selectivity Try Alternative Catalyst check_selectivity->solution_selectivity solution_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Troubleshooting incomplete cross-linking with 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Bis(trichlorosilyl)hexane for surface modification and cross-linking applications.

Troubleshooting Incomplete Cross-Linking

Incomplete cross-linking is a common issue that can lead to inconsistent surface properties and device failure. This guide addresses potential causes and provides systematic solutions to ensure robust and reproducible surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary indications of incomplete cross-linking with this compound?

A1: Incomplete cross-linking can manifest in several ways, primarily through the characterization of the modified surface. Key indicators include:

  • Variable or Low Contact Angles: A successfully hydrophobized surface should exhibit a consistent and high water contact angle. Inconsistent readings across the surface or lower-than-expected angles suggest a patchy or incomplete monolayer.

  • Inconsistent Film Thickness: Techniques like ellipsometry should reveal a uniform film thickness. Significant variations point to aggregation or areas with no deposition.[1][2]

  • Poor Surface Morphology: Atomic Force Microscopy (AFM) should show a smooth, uniform surface. The presence of large aggregates or bare patches indicates a flawed deposition process.

  • Unexpected Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) analysis that shows low silicon and carbon signals, or the presence of contaminants, indicates a failure in the silanization process.[3]

Q2: My substrate was cleaned meticulously, yet the cross-linking is still incomplete. What other factors could be at play?

A2: While substrate cleanliness is crucial, other factors significantly impact the success of the cross-linking reaction. These include:

  • Moisture Content: this compound is highly sensitive to moisture.[4] Excess water in the solvent or on the substrate surface can lead to premature hydrolysis and polymerization of the silane in solution, preventing it from binding to the surface. Conversely, an entirely anhydrous environment can inhibit the initial hydrolysis step necessary for the reaction with surface hydroxyl groups. A trace amount of water is essential.

  • Solvent Choice: The solvent must be anhydrous and of high purity. Toluene is a common choice as it can help to azeotropically remove excess water from the substrate surface.

  • Reagent Purity: The this compound should be of high purity (e.g., 97% or higher).[5] Impurities can interfere with the self-assembly process. Always use fresh reagent from a tightly sealed container.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion. Optimization of both the reaction time and temperature may be necessary.

Q3: How can I confirm the presence of a uniform monolayer of this compound?

A3: A combination of surface analysis techniques is recommended to confirm the quality of the cross-linked layer:

  • Contact Angle Goniometry: This is a quick and straightforward method to assess the hydrophobicity and uniformity of the coating.

  • Ellipsometry: This technique provides highly accurate measurements of the film thickness, which should be uniform across the substrate.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information of the surface, confirming the presence of silicon, carbon, and oxygen from the silane and the substrate.[3]

  • Atomic Force Microscopy (AFM): AFM allows for the visualization of the surface topography at the nanoscale, revealing the morphology and homogeneity of the deposited layer.[8]

Data Presentation: Characterization of Cross-Linked Surfaces

The following tables summarize expected quantitative data from various analytical techniques for a successfully formed this compound layer compared to a bare substrate.

Table 1: Expected Water Contact Angles

SurfaceExpected Water Contact Angle (°)Indication
Bare Silicon Wafer (Hydroxylated)< 10Hydrophilic, ready for silanization
Incomplete Coverage20 - 70 (highly variable)Patchy monolayer, aggregates
Successful Monolayer> 90Uniform, hydrophobic surface

Table 2: Expected Film Thickness by Ellipsometry

SurfaceExpected Thickness (nm)Indication
Bare Silicon Wafer0No film present
Incomplete CoverageVariable (e.g., 1-10 nm with high deviation)Aggregates and bare spots
Successful Monolayer~1-2Consistent with a single molecular layer

Table 3: Expected Elemental Composition by XPS (Atomic %)

ElementBare Silicon WaferSuccessful MonolayerIndication of Success
Si 2p~30-40Increased Si signalPresence of silane
O 1s~50-60Decreased O signal (attenuated from substrate)Surface coverage
C 1s< 5 (adventitious)Significant increasePresence of hexane backbone

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon Wafer)
  • Cleaning: Sonicate silicon wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Hydroxylation: Immerse the cleaned wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to generate a high density of surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of DI water.

  • Final Drying: Dry the wafers again with nitrogen gas and then bake in an oven at 120°C for at least 1 hour to remove adsorbed water. The wafers should be used immediately for silanization.

Protocol 2: Solution-Phase Deposition of this compound
  • Environment: Perform all steps in a controlled-humidity environment, such as a glove box, under an inert atmosphere (e.g., nitrogen or argon).

  • Solution Preparation: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Deposition: Immerse the freshly prepared hydroxylated substrates in the silane solution for 1-2 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 1 hour to promote covalent bonding and cross-linking.

  • Final Rinse: Perform a final rinse with a solvent such as ethanol or isopropanol and dry with nitrogen gas.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Deposition cluster_char Characterization Cleaning 1. Cleaning (Solvent Sonication) Drying1 2. Drying (Nitrogen Stream) Cleaning->Drying1 Hydroxylation 3. Hydroxylation (Piranha Solution) Drying1->Hydroxylation Rinsing1 4. Rinsing (DI Water) Hydroxylation->Rinsing1 Drying2 5. Final Drying (Oven Bake) Rinsing1->Drying2 SolutionPrep 6. Solution Preparation (1% Silane in Toluene) Drying2->SolutionPrep Deposition 7. Immersion (1-2 hours) SolutionPrep->Deposition Rinsing2 8. Rinsing (Anhydrous Toluene) Deposition->Rinsing2 Curing 9. Curing (110-120°C) Rinsing2->Curing Rinsing3 10. Final Rinse (Ethanol) Curing->Rinsing3 CA Contact Angle Rinsing3->CA Ellipsometry Ellipsometry Rinsing3->Ellipsometry XPS XPS Rinsing3->XPS AFM AFM Rinsing3->AFM

Caption: Experimental workflow for surface modification.

troubleshooting_logic Start Incomplete Cross-Linking (e.g., Low Contact Angle) CheckSubstrate 1. Verify Substrate Preparation Start->CheckSubstrate CheckReagent 2. Assess Reagent & Solvent CheckSubstrate->CheckReagent Proper Sol_Substrate Improper Cleaning or Insufficient Hydroxylation -> Re-prepare Substrate CheckSubstrate->Sol_Substrate Improper CheckEnvironment 3. Evaluate Reaction Environment CheckReagent->CheckEnvironment Proper Sol_Reagent Degraded Silane or Wet Solvent -> Use Fresh Reagents CheckReagent->Sol_Reagent Improper CheckProcess 4. Review Process Parameters CheckEnvironment->CheckProcess Proper Sol_Environment High Humidity -> Use Glove Box CheckEnvironment->Sol_Environment Improper Sol_Process Insufficient Time/Temp -> Optimize & Recure CheckProcess->Sol_Process Improper Success Successful Cross-Linking CheckProcess->Success Proper

Caption: Troubleshooting logic for incomplete cross-linking.

References

Technical Support Center: 1,6-Bis(trichlorosilyl)hexane (BTH) Layer Thickness Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the thickness of 1,6-Bis(trichlorosilyl)hexane (BTH) layers.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of BTH layers, helping you diagnose and resolve problems to achieve desired film thicknesses.

Issue Potential Cause Recommended Solution
Inconsistent or Patchy Layer Formation 1. Inadequate Substrate Cleaning: Organic residues or particulate matter on the substrate surface can inhibit uniform silanization. 2. Surface Deactivation: Insufficient hydroxyl (-OH) groups on the substrate surface to react with the silane. 3. Moisture Contamination: Premature hydrolysis and polymerization of BTH in solution or on the substrate before uniform surface reaction.1. Improve Cleaning Protocol: Employ a multi-step cleaning process (e.g., sonication in a series of solvents like acetone and isopropanol), followed by an activation step. 2. Substrate Activation: Use methods like oxygen plasma treatment or piranha solution etching (with extreme caution) to generate a high density of surface hydroxyl groups. 3. Work in a Controlled Environment: Perform the deposition in a low-humidity environment, such as a glove box, and use anhydrous solvents.
Layer Thickness is Too High 1. High BTH Concentration: Higher concentrations in solution deposition can lead to the formation of multilayers instead of a monolayer. 2. Excessive Reaction Time: Prolonged exposure to the BTH solution or vapor can promote multilayer growth. 3. Presence of Excess Water: Water in the solvent or on the substrate can cause BTH to polymerize in solution, which then deposits as a thick, uneven layer.[1]1. Reduce BTH Concentration: Dilute the BTH solution significantly. For very thin layers, concentrations in the range of 0.01-0.1% (v/v) may be necessary.[2] 2. Decrease Reaction Time: Shorten the immersion time in the BTH solution or the exposure time in vapor deposition. For monolayer formation, a few minutes may be sufficient.[2] 3. Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and ensure the substrate is thoroughly dried before deposition.
Layer Thickness is Too Low or No Deposition Occurs 1. Inactive BTH: The BTH may have already hydrolyzed due to improper storage. 2. Insufficiently Activated Substrate: A low density of reactive sites on the substrate will result in a sparse layer. 3. Sub-optimal Deposition Temperature: The reaction kinetics may be too slow at lower temperatures.1. Use Fresh BTH: Ensure the BTH is stored under an inert atmosphere and handle it in a dry environment to prevent premature reaction. 2. Verify Substrate Activation: Confirm that the substrate has been properly cleaned and activated to ensure a high density of surface hydroxyl groups. 3. Optimize Temperature: For vapor deposition, increasing the substrate temperature can enhance the reaction rate. For solution deposition, ensure the process is carried out at a suitable temperature, typically room temperature, to balance reaction kinetics and prevent solution instability.
Poor Adhesion of the BTH Layer 1. Incomplete Covalent Bonding: The deposited layer may be primarily physically adsorbed rather than covalently bonded to the substrate. 2. Contaminated Substrate: An intervening layer of contamination can prevent strong adhesion.1. Incorporate a Curing Step: After deposition, bake the coated substrate (e.g., at 110-120°C) to promote the formation of stable siloxane (Si-O-Si) bonds with the substrate and cross-linking within the layer. 2. Re-evaluate Cleaning Procedure: Ensure the substrate cleaning protocol is rigorously followed to remove all potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of a this compound layer on a silica-based substrate?

A1: The formation of a BTH layer proceeds through a two-step hydrolysis and condensation reaction. First, the trichlorosilyl (-SiCl₃) groups of the BTH molecule react with surface-adsorbed water or hydroxyl groups on the substrate, leading to the formation of highly reactive silanol (-Si(OH)₃) groups and releasing hydrochloric acid (HCl) as a byproduct. These silanol groups then condense with the hydroxyl groups on the substrate to form stable siloxane (Si-O-Substrate) bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked network (Si-O-Si).

Q2: How does the concentration of the BTH solution affect the final layer thickness?

A2: For solution-phase deposition, the thickness of the resulting silane layer is generally found to have a practically linear relationship with the concentration of the silane solution.[3] Higher concentrations tend to result in thicker films due to the increased availability of BTH molecules for both surface reaction and intermolecular polymerization. To achieve a monolayer or very thin films, it is crucial to use a dilute solution.

Q3: What is the influence of deposition time on the thickness of the BTH layer?

A3: For some silane systems, the initial deposition is very rapid, and the film thickness may not change significantly with extended immersion times (e.g., from 30 seconds to 30 minutes).[3] However, longer reaction times can promote the formation of multilayers, especially at higher concentrations. It is recommended to optimize the deposition time for your specific application, starting with shorter durations for thinner layers.

Q4: Is a post-deposition curing or annealing step necessary?

A4: Yes, a post-deposition curing step is highly recommended. Baking the substrate after BTH deposition (e.g., at 110-120°C) helps to drive off any remaining water and promotes the formation of covalent siloxane bonds between the BTH molecules and the substrate, as well as cross-linking within the BTH layer. This significantly improves the stability and adhesion of the film.

Q5: How can I measure the thickness of the deposited BTH layer?

A5: Several techniques can be used to measure the thickness of thin silane films. Ellipsometry is a common and non-destructive optical technique that can provide precise thickness measurements for thin films.[3][4][5] X-ray Photoelectron Spectroscopy (XPS) can also be used to determine film thickness by analyzing the attenuation of the substrate signal.[6] For thicker films, Atomic Force Microscopy (AFM) can be used to measure the height of a step created in the film.

Data Presentation

Table 1: Estimated BTH Layer Thickness as a Function of Solution Concentration

BTH Concentration in Anhydrous Toluene (v/v)Deposition Time (minutes)Curing Temperature (°C)Estimated Film Thickness (nm)
0.1%101201 - 5
0.5%101205 - 15
1.0%1012015 - 30
2.0%10120~50[3]
5.0%10120< 250[3]

Table 2: Influence of Deposition Method on BTH Layer Characteristics

Deposition MethodTypical ParametersExpected ThicknessUniformity
Solution Deposition (Dip Coating) 0.1-2% BTH in anhydrous solvent, 5-30 min immersionNanometers to sub-micronGood, dependent on withdrawal speed and solution stability
Solution Deposition (Spin Coating) 0.1-1% BTH in anhydrous solvent, 1000-4000 rpmSub-nanometer to tens of nanometersExcellent
Molecular Vapor Deposition (MVD) BTH vapor, elevated substrate temperature (e.g., 50-150°C), controlled pressure and timeSub-nanometer to tens of nanometersExcellent, highly conformal

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

  • Substrate Preparation: a. Clean silicon wafers or glass slides by sonicating in acetone, followed by isopropanol, for 15 minutes each. b. Dry the substrates under a stream of dry nitrogen. c. Activate the surface by treating with an oxygen plasma for 2-5 minutes to generate hydroxyl groups.

  • Silanization Solution Preparation (perform in a glove box or low-humidity environment): a. Prepare a 0.5% (v/v) solution of BTH in anhydrous toluene. For example, add 50 µL of BTH to 10 mL of anhydrous toluene.

  • Deposition: a. Immerse the cleaned and activated substrates in the BTH solution for 15 minutes at room temperature.

  • Rinsing and Curing: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded BTH. b. Dry the substrates again with a stream of dry nitrogen. c. Cure the coated substrates in an oven at 120°C for 30 minutes.

Protocol 2: Molecular Vapor Deposition (MVD) of this compound

  • Substrate Preparation: a. Follow the same substrate cleaning and activation procedure as in Protocol 1.

  • Deposition: a. Place the cleaned and activated substrates in an MVD chamber. b. Heat the substrates to the desired deposition temperature (e.g., 80°C). c. Introduce BTH vapor into the chamber at a controlled pressure for a specified duration (e.g., 10-30 minutes). The exact parameters will depend on the MVD system used.

  • Post-Deposition: a. Purge the chamber with an inert gas (e.g., nitrogen) to remove any unreacted BTH. b. Allow the substrates to cool to room temperature under the inert atmosphere. c. A post-deposition bake (curing) as described in Protocol 1 can be performed to further enhance layer stability.

Visualizations

BTH_Deposition_Workflow cluster_prep Substrate Preparation cluster_deposition BTH Deposition cluster_post Post-Processing Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (O2 Plasma) Cleaning->Activation Deposition Solution or Vapor Deposition Activation->Deposition Solution_Prep Prepare BTH Solution (Anhydrous Solvent) Solution_Prep->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (Baking @ 110-120°C) Rinsing->Curing Final_Product Final_Product Curing->Final_Product Functionalized Surface

Caption: Experimental workflow for the deposition of a this compound layer.

Caption: Reaction pathway for the silanization of a hydroxylated surface with BTH.

References

How to avoid unwanted hydrolysis of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the handling and use of 1,6-Bis(trichlorosilyl)hexane, a highly reactive organosilicon compound. Adherence to these protocols is critical to prevent unwanted hydrolysis and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (C₆H₁₂Cl₆Si₂) is an organosilane featuring a hexane backbone with a trichlorosilyl (-SiCl₃) group at each end. The silicon-chlorine (Si-Cl) bonds are highly polarized and thus extremely susceptible to nucleophilic attack by water. This high reactivity makes the compound a valuable precursor for creating robust siloxane-based materials and surface modifications.

Q2: What is the primary reaction that occurs during unwanted hydrolysis?

A2: The primary degradation pathway is a rapid and exothermic hydrolysis reaction. The trichlorosilyl groups react with water (H₂O) to form silanols (Si-OH) and hydrogen chloride (HCl) gas.[1][2] These silanols are often unstable and can subsequently undergo condensation to form stable siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[3]

Q3: What are the visible signs of hydrolysis of this compound?

A3: Unwanted hydrolysis can be identified by several indicators:

  • Fuming upon exposure to air: The reaction with atmospheric moisture releases HCl gas, which appears as white fumes.[1][2]

  • Increased viscosity or solidification: The formation of siloxane oligomers or polymers will cause the liquid to become more viscous or even solidify.

  • Precipitate formation: In solution, the formation of insoluble polysiloxanes may lead to the appearance of a white precipitate.

  • Heat generation: The hydrolysis reaction is exothermic and may cause a noticeable increase in the temperature of the solution.

Q4: How can I confirm if my sample of this compound has undergone hydrolysis?

A4: Spectroscopic methods can confirm hydrolysis:

  • FTIR Spectroscopy: The presence of broad peaks in the 3200-3700 cm⁻¹ region indicates the formation of Si-OH (silanol) groups, and strong absorptions around 1000-1100 cm⁻¹ are characteristic of Si-O-Si (siloxane) bonds.[4][5][6][7][8]

  • NMR Spectroscopy: ¹H and ²⁹Si NMR can be used to detect the formation of new species. For instance, the appearance of signals corresponding to silanols and the disappearance of the parent trichlorosilyl signal are indicative of hydrolysis.[9][10][11][12]

Troubleshooting Guide: Preventing Hydrolysis

This guide will help you identify and resolve common issues encountered during the handling and use of this compound.

Diagram: Troubleshooting Workflow for Unwanted Hydrolysis

troubleshooting_workflow Troubleshooting Workflow for Unwanted Hydrolysis start Problem: Suspected Hydrolysis (Fuming, Viscosity Change, Precipitate) check_storage 1. Verify Storage Conditions - Tightly sealed container? - Stored under inert gas? - Cool, dry location? start->check_storage check_handling 2. Review Handling Technique - Performed under inert atmosphere? (Glovebox or Schlenk line) - Used dry syringes/cannulas? check_storage->check_handling Storage OK remediate_storage Solution: - Store in a glovebox. - Re-seal under fresh inert gas. check_storage->remediate_storage Issue Found check_solvents 3. Assess Solvent Quality - Used anhydrous solvent? - Properly dried and stored? - Water content verified? check_handling->check_solvents Handling OK remediate_handling Solution: - Refine inert atmosphere techniques. - Ensure all transferware is dry. check_handling->remediate_handling Issue Found check_glassware 4. Examine Glassware Preparation - Oven-dried or flame-dried? - Cooled under inert gas? check_solvents->check_glassware Solvent OK remediate_solvents Solution: - Use freshly distilled/dried solvent. - Verify water content (<10 ppm). check_solvents->remediate_solvents Issue Found check_reagents 5. Check Other Reagents - Are other reagents anhydrous? - Added in a dry state? check_glassware->check_reagents Glassware OK remediate_glassware Solution: - Re-dry glassware properly. - Assemble hot and cool under vacuum/inert gas. check_glassware->remediate_glassware Issue Found remediate_reagents Solution: - Dry other reagents before use. - Handle all materials under inert conditions. check_reagents->remediate_reagents Issue Found success Successful Reaction: No signs of hydrolysis. check_reagents->success Reagents OK remediate_storage->start Re-evaluate remediate_handling->start Re-evaluate remediate_solvents->start Re-evaluate remediate_glassware->start Re-evaluate remediate_reagents->start Re-evaluate

Caption: A logical workflow to diagnose and resolve issues of unwanted hydrolysis.

IssuePotential CauseRecommended Action
Fuming when opening the bottle Improper sealing or storage, allowing ingress of atmospheric moisture.Discard the reagent if significant degradation is suspected. For future prevention, ensure the bottle is sealed with a high-quality septum and Parafilm, and stored in a desiccator or glovebox.
Cloudiness or precipitate in solution Use of wet solvents or contaminated glassware.Ensure solvents are rigorously dried and deoxygenated. Glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.
Reaction fails to proceed as expected Deactivation of the trichlorosilyl groups due to partial hydrolysis.Verify the integrity of the starting material using FTIR or NMR. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a positive pressure of a high-purity inert gas.
Inconsistent results between experiments Variations in atmospheric humidity or inert gas quality.Perform all manipulations in a controlled atmosphere glovebox with low oxygen and moisture levels (<1 ppm). Use high-purity inert gas (e.g., Argon 99.999%).
Quantitative Data Summary
ParameterRecommended SpecificationJustification
Solvent Water Content < 10 ppmMinimizes the primary reactant for hydrolysis.
Inert Gas Purity ≥ 99.999% (e.g., Argon 5.0)Ensures minimal contamination with water and oxygen.
Glovebox Atmosphere < 1 ppm H₂O, < 1 ppm O₂Provides the most reliable environment for handling highly sensitive reagents.[1]
Glassware Drying Temperature > 120 °C for at least 4 hoursRemoves adsorbed water from glass surfaces.[13]

Detailed Experimental Protocol: Handling and Reaction under Anhydrous Conditions

This protocol outlines the standard procedure for setting up a reaction with this compound under a dry, inert atmosphere using Schlenk line techniques.

Materials and Equipment:

  • This compound (in a Sure/Seal™ bottle or similar)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried glassware (reaction flask, dropping funnel, condenser) with greased joints

  • Dry magnetic stir bar

  • Dry syringes and needles

  • Rubber septa

  • High-purity inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours.

    • Assemble the glassware hot and immediately connect it to the Schlenk line.

    • Evacuate the assembled apparatus and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Transfer:

    • Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.

  • Reagent Transfer:

    • Using a dry syringe, carefully withdraw the desired amount of this compound from the sealed bottle.

    • To prevent atmospheric contamination of the stock bottle, it is recommended to insert a needle connected to the inert gas line to maintain a positive pressure within the bottle during withdrawal.

    • Slowly add the this compound to the reaction flask, typically dropwise via a syringe or a pressure-equalizing dropping funnel, especially if the reaction is exothermic.

  • Reaction and Work-up:

    • Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the inert gas line provides a visual confirmation of the positive pressure.

    • Upon completion, any quenching or work-up procedures should be performed carefully, considering the reactivity of any remaining trichlorosilyl groups.

Diagram: Hydrolysis and Condensation Pathway

hydrolysis_pathway Hydrolysis and Condensation of this compound cluster_hydrolysis cluster_condensation start This compound Cl₃Si-(CH₂)₆-SiCl₃ intermediate 1,6-Bis(trihydroxysilyl)hexane (Silanol) (HO)₃Si-(CH₂)₆-Si(OH)₃ start->intermediate Hydrolysis product Polysiloxane Network ...-O-Si(O-)-O-Si(O-)-... intermediate->product Condensation hydrolysis_reagent + 6 H₂O hydrolysis_byproduct - 6 HCl condensation_byproduct - n H₂O

Caption: The two-step process of hydrolysis followed by condensation.

References

Technical Support Center: 1,6-Bis(trichlorosilyl)hexane in OFET Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,6-Bis(trichlorosilyl)hexane for surface modification in Organic Field-Effect Transistor (OFET) fabrication. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to address common challenges encountered during the formation of self-assembled monolayers (SAMs) with this bifunctional silane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in OFETs?

A1: this compound is primarily used as a surface modification agent for the gate dielectric layer, typically silicon dioxide (SiO₂). It forms a self-assembled monolayer (SAM) that serves two main purposes: it passivates the dielectric surface by reacting with hydroxyl groups, reducing charge trapping sites, and it creates a hydrophobic surface, which can improve the morphology and molecular ordering of the subsequently deposited organic semiconductor layer.[1] This can lead to enhanced device performance, including higher charge carrier mobility and improved on/off ratios.

Q2: How does this compound differ from more common monofunctional silanes like OTS (octadecyltrichlorosilane)?

A2: The key difference is its bifunctional nature. This compound has a trichlorosilyl group at both ends of its hexane chain. This allows it to potentially form a cross-linked network on the substrate surface, which can offer enhanced thermal and chemical stability compared to monolayers formed from monofunctional silanes.[2] This cross-linking can create a more robust and uniform dielectric interface.

Q3: What are the critical environmental factors to control during the SAM formation process?

A3: Humidity is the most critical factor. Trichlorosilanes react readily with water. While a small amount of surface-adsorbed water is necessary for the hydrolysis and bonding of the silane to the SiO₂ surface, excessive moisture in the atmosphere or solvent can lead to premature hydrolysis and polymerization of the silane in solution. This results in the formation of aggregates that deposit on the surface, leading to a disordered and rough monolayer. Therefore, the deposition process should be carried out in a controlled low-humidity environment, such as a glove box.

Q4: What solvents are recommended for preparing the this compound solution?

A4: Anhydrous solvents are essential to prevent premature reaction of the trichlorosilyl groups. Anhydrous toluene or hexane are commonly used for dissolving alkyltrichlorosilanes for SAM formation.[3] It is crucial to use freshly opened anhydrous solvent or solvent that has been properly dried and stored.

Q5: How can I confirm the successful formation of a this compound SAM?

A5: Several surface characterization techniques can be used. Water contact angle goniometry is a simple and effective method; a successful hydrophobic monolayer will result in a significant increase in the water contact angle on the SiO₂ surface. Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and measure roughness, with a high-quality SAM exhibiting a smooth, uniform surface. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface, showing the presence of silicon, carbon, and oxygen from the SAM.[4][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low water contact angle after treatment (poor hydrophobicity) 1. Incomplete monolayer formation. 2. Contaminated substrate surface. 3. Degraded this compound. 4. Insufficient reaction time.1. Optimize deposition time and concentration. 2. Ensure rigorous substrate cleaning (e.g., piranha etch or UV/ozone treatment) immediately before use. 3. Use fresh or properly stored silane. 4. Increase the immersion time in the silane solution.
High surface roughness observed by AFM 1. Premature hydrolysis and polymerization of the silane in solution due to excess moisture. 2. Particulate contamination in the solvent or on the substrate. 3. Silane concentration is too high.1. Perform the deposition in a controlled low-humidity environment (e.g., a glove box). Use anhydrous solvents. 2. Filter the solvent and ensure a clean deposition environment. 3. Reduce the concentration of the this compound solution.
Poor OFET performance (low mobility, high off-current) 1. Disordered or incomplete SAM leading to charge trapping at the dielectric interface. 2. Dewetting of the organic semiconductor film on the treated surface. 3. Rough SAM morphology disrupting the growth of the semiconductor.1. Re-optimize the SAM formation process to achieve a uniform monolayer. 2. Ensure the surface energy of the SAM is compatible with the organic semiconductor. A very hydrophobic surface can sometimes lead to dewetting. 3. Use AFM to verify a smooth monolayer has been formed before semiconductor deposition.
Inconsistent results between batches 1. Variations in ambient humidity. 2. Inconsistent substrate cleaning. 3. Aging of the this compound solution.1. Strictly control the humidity during the entire process. 2. Standardize the substrate cleaning protocol. 3. Always use a freshly prepared silane solution for each batch.

Quantitative Data Summary

The following table provides expected values for key parameters after a successful surface treatment of SiO₂ with this compound. These values are based on typical results for long-chain alkyltrichlorosilane SAMs and should be considered as a guideline. Actual results may vary depending on specific experimental conditions.

Parameter Untreated SiO₂ This compound Treated SiO₂ (Expected) Characterization Method
Water Contact Angle < 20°[6]> 90°Contact Angle Goniometry
Surface Roughness (RMS) < 0.5 nm< 0.8 nmAtomic Force Microscopy (AFM)
Pentacene-based OFET Mobility 0.1 - 0.5 cm²/Vs> 1.0 cm²/Vs[7]Electrical Characterization
OFET On/Off Ratio ~10⁵> 10⁶Electrical Characterization

Experimental Protocols

Protocol 1: SiO₂ Substrate Cleaning

A pristine and hydrophilic SiO₂ surface is crucial for the formation of a high-quality SAM.

  • Solvent Cleaning: Sequentially sonicate the SiO₂ substrates in acetone and isopropyl alcohol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Option A - Piranha Etch - Use with extreme caution): Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes.

  • Surface Activation (Option B - UV/Ozone): Alternatively, expose the substrates to a UV/ozone cleaner for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Final Drying: Dry the substrates again with high-purity nitrogen and immediately transfer them to the deposition environment to prevent re-contamination.

Protocol 2: this compound SAM Formation (Solution Phase Deposition)

This procedure should be performed in a controlled low-humidity environment (e.g., a nitrogen-filled glove box).

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

  • Substrate Immersion: Immerse the freshly cleaned and activated SiO₂ substrates into the silane solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene (or hexane) to remove any physisorbed molecules.

  • Curing: Anneal the coated substrates at 100-120°C for 30-60 minutes to promote cross-linking and remove residual solvent.

  • Final Rinse: Perform a final rinse with isopropyl alcohol and dry with nitrogen.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (in Glove Box) cluster_fab OFET Fabrication cluster_char Characterization Solvent_Cleaning Solvent Cleaning Drying1 N2 Drying Solvent_Cleaning->Drying1 Activation Surface Activation (Piranha or UV/Ozone) Drying1->Activation Rinsing1 DI Water Rinse Activation->Rinsing1 Drying2 N2 Drying Rinsing1->Drying2 Solution_Prep Prepare 1-5 mM Solution Drying2->Solution_Prep Immersion Substrate Immersion (1-2 hours) Solution_Prep->Immersion Rinsing2 Anhydrous Solvent Rinse Immersion->Rinsing2 Curing Annealing (100-120°C, 30-60 min) Rinsing2->Curing Rinsing3 IPA Rinse & N2 Dry Curing->Rinsing3 Semiconductor_Deposition Organic Semiconductor Deposition Rinsing3->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition Semiconductor_Deposition->Electrode_Deposition Characterization Device Electrical Characterization Electrode_Deposition->Characterization

Caption: Experimental workflow for OFET fabrication using this compound.

troubleshooting_logic Start Poor OFET Performance Check_SAM Characterize SAM Quality Start->Check_SAM Low_Contact_Angle Low Water Contact Angle? Check_SAM->Low_Contact_Angle High_Roughness High Surface Roughness (AFM)? Check_SAM->High_Roughness Good_SAM Good SAM Quality Low_Contact_Angle->Good_SAM No Improve_Cleaning Improve Substrate Cleaning & Activation Low_Contact_Angle->Improve_Cleaning Yes Optimize_Deposition Optimize Deposition: - Time - Concentration Low_Contact_Angle->Optimize_Deposition Yes High_Roughness->Good_SAM No Control_Humidity Control Humidity Use Anhydrous Solvents High_Roughness->Control_Humidity Yes Check_Semiconductor Investigate Semiconductor Deposition & Dewetting Good_SAM->Check_Semiconductor

Caption: Troubleshooting logic for poor OFET performance after this compound treatment.

References

Technical Support Center: Enhancing the Stability of 1,6-Bis(trichlorosilyl)hexane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of surfaces modified with 1,6-Bis(trichlorosilyl)hexane (BTSH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTSH) and why is it used for surface modification?

A1: this compound is a bis-silane coupling agent with the linear formula Cl₃Si(CH₂)₆SiCl₃.[1][2] It is used to form stable, cross-linked siloxane layers on various substrates. Its bifunctional nature, with a trichlorosilyl group at each end of a hexane chain, allows it to form strong covalent bonds with surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and metal oxides.[2][3] This modification can impart desirable properties like hydrophobicity, improved adhesion, and enhanced durability.[3]

Q2: What makes BTSH-modified surfaces more stable than those modified with conventional single-head silanes?

A2: The enhanced stability of BTSH-modified surfaces comes from its ability to form a densely cross-linked, three-dimensional siloxane network.[4] Unlike single-head silanes, the two reactive ends of the BTSH molecule can bond to the substrate and to each other, creating a more robust and water-resistant layer.[4][5] This increased cross-linking provides a more effective barrier against water penetration, which can otherwise lead to the hydrolysis and degradation of the silane layer.[4]

Q3: What are the main factors influencing the stability of a BTSH-modified surface?

A3: The long-term stability of a BTSH coating is primarily influenced by:

  • Substrate Preparation: A clean, hydroxylated surface is crucial for optimal covalent bonding.

  • Moisture Control: BTSH is highly reactive with water.[6] Trace amounts of water are necessary to initiate hydrolysis of the trichlorosilyl groups to reactive silanols, but excess water can lead to premature polymerization in solution and a disordered film.

  • Reaction Conditions: The solvent, temperature, and reaction time all play a role in the quality and stability of the resulting film.

  • Post-Deposition Curing: A proper curing step is essential to drive the condensation reactions and form a stable siloxane network.

  • Environmental Exposure: The stability of the modified surface will depend on the pH, solvent, and temperature of its operating environment.

Q4: How can I characterize the quality and stability of my BTSH-modified surface?

A4: Common techniques for characterizing BTSH-modified surfaces include:

  • Contact Angle Goniometry: To assess the hydrophobicity of the surface. A stable contact angle over time when exposed to a specific environment indicates a stable coating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane layer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness. A smooth, uniform surface is generally indicative of a well-formed monolayer.

  • Ellipsometry: To measure the thickness of the deposited film.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Patchy or uneven coating 1. Incomplete substrate cleaning. 2. Premature polymerization of BTSH in solution due to excess moisture. 3. Insufficient reaction time.1. Ensure a thorough cleaning and hydroxylation of the substrate. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction time to allow for complete surface coverage.
Poor hydrophobicity (low water contact angle) 1. Incomplete formation of the silane layer. 2. Incorrect orientation of the hexane chains. 3. Contamination of the surface after modification.1. Verify the concentration of BTSH and the reaction conditions. 2. Ensure a proper curing step to promote a well-organized monolayer. 3. Handle and store the modified substrates in a clean environment.
Coating degrades or delaminates over time 1. Incomplete covalent bonding to the substrate. 2. Hydrolysis of the siloxane bonds. 3. Insufficient cross-linking within the silane layer.1. Ensure the substrate surface is sufficiently hydroxylated. 2. For applications in aqueous environments, consider if a different surface chemistry might be more suitable. 3. Optimize the curing temperature and time to maximize cross-linking.
Inconsistent results between experiments 1. Variation in substrate quality. 2. Inconsistent moisture levels in the reaction environment. 3. Degradation of the BTSH reagent.1. Use substrates from the same batch and apply a consistent cleaning protocol. 2. Standardize the procedure for handling anhydrous solvents and maintaining an inert atmosphere. 3. Store BTSH under a dry, inert atmosphere and handle it with care to prevent hydrolysis.[6]

Data Presentation

Table 1: Example Stability Data for Silane-Modified Surfaces

Silane TypeSubstrateTest ConditionInitial Water Contact Angle (°)Water Contact Angle after 24h (°)Reference
Conventional (e.g., n-decyltriethoxysilane)Glass6N HCl~105Decreased Significantly[7]
Bridged Dipodal (e.g., 1,8-bis(triethoxysilyl)octane)Glass6N HCl~108Maintained Stability[7]
Pendant Dipodal (e.g., 1,2-bis(trimethoxysilyl)decane)Glass6N HCl~110Showed Greatest Stability[7]

Note: This table provides example data for different types of silanes to illustrate the expected enhanced stability of bis-silanes like BTSH. Actual values for BTSH may vary based on experimental conditions.

Experimental Protocols

Detailed Protocol for Surface Modification with BTSH

This protocol provides a general guideline for the deposition of a BTSH monolayer on a silicon wafer or glass slide.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound (BTSH)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or an alternative cleaning and hydroxylation method (e.g., UV/Ozone cleaner).

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

  • Glove box or desiccator

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Place substrates in a suitable rack.

    • Sonicate in a detergent solution (e.g., 2% Hellmanex III) for 30 minutes, followed by thorough rinsing with DI water.

    • To hydroxylate the surface, either:

      • Immerse the substrates in Piranha solution for 30-60 minutes.

      • Or, treat the substrates in a UV/Ozone cleaner for 15-20 minutes.

    • Rinse the substrates extensively with DI water.

    • Dry the substrates with a stream of nitrogen or argon gas and then bake in an oven at 120 °C for at least 1 hour to remove any residual water.

    • Allow the substrates to cool to room temperature in a desiccator.

  • Silanization:

    • This step should be performed in a glove box or under a dry, inert atmosphere to minimize moisture.

    • Prepare a 1-5 mM solution of BTSH in anhydrous toluene.

    • Place the cleaned, dry substrates in the BTSH solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Gently agitate the solution or sonicate at a low power to enhance surface coverage.

  • Rinsing and Curing:

    • Remove the substrates from the BTSH solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Dry the substrates with a stream of nitrogen or argon gas.

    • Cure the coated substrates by baking them in an oven at 120 °C for 1 hour. This step promotes the formation of a stable, cross-linked siloxane network.

  • Final Cleaning and Storage:

    • After curing, sonicate the substrates in fresh toluene for 5-10 minutes to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen or argon gas.

    • Store the modified substrates in a clean, dry environment, such as a desiccator.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization (Inert Atmosphere) cluster_post Post-Treatment Cleaning Cleaning (Detergent, DI Water) Hydroxylation Hydroxylation (Piranha or UV/Ozone) Cleaning->Hydroxylation Drying Drying (N2/Ar, Oven) Hydroxylation->Drying Immersion Substrate Immersion (1-2 hours) Drying->Immersion BTSH_Solution Prepare BTSH Solution (Anhydrous Toluene) BTSH_Solution->Immersion Rinsing Rinsing (Anhydrous Toluene) Immersion->Rinsing Curing Curing (120°C, 1 hour) Rinsing->Curing Final_Cleaning Final Cleaning (Toluene Sonication) Curing->Final_Cleaning Storage Storage (Desiccator) Final_Cleaning->Storage

Caption: Experimental workflow for surface modification with BTSH.

logical_relationship cluster_inputs Input Factors cluster_process Process Parameters cluster_outputs Output Characteristics cluster_stability Resulting Stability Substrate Substrate Quality (Cleanliness, -OH groups) Concentration BTSH Concentration Substrate->Concentration BTSH BTSH Quality (Purity, Anhydrous) BTSH->Concentration Environment Reaction Environment (Anhydrous, Inert) Environment->Concentration Time Reaction Time Concentration->Time Coverage Surface Coverage (Uniformity) Concentration->Coverage Time->Coverage Temperature Curing Temperature Curing Curing Temperature->Curing Bonding Covalent Bonding (Adhesion) Coverage->Bonding Stability Enhanced Surface Stability Coverage->Stability Bonding->Stability Bonding->Curing Crosslinking Cross-linking Density Crosslinking->Stability Curing->Crosslinking

Caption: Factors influencing the stability of BTSH-modified surfaces.

References

Technical Support Center: Purification of 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,6-Bis(trichlorosilyl)hexane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on fractional vacuum distillation.

Problem Possible Cause(s) Recommended Solution(s)
Product is cloudy or contains particulates after distillation. 1. Incomplete removal of catalyst from the crude product. 2. Hydrolysis of the product due to moisture in the distillation apparatus. 3. Thermal decomposition of the product.1. Filter the crude product through a dry, inert filter aid (e.g., Celite) before distillation. 2. Thoroughly dry all glassware in an oven at >120°C and assemble the distillation apparatus while hot under a stream of dry inert gas (e.g., nitrogen or argon). 3. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.
Difficulty achieving a stable vacuum. 1. Leaks in the distillation apparatus joints. 2. Inefficient vacuum pump. 3. Outgassing of non-inert gases from the crude product.1. Ensure all ground glass joints are properly greased and securely clamped. Check all tubing for cracks or loose connections. 2. Check the vacuum pump oil; replace if it is cloudy or discolored. Ensure the pump is appropriately sized for the apparatus. 3. Degas the crude product by stirring under a gentle vacuum for a period before heating.
Product purity is low after distillation. 1. Inefficient fractional distillation column. 2. Distillation rate is too fast. 3. Foaming or bumping of the liquid during boiling.1. Use a longer, insulated fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). 3. Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. A Claisen adapter can also help prevent bumping.
Product darkens during distillation. 1. Presence of impurities that are thermally unstable. 2. Reaction with residual oxygen in the apparatus.1. Consider a pre-purification step, such as filtration through activated carbon (ensure it is dry). 2. Ensure the system is thoroughly purged with an inert gas before sealing and applying vacuum.
Low yield of purified product. 1. Significant hold-up in the distillation column. 2. Loss of product due to leaks in the system. 3. Co-distillation with lower-boiling impurities.1. Use a shorter distillation column if the boiling point difference between the product and impurities allows. 2. Carefully check for and rectify any leaks. 3. Improve the efficiency of the fractional distillation by using a more appropriate column and a slower distillation rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional vacuum distillation. This technique is necessary due to its high boiling point at atmospheric pressure (281°C), at which temperature it may be prone to decomposition.[1] Distillation under reduced pressure allows the boiling point to be lowered significantly, enabling a safer and more efficient purification.

Q2: Why is it critical to perform the purification under anhydrous conditions?

A2: this compound is highly sensitive to moisture.[2] The trichlorosilyl groups react readily with water, including atmospheric moisture, to produce hydrogen chloride (HCl) gas and siloxanes. This hydrolysis will not only consume the desired product but also introduce impurities that can be difficult to remove. Therefore, all glassware must be thoroughly dried, and the purification should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: What are the likely impurities in crude this compound?

A3: Crude this compound, typically synthesized via hydrosilylation of 1,5-hexadiene with trichlorosilane, may contain several impurities. These can include unreacted starting materials (1,5-hexadiene and trichlorosilane), the hydrosilylation catalyst (e.g., platinum-based), partially reacted intermediates (e.g., 1-(trichlorosilyl)hexane), and byproducts from side reactions.

Q4: What type of vacuum pump is suitable for the distillation of this compound?

A4: A two-stage rotary vane vacuum pump is typically sufficient to achieve the necessary vacuum to significantly lower the boiling point of this compound. It is important to protect the pump from corrosive HCl gas that may be generated from any minor hydrolysis. This is achieved by placing a cold trap (e.g., a Dewar condenser with liquid nitrogen or a dry ice/acetone slurry) between the distillation apparatus and the pump.

Q5: Can this compound be purified by recrystallization?

A5: While recrystallization is a common purification technique for solid compounds, this compound is a liquid at room temperature.[2] Therefore, recrystallization is not a suitable primary purification method.

Experimental Protocol: Fractional Vacuum Distillation

This protocol is a general guideline based on standard practices for the purification of reactive chlorosilanes.

1. Preparation of the Distillation Apparatus:

  • All glassware (round-bottom flasks, Claisen adapter, fractional distillation column, condenser, and receiving flasks) must be thoroughly cleaned and oven-dried at a minimum of 120°C for at least 4 hours to remove all traces of moisture.

  • The apparatus should be assembled while still hot under a stream of dry nitrogen or argon.

  • Use high-vacuum grease on all ground glass joints to ensure a good seal.

  • Incorporate a magnetic stir bar in the distillation flask.

2. Charging the Flask:

  • The crude this compound is transferred to the distillation flask under an inert atmosphere.

  • The flask should not be filled to more than two-thirds of its capacity.

3. Distillation Procedure:

  • The distillation apparatus is connected to a vacuum pump through a cold trap.

  • Slowly open the vacuum source to evacuate the system.

  • Once a stable vacuum is achieved, begin stirring the contents of the distillation flask.

  • Gradually heat the distillation flask using a heating mantle with a temperature controller.

  • Collect a forerun fraction, which will contain any low-boiling impurities such as residual trichlorosilane.

  • Slowly increase the heating mantle temperature until the main fraction begins to distill. Collect the this compound in a clean, dry receiving flask. The collection rate should be maintained at 1-2 drops per second for optimal separation.

  • Monitor the temperature at the head of the distillation column. A stable temperature during the collection of the main fraction indicates a pure compound.

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before carefully venting the system with a dry inert gas.

4. Storage:

  • The purified this compound should be stored in a tightly sealed, dry container under an inert atmosphere to prevent hydrolysis.

Visualizations

experimental_workflow start Start: Crude this compound prep Apparatus Preparation: - Clean and oven-dry all glassware - Assemble under inert gas start->prep charge Charge Distillation Flask (under inert atmosphere) prep->charge evacuate Evacuate the System (connect to vacuum pump via cold trap) charge->evacuate heat_stir Begin Stirring and Gentle Heating evacuate->heat_stir forerun Collect Forerun (low-boiling impurities) heat_stir->forerun main_fraction Collect Main Fraction (purified product) forerun->main_fraction cooldown Cool Down and Vent (with inert gas) main_fraction->cooldown end End: Purified this compound cooldown->end

Caption: Experimental workflow for the fractional vacuum distillation of this compound.

troubleshooting_logic problem Problem: Low Purity of Distilled Product cause1 Cause: Inefficient Separation problem->cause1 cause2 Cause: Fast Distillation Rate problem->cause2 cause3 Cause: Bumping/Foaming problem->cause3 solution1 Solution: - Use a longer/packed column - Insulate the column cause1->solution1 solution2 Solution: - Reduce heating rate - Aim for 1-2 drops/sec cause2->solution2 solution3 Solution: - Use magnetic stirring - Consider a Claisen adapter cause3->solution3

Caption: Troubleshooting logic for low product purity after distillation.

References

Strategies to control the surface energy of 1,6-Bis(trichlorosilyl)hexane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for controlling the surface energy of 1,6-Bis(trichlorosilyl)hexane (BTSH) coatings.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and application of BTSH coatings.

Problem Potential Causes Recommended Solutions
Inconsistent or patchy coating - Incomplete substrate cleaning, leaving contaminants that hinder silane reaction. - Uneven application of the BTSH solution. - Premature hydrolysis of the silane solution due to excessive moisture.- Ensure thorough substrate cleaning and drying before application. - Use a controlled deposition technique like spin coating or dip coating for uniform application. - Prepare the silane solution in a dry, inert atmosphere (e.g., in a glove box) and use anhydrous solvents.
Low water contact angle (poor hydrophobicity) - Insufficient reaction time or temperature. - Low concentration of BTSH in the solution. - Incomplete removal of residual solvent or by-products. - Degradation of the BTSH reagent due to improper storage.- Increase the reaction time or curing temperature to ensure complete silanization. - Optimize the BTSH concentration in the deposition solution. - Thoroughly rinse the coated substrate with an appropriate anhydrous solvent after deposition. - Store BTSH in a tightly sealed container in a cool, dry, and inert environment.
High surface roughness or particle aggregation - Polymerization of the silane in the solution before deposition. - High concentration of BTSH leading to multilayer formation. - Uncontrolled hydrolysis and condensation on the surface.- Use freshly prepared BTSH solutions. - Lower the concentration of the BTSH solution. - Control the humidity during the deposition process, especially for vapor phase deposition.
Poor adhesion of the coating to the substrate - Lack of sufficient hydroxyl groups on the substrate surface. - Formation of a weak boundary layer. - Incompatible solvent that does not wet the substrate well.- Pre-treat the substrate with a plasma or piranha solution to generate hydroxyl groups. - Ensure the substrate is free of any adsorbed water layers before deposition. - Select a solvent that effectively wets the substrate surface.
Cracking of the coating - Excessive coating thickness. - High curing temperature causing thermal stress.- Reduce the concentration of the BTSH solution or the deposition time. - Lower the curing temperature and/or use a more gradual heating and cooling ramp.[1]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism for controlling surface energy with BTSH coatings?

The surface energy of BTSH coatings is primarily controlled by the formation of a self-assembled monolayer (SAM) on the substrate. The hexyl chain of the BTSH molecule is non-polar and orients away from the surface, creating a low-energy, hydrophobic interface.[2][3]

2. How does the concentration of the BTSH solution affect the final surface energy?

The concentration of the BTSH solution influences the packing density and thickness of the resulting film. At optimal concentrations, a dense monolayer is formed, leading to high hydrophobicity. Higher concentrations can lead to the formation of less organized, thicker polymer films, which may not necessarily result in lower surface energy and can increase surface roughness.[4]

3. What is the importance of substrate preparation?

Substrate preparation is critical for achieving a uniform and stable BTSH coating. The substrate must be thoroughly cleaned to remove organic and particulate contamination. Crucially, the surface needs to have a sufficient density of hydroxyl (-OH) groups to react with the trichlorosilyl groups of the BTSH, forming strong covalent bonds.[5][6]

4. Can BTSH be used on any substrate?

BTSH is most effective on substrates that have surface hydroxyl groups, such as glass, silicon wafers, and metal oxides. For substrates with low surface energy or lacking hydroxyl groups, a surface pre-treatment (e.g., plasma oxidation) is necessary to create a reactive surface.[7]

5. What is the difference between solution deposition and vapor deposition for BTSH coatings?

  • Solution Deposition: This method involves immersing the substrate in a dilute solution of BTSH in an anhydrous solvent. It is a simpler technique but offers less control over monolayer formation and is more susceptible to solvent contamination.

  • Vapor Deposition: This technique involves exposing the substrate to BTSH vapor in a controlled environment. It generally provides more uniform and higher-quality monolayers with better control over thickness.[8]

6. How can I verify the quality of my BTSH coating?

The quality of the coating can be assessed using several techniques:

  • Water Contact Angle (WCA) Measurement: A high WCA (typically >100°) indicates a hydrophobic surface and a well-formed coating.[9][10]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the silane coating.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of BTSH
  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • To generate hydroxyl groups, treat the substrate with an oxygen plasma for 5 minutes or immerse in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • BTSH Solution Preparation (in an inert atmosphere, e.g., glove box):

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

  • Deposition:

    • Immerse the cleaned and dried substrate in the BTSH solution for 1-2 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Dry the substrate with a stream of dry nitrogen.

    • Cure the coated substrate in an oven at 120°C for 1 hour to promote covalent bond formation and remove residual solvent.

Protocol 2: Vapor-Phase Deposition of BTSH
  • Substrate Preparation:

    • Follow the same substrate preparation steps as in Protocol 1.

  • Deposition Setup:

    • Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open vial containing a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrate.

  • Deposition:

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Leave the substrate exposed to the BTSH vapor for several hours (e.g., 2-12 hours) at room temperature. The deposition time will depend on the chamber volume and the vapor pressure of BTSH.

  • Post-Deposition Treatment:

    • Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).

    • Remove the coated substrate and rinse with an anhydrous solvent (e.g., hexane or toluene) to remove any loosely bound molecules.

    • Cure the substrate in an oven at 120°C for 1 hour.

Visualizations

experimental_workflow Experimental Workflow for BTSH Coating cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Treatment Clean Cleaning (Solvents) Activate Surface Activation (Plasma or Piranha) Clean->Activate Dry1 Drying (Nitrogen) Activate->Dry1 Solution Solution Deposition (Immersion in BTSH solution) Dry1->Solution Vapor Vapor Deposition (Exposure to BTSH vapor) Dry1->Vapor Rinse Rinsing (Anhydrous Solvent) Solution->Rinse Vapor->Rinse Cure Curing (120°C) Rinse->Cure Characterization Characterization Cure->Characterization Characterization (WCA, AFM, XPS) troubleshooting_flowchart Troubleshooting Low Hydrophobicity Start Low Water Contact Angle? Check_Cleaning Was substrate cleaning thorough? Start->Check_Cleaning Improve_Cleaning Improve cleaning protocol (e.g., add plasma/piranha step) Check_Cleaning->Improve_Cleaning No Check_BTSH_Conc Is BTSH concentration optimal? Check_Cleaning->Check_BTSH_Conc Yes Improve_Cleaning->Start Adjust_Conc Adjust BTSH concentration Check_BTSH_Conc->Adjust_Conc No Check_Reaction Were reaction time/temp sufficient? Check_BTSH_Conc->Check_Reaction Yes Adjust_Conc->Start Increase_Reaction Increase reaction time or curing temperature Check_Reaction->Increase_Reaction No Check_Rinsing Was rinsing adequate? Check_Reaction->Check_Rinsing Yes Increase_Reaction->Start Improve_Rinsing Rinse thoroughly with anhydrous solvent Check_Rinsing->Improve_Rinsing No Success Hydrophobic Surface Achieved Check_Rinsing->Success Yes Improve_Rinsing->Start

References

Validation & Comparative

A Comparative Guide to the AFM Characterization of 1,6-Bis(trichlorosilyl)hexane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a critical factor in a wide array of applications, from biocompatible implants and microfluidic devices to advanced sensor technologies. Among the various methods for surface modification, silanization with organosilanes stands out for its ability to form stable, covalent bonds with hydroxylated surfaces, thereby tuning surface energy, wettability, and roughness. This guide provides a comparative analysis of surfaces modified with 1,6-Bis(trichlorosilyl)hexane, a bifunctional silane, and other commonly used silanization agents. The characterization of these surfaces by Atomic Force Microscopy (AFM) is highlighted, offering nanoscale insights into their topography.

Performance Comparison of Silane-Modified Surfaces

The selection of a silane for surface modification is dictated by the desired surface characteristics. Key performance indicators include the resulting surface roughness, which can influence cell adhesion and protein adsorption, and the water contact angle, a measure of hydrophobicity.

Silane ModifierTypeExpected/Reported RMS Roughness (nm)Expected/Reported Water Contact Angle (°)Key Characteristics
This compound Bis-TrichlorosilaneData not available; expected to be lowData not available; expected to be high (>90°)Forms a cross-linked, stable, and hydrophobic monolayer. The hexane bridge provides flexibility.
(3-Aminopropyl)triethoxysilane (APTES) Monofunctional Aminosilane~0.28 nm[1]~50-70°Introduces primary amine groups, rendering the surface hydrophilic and reactive for further functionalization.[1]
Octadecyltrichlorosilane (OTS) Monofunctional Alkylsilane~0.5 - 1.5 nm~100-110°Forms a dense, hydrophobic self-assembled monolayer (SAM) due to the long alkyl chain.
1,2-Bis(triethoxysilyl)ethane (BTSE) Bis-EthoxysilaneData not available; forms dense films~90-100°A shorter-chain bis-silane that forms highly cross-linked and hydrolytically stable films.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications and accurate characterization. Below are generalized protocols for surface silanization and subsequent AFM analysis.

Protocol 1: Surface Silanization (General)

This protocol describes a general procedure for modifying a hydroxylated surface (e.g., silicon wafer, glass) with a silane agent. Caution: Trichlorosilanes are highly reactive with moisture and produce corrosive HCl gas. All procedures should be performed in a fume hood with appropriate personal protective equipment.

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Dry the substrate under a stream of dry nitrogen or argon.

    • To activate the surface with hydroxyl groups, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Extreme caution is required when handling piranha solution).

    • Rinse the substrate extensively with deionized water and dry with nitrogen.

  • Silanization (Vapor or Solution Phase):

    • Vapor Phase Deposition: Place the cleaned substrate in a desiccator along with a small vial containing the silane (e.g., this compound). Evacuate the desiccator to a low pressure. The silane vapor will deposit on the substrate surface. The deposition time can be varied to control the layer thickness and uniformity.

    • Solution Phase Deposition: Prepare a dilute solution of the silane (typically 1-5% v/v) in an anhydrous solvent (e.g., toluene or hexane). Immerse the cleaned substrate in the silane solution for a specific duration (e.g., 30 minutes to 2 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Deposition Treatment:

    • After deposition, rinse the substrate with the anhydrous solvent to remove any unbound silane molecules.

    • Cure the silanized substrate in an oven at a specific temperature (e.g., 100-120 °C) for about 1 hour to promote the formation of a stable siloxane network.

Protocol 2: Atomic Force Microscopy (AFM) Characterization

This protocol outlines the steps for imaging the topography of silane-modified surfaces.

  • Sample Preparation:

    • Mount the silanized substrate on an AFM sample puck using a suitable adhesive.

    • Ensure the sample is clean and free of any particulate contamination.

  • AFM Imaging:

    • Perform AFM imaging in tapping mode (also known as intermittent-contact mode) to minimize potential damage to the relatively soft silane layer.

    • Use a standard silicon cantilever with a sharp tip (nominal tip radius < 10 nm).

    • Optimize the imaging parameters, including the scan size, scan rate, setpoint, and gains, to obtain high-quality images.

    • Acquire images from multiple areas on the sample surface to ensure the data is representative.

  • Data Analysis:

    • Use the AFM software to process the acquired height images. This includes flattening the images to remove tilt and bow.

    • Calculate the root-mean-square (RMS) roughness from the processed height data to obtain a quantitative measure of the surface topography.

Visualizing the Workflow and Surface Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for surface modification and characterization, and the logical relationship between surface properties and AFM measurements.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Clean Substrate Cleaning Activate Surface Activation (Hydroxylation) Clean->Activate Silanize Silanization (e.g., with this compound) Activate->Silanize Rinse Rinsing Silanize->Rinse Cure Curing Rinse->Cure AFM AFM Imaging Cure->AFM CA Contact Angle Measurement Cure->CA

Caption: Experimental workflow for surface modification and characterization.

logical_relationship cluster_surface Surface Properties cluster_afm AFM Measurement Roughness Surface Roughness Topography Topographical Image Roughness->Topography influences Chemistry Surface Chemistry (Hydrophobicity) Chemistry->Topography can influence tip-sample interaction RMS RMS Roughness Value Topography->RMS is quantified by

Caption: Logical relationship between surface properties and AFM measurements.

References

A Comparative Guide to Surface Modification: 1,6-Bis(trichlorosilyl)hexane vs. Monofunctional Silane Alternatives through XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the bifunctional silane, 1,6-bis(trichlorosilyl)hexane, with common monofunctional silanes for surface modification, supported by X-ray Photoelectron Spectroscopy (XPS) data.

The functionalization of surfaces is a cornerstone of modern materials science, impacting fields from drug delivery and medical implants to microelectronics. The choice of surface modification agent is critical in dictating the chemical and physical properties of the substrate. This guide provides a comparative analysis of surfaces treated with the bifunctional crosslinking agent, this compound, against two widely used monofunctional silanes: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES). This comparison is grounded in X-ray Photoelectron Spectroscopy (XPS), a highly sensitive surface analysis technique that provides detailed information on elemental composition and chemical bonding states.

Performance Comparison of Surface Modification Agents

The bifunctional nature of this compound, with its two trichlorosilyl groups, allows for the formation of a robust, cross-linked siloxane network on hydroxylated surfaces. This is in contrast to monofunctional silanes like OTS and APTES, which primarily form a single layer of attachment to the surface. This structural difference is expected to translate into variations in surface coverage, stability, and the density of the deposited organic layer, all of which can be quantitatively assessed using XPS.

Data Presentation: Comparative XPS Elemental Analysis

The following table summarizes expected and reported XPS data for silicon wafers or glass surfaces treated with this compound and its monofunctional alternatives. The data for OTS and APTES are derived from published studies, while the values for this compound are projected based on its chemical structure and reactivity.

Silane TreatmentCarbon (C1s) at. %Oxygen (O1s) at. %Silicon (Si2p) at. %Nitrogen (N1s) at. %Chlorine (Cl2p) at. %Key Features
This compound (Bifunctional) Expected: HighExpected: ModerateExpected: HighN/AExpected: Trace/None (post-hydrolysis)Forms a cross-linked, potentially thicker and more robust organic layer.
Octadecyltrichlorosilane (OTS) (Monofunctional) ~50-60%~20-30%~15-25%N/ATrace/NoneCreates a dense, hydrophobic monolayer with a high carbon content due to the long alkyl chain.[1][2][3][4]
(3-Aminopropyl)triethoxysilane (APTES) (Monofunctional) ~40-50%~25-35%~15-25%~5-10%N/AIntroduces primary amine functional groups to the surface, detectable by the presence of nitrogen.[5][6][7][8]

Note: The exact atomic percentages can vary depending on the reaction conditions, substrate, and the extent of hydrolysis and condensation.

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. Below are representative protocols for the deposition of each silane.

1. Vapor Phase Deposition of this compound

Vapor phase deposition is often preferred for trichlorosilanes to minimize uncontrolled polymerization in solution.

  • Substrate Preparation: Silicon wafers or glass slides are cleaned and hydroxylated by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. The substrates are then further dried in an oven at 110°C for 1 hour.

  • Silanization: The cleaned, dried substrates are placed in a vacuum desiccator. A small vial containing a few drops of this compound is also placed inside the desiccator, ensuring no direct contact with the substrates. The desiccator is evacuated to a pressure of <1 Torr and sealed. The deposition is allowed to proceed at room temperature for 2-4 hours.

  • Post-Deposition Treatment: The desiccator is vented, and the substrates are removed. They are then rinsed with a dry, non-polar solvent (e.g., anhydrous toluene or hexane) to remove any physisorbed silane molecules. The coated substrates are then cured in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.

2. Solution Phase Deposition of Octadecyltrichlorosilane (OTS)

  • Substrate Preparation: Substrates are cleaned and hydroxylated as described above.

  • Silanization: A 1-5 mM solution of OTS is prepared in a dry, non-polar solvent such as anhydrous toluene or hexane under an inert atmosphere (e.g., nitrogen or argon). The cleaned substrates are immersed in the OTS solution for 2-24 hours at room temperature.[2][3][4][9]

  • Post-Deposition Treatment: The substrates are removed from the solution and rinsed thoroughly with the anhydrous solvent, followed by a rinse with a polar solvent like ethanol or isopropanol to remove residual unreacted silane. The substrates are then cured at 110°C for 1 hour.[2][3][4][9]

3. Solution Phase Deposition of (3-Aminopropyl)triethoxysilane (APTES)

  • Substrate Preparation: Substrates are cleaned and hydroxylated as described above.

  • Silanization: A 1-5% (v/v) solution of APTES is prepared in an anhydrous solvent such as toluene or ethanol. The cleaned substrates are immersed in the APTES solution for 15-60 minutes at room temperature.[5][7][8]

  • Post-Deposition Treatment: The substrates are removed and rinsed sequentially with the solvent used for deposition, followed by ethanol and deionized water. The substrates are then cured in an oven at 110°C for 15-30 minutes.[5][7][8]

XPS Analysis Protocol

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber: The analysis is conducted under ultra-high vacuum conditions (<10⁻⁸ Torr).

  • Data Acquisition: Survey scans are acquired over a wide binding energy range (e.g., 0-1100 eV) to identify the elemental composition of the surface. High-resolution spectra of individual elements (C1s, O1s, Si2p, N1s, Cl2p) are then acquired to determine the chemical states and for quantitative analysis.

  • Data Analysis: The atomic concentrations of the elements are determined from the peak areas of the high-resolution spectra after correcting for the respective sensitivity factors.

Reaction Mechanisms and Visualization

The surface modification with all three silanes proceeds via a two-step mechanism: hydrolysis of the reactive groups (trichloro- or triethoxy-silyl groups) to form silanols, followed by condensation with the hydroxyl groups on the substrate surface and with adjacent silanol groups to form a stable siloxane network.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Post-Treatment & Analysis Substrate Substrate (e.g., Silicon Wafer) Cleaning Cleaning & Hydroxylation (Piranha Solution) Substrate->Cleaning Deposition Deposition (Vapor or Solution Phase) Cleaning->Deposition Silane Silane Solution/Vapor (this compound, OTS, or APTES) Silane->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing (110°C) Rinsing->Curing XPS XPS Analysis Curing->XPS

Caption: Experimental workflow for surface modification and XPS analysis.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Bifunctional Cross-linking (this compound) Silane R-SiX3 (X = Cl or OEt) Silanol R-Si(OH)3 (Reactive Silanol) Silane->Silanol + 3H2O Water H2O (Surface Moisture) CovalentBond Substrate-O-Si-R Silanol->CovalentBond + Substrate-OH - H2O Crosslink R-Si-O-Si-R Silanol->Crosslink + R-Si(OH)3 - H2O SubstrateOH Substrate-OH Silanol2 R-Si(OH)3 Bifunctional Cl3Si-(CH2)6-SiCl3 HydrolyzedBifunctional (HO)3Si-(CH2)6-Si(OH)3 Bifunctional->HydrolyzedBifunctional + 6H2O CrosslinkedNetwork Substrate-O-Si-(CH2)6-Si-O-Substrate       |           |       O           O       |           |     Si-(CH2)6-Si HydrolyzedBifunctional->CrosslinkedNetwork + Substrate-OH + (HO)3Si-(CH2)6-Si(OH)3

Caption: Generalized reaction mechanism for silanization.

References

A Comparative Guide to 1,6-Bis(trichlorosilyl)hexane Coatings: Contact Angle and Performance Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, achieving specific and stable surface properties is paramount. Silane coatings are a cornerstone of surface functionalization, offering a versatile platform to control wettability, adhesion, and biocompatibility. Among these, 1,6-Bis(trichlorosilyl)hexane presents a unique bifunctional crosslinking agent for creating robust and hydrophobic surfaces. This guide provides a comparative analysis of this compound coatings, with a focus on water contact angle measurements as a key performance indicator. We present supporting experimental data for alternative silane coatings to offer a comprehensive overview for material selection.

Performance Comparison of Silane Coatings

The water contact angle is a primary measure of a surface's hydrophobicity, with higher angles indicating greater water repellency. The performance of this compound is benchmarked against common monofunctional and another bifunctional silane to highlight the impact of the silane's structure on the final surface properties.

For a robust comparison, the following table summarizes the water contact angles achieved with other well-characterized silane coatings on silicon or glass substrates.

Silane CoatingChemical StructureWater Contact Angle (θ)Key Characteristics
This compound Cl₃Si-(CH₂)₆-SiCl₃Expected to be > 90°Forms a cross-linked, stable hydrophobic layer. The bifunctional nature enhances coating durability.
Octadecyltrichlorosilane (OTS) CH₃(CH₂)₁₇SiCl₃~104° - 112°Creates a densely packed, highly hydrophobic self-assembled monolayer (SAM). A common standard for hydrophobic surfaces.
Methyltrichlorosilane CH₃SiCl₃~85° - 105°Forms a hydrophobic coating, but the short methyl group provides less shielding of the underlying substrate compared to longer chains.
(3-Aminopropyl)triethoxysilane (APTES) H₂N(CH₂)₃Si(OC₂H₅)₃Variable (can be <40° to >90°)The terminal amine group can render the surface hydrophilic or hydrophobic depending on the deposition conditions and subsequent treatments.
1,10-Bis(trimethoxysilyl)decane (CH₃O)₃Si-(CH₂)₁₀-Si(OCH₃)₃< 90°A dipodal silane with a longer alkyl chain that can result in a less hydrophobic surface, potentially due to looping conformations on the surface.[1]

Experimental Protocols

Accurate and reproducible contact angle measurements are contingent on meticulous experimental procedures. Below are detailed protocols for substrate preparation, silane coating, and contact angle measurement.

Substrate Preparation (Silicon Wafer or Glass Slide)
  • Cleaning: Substrates are sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally, deionized (DI) water, with each step lasting 15 minutes.

  • Hydroxylation: To ensure a high density of hydroxyl groups for silanization, substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood with appropriate personal protective equipment).

  • Rinsing and Drying: Following piranha treatment, the substrates are thoroughly rinsed with DI water and dried with a stream of high-purity nitrogen gas. The cleaned substrates are then placed in an oven at 110-120°C for at least one hour to remove any residual water.

This compound Coating Protocol (Vapor Deposition)

Due to the high reactivity of trichlorosilanes with water, vapor deposition in a controlled environment is a preferred method for creating uniform monolayers.

  • Preparation of the Deposition Chamber: A clean, dry vacuum desiccator is used as the deposition chamber. The activated substrates are placed inside the desiccator.

  • Silane Introduction: A small, open vial containing a few drops of this compound is placed inside the desiccator, away from direct contact with the substrates.

  • Vapor Deposition: The desiccator is evacuated to a low pressure to facilitate the vaporization of the silane. The deposition is typically carried out for 2-12 hours at room temperature.

  • Post-Deposition Treatment: After deposition, the chamber is vented with an inert gas (e.g., nitrogen or argon). The coated substrates are then removed and rinsed with a dry, nonpolar solvent such as hexane or toluene to remove any physisorbed silane molecules.

  • Curing: The substrates are cured in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the silane molecules and strengthen the covalent bonding to the substrate.

Contact Angle Measurement Protocol (Sessile Drop Method)

Contact angle measurements are performed using a contact angle goniometer.

  • Sample Placement: The coated substrate is placed on the sample stage of the goniometer.

  • Droplet Deposition: A high-purity water droplet (typically 2-5 µL) is gently dispensed from a syringe onto the surface of the substrate.

  • Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • Angle Analysis: The software analyzes the captured image to determine the contact angle. The angle is measured at the three-phase contact point. To ensure accuracy, measurements are typically taken at multiple locations on the surface and averaged.

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Silane Coating cluster_measurement Contact Angle Measurement Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Hydroxylation Piranha Treatment (H₂SO₄/H₂O₂) Cleaning->Hydroxylation Drying Rinsing and Drying (DI Water, N₂ Stream, Oven) Hydroxylation->Drying Vapor_Deposition Vapor Phase Deposition of this compound Drying->Vapor_Deposition Rinsing Solvent Rinse (Hexane or Toluene) Vapor_Deposition->Rinsing Curing Oven Curing Rinsing->Curing Droplet_Deposition Sessile Droplet Deposition (DI Water) Curing->Droplet_Deposition Image_Capture Image Capture (Goniometer) Droplet_Deposition->Image_Capture Angle_Analysis Contact Angle Calculation Image_Capture->Angle_Analysis

Caption: Experimental workflow for contact angle measurement.

surface_energy_determination cluster_input Experimental Inputs cluster_model Theoretical Model cluster_output Calculated Outputs CA_Measurements Contact Angle Measurements (θ) with multiple known liquids Youngs_Equation Young's Equation γS = γSL + γL cos(θ) CA_Measurements->Youngs_Equation Liquid_Properties Known Surface Tensions (γL) and their polar/dispersive components Work_of_Adhesion Work of Adhesion Models (e.g., Owens-Wendt-Rabel-Kaelble) Liquid_Properties->Work_of_Adhesion Youngs_Equation->Work_of_Adhesion Surface_Energy Total Surface Free Energy (γS) of the solid Work_of_Adhesion->Surface_Energy Components Polar (γSP) and Dispersive (γSD) components of Surface Energy Surface_Energy->Components

Caption: Determination of surface energy from contact angles.

References

A Comparative Guide to 1,6-Bis(trichlorosilyl)hexane and Other Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silane coupling agents are essential tools in materials science, enabling the creation of high-performance composite materials by bridging the interface between inorganic and organic components.[1] Among these, 1,6-bis(trichlorosilyl)hexane stands out as a versatile and effective crosslinking agent. This guide provides an objective comparison of this compound with other common silane coupling agents, supported by experimental data, to assist in the selection of the optimal agent for specific research and development applications.

Performance Comparison of Silane Coupling Agents

The effectiveness of a silane coupling agent is determined by its chemical structure and its interaction with the substrate and the organic matrix. Key performance indicators include the enhancement of mechanical properties, such as adhesion and flexural strength, and the modification of surface properties, like hydrophobicity.

Mechanical Properties

The primary function of silane coupling agents is to improve the mechanical strength of composite materials. This is achieved by forming a durable chemical bridge between the inorganic filler and the organic polymer matrix.

A study on the flexural strength of experimental filled resin composites highlighted the impact of different silane coupling agents. The research included bis-1,6-(trichlorosilyl)hexane (BISHEX) as a crosslinking silane.[2] While a direct flexural strength value for a composite solely treated with BISHEX was not the focus, the study demonstrated that the addition of a crosslinking silane like BISHEX can significantly influence the final mechanical properties of the material.[2] The results suggested that the incorporation of a cross-linking silane with functional silanes could increase bonding strength and hydrolytic stability.[2]

To provide a comparative context, the table below summarizes the performance of various silane coupling agents from different studies.

Silane Coupling AgentSubstrate/FillerPolymer MatrixPerformance MetricValueReference
3-Acryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethaneBarium glassBis-GMA/TEGDMAFlexural Strength100.5 ± 25.7 MPa[2]
3-Isocyanatopropyltriethoxysilane + 1,2-bis-(triethoxysilyl)ethaneBarium glassBis-GMA/TEGDMAFlexural Strength28.9 ± 8.8 MPa[2]
3-Methacryloyloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethaneSilicatized TitaniumBis-GMA resinShear Bond Strength10.4 ± 3.5 MPa[3]
[3-(Triethoxysilyl)propyl]ureaSilicatized TitaniumBis-GMA resinShear Bond Strength4.5 ± 1.0 MPa[3]
N-[3-(Trimethoxysilyl)propyl]ethylenediamineSilicatized TitaniumBis-GMA resinShear Bond Strength4.5 ± 1.4 MPa[3]
Two-bottle silane coupling agentHydrogen peroxide-etched epoxy-based fiber-reinforced postComposite resin corePush-out Bond StrengthHighest among tested[4][5]
One-bottle silane coupling agentHydrogen peroxide-etched epoxy-based fiber-reinforced postComposite resin corePush-out Bond StrengthLowest among tested[4][5]
Surface Modification: Hydrophobicity

This compound is also utilized for surface modification to enhance properties like hydrophobicity and chemical resistance.[6] The trichlorosilyl groups react with surface hydroxyl groups to form a stable, crosslinked siloxane network, which can significantly alter the surface energy.

The degree of hydrophobicity is often quantified by measuring the water contact angle on the treated surface. A higher contact angle indicates a more hydrophobic surface.

Silane TreatmentSubstrateWater Contact Angle (°)Reference
UncoatedHollow silica particles25.6 ± 3.1[7]
Trimethoxymethylsilane coatedHollow silica particles147.6 ± 2.7[7]
UntreatedTin68.3[8]
Isocyanate-based (IPTES)Tin78.2[8]
Amine-based (APTMS)Tin58.1[8]
Acrylate-based (APTES)Tin63.5[8]
Methacrylate-based (MAPTS)Tin72.4[8]
Methacrylate-based (MPS)Tin75.8[8]

While direct contact angle measurements for surfaces treated with this compound were not found in the immediate search, its application in creating hydrophobic coatings suggests it would yield a high contact angle.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments involving silane coupling agents.

Surface Modification Protocol

This protocol describes a common method for applying a silane coupling agent to a solid substrate.[9]

1. Substrate Preparation:

  • Clean the substrate surface thoroughly. For glass or silica surfaces, immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 30-60 minutes is effective for cleaning and hydroxylating the surface. (Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood with appropriate personal protective equipment).

  • Rinse the substrate extensively with deionized water.

  • Dry the substrate in an oven at 120°C for at least one hour.

2. Silanization:

  • Solution-Phase Deposition:

    • Prepare a dilute solution (e.g., 1-5% by volume) of the silane coupling agent in an appropriate anhydrous solvent (e.g., toluene or ethanol).

    • Immerse the cleaned and dried substrate in the silane solution.

    • Allow the reaction to proceed for a set time (e.g., 2-24 hours) at room temperature or a slightly elevated temperature.

  • Vapor-Phase Deposition:

    • Place the cleaned and dried substrate in a vacuum desiccator.

    • Place a small, open vial containing a few drops of the silane coupling agent inside the desiccator, ensuring no direct contact with the substrate.

    • Evacuate the desiccator and then seal it.

    • Allow the silanization to proceed for 12-24 hours at room temperature or in an oven at a moderately elevated temperature (e.g., 60-80°C).

3. Post-Treatment:

  • Remove the substrate from the silane solution or vapor.

  • Rinse the substrate with the anhydrous solvent to remove any unreacted silane.

  • Cure the silane layer by baking the substrate in an oven (e.g., at 110-120°C for 15-30 minutes) to promote the formation of a stable siloxane network.

Mechanical Strength Testing Protocol (Flexural Strength)

This protocol is based on the three-point bending test used to evaluate the flexural strength of resin composites.[2]

1. Specimen Preparation:

  • Prepare the composite material by mixing the silanized filler with the resin matrix.

  • Fabricate bar-shaped test specimens (e.g., 2.0 mm x 2.0 mm x 25.0 mm) in a mold.

  • Photo-polymerize the specimens according to the resin manufacturer's instructions.

2. Testing Procedure:

  • Conduct the three-point bending test using a universal testing machine.

  • Place the specimen on two supports with a defined span.

  • Apply a load to the center of the specimen at a constant crosshead speed until fracture occurs.

3. Calculation:

  • Calculate the flexural strength (σ) using the following formula: σ = 3FL / 2bd² where:

    • F is the maximum load at fracture.

    • L is the span length.

    • b is the width of the specimen.

    • d is the thickness of the specimen.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate the chemical structure, reaction mechanism, and experimental workflow.

G cluster_molecule This compound Cl3Si Cl3Si (CH2)6 (CH2)6 Cl3Si->(CH2)6 SiCl3 SiCl3 (CH2)6->SiCl3

Caption: Chemical structure of this compound.

G cluster_workflow Experimental Workflow Start Start: Clean Substrate Hydroxylation Surface Hydroxylation Start->Hydroxylation Silanization Silane Application (this compound) Hydroxylation->Silanization Curing Curing (Heat Treatment) Silanization->Curing Characterization Surface Characterization (Contact Angle, XPS, etc.) Curing->Characterization End End: Modified Surface Characterization->End

Caption: General workflow for surface modification.

G cluster_mechanism Silane Coupling Mechanism Silane Cl3Si-(CH2)6-SiCl3 This compound Hydrolysis Hydrolysis (+H2O) (HO)3Si-(CH2)6-Si(OH)3 + HCl Silane->Hydrolysis Step 1 Condensation Condensation Formation of Si-O-Substrate bonds Hydrolysis->Condensation Step 2 Crosslinking Crosslinking Formation of Si-O-Si network Condensation->Crosslinking Step 3 ModifiedSurface Hydrophobic, Crosslinked Surface Crosslinking->ModifiedSurface Substrate Substrate with -OH groups Substrate->Condensation

Caption: Reaction mechanism of this compound.

References

A Comparative Performance Analysis of 1,6-Bis(trichlorosilyl)hexane and Shorter Chain Bis(trichlorosilyl)alkanes in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,6-bis(trichlorosilyl)hexane and its shorter-chain analogs, such as 1,2-bis(trichlorosilyl)ethane and bis(trichlorosilyl)methane. These organosilicon compounds are pivotal in surface modification, acting as coupling agents and adhesion promoters by forming stable, self-assembled monolayers (SAMs) on various inorganic substrates.[1][2][3] The length of the alkane chain separating the two trichlorosilyl groups is a critical determinant of the resulting monolayer's properties, including its stability, density, and surface energy. This guide summarizes key performance data from experimental studies to aid in the selection of the appropriate bis(trichlorosilyl)alkane for specific research and development applications.

Physicochemical Properties of Bis(trichlorosilyl)alkanes

The physical properties of these silanes, such as boiling point and density, are influenced by the length of the interconnecting alkyl chain. These properties are crucial for handling, storage, and deposition process design.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Bis(trichlorosilyl)methane Cl₃Si-CH₂-SiCl₃CH₂Cl₆Si₂282.90[4]183[4]1.5567[4]1.4740[4]
1,2-Bis(trichlorosilyl)ethane Cl₃Si-(CH₂)₂-SiCl₃C₂H₄Cl₆Si₂296.94[5]201-202[2][5]1.4829[5]1.4770[5]
This compound Cl₃Si-(CH₂)₆-SiCl₃C₆H₁₂Cl₆Si₂353.04[6]281[6]1.327[6]1.475[6]

Performance Comparison in Surface Modification

The performance of bis(trichlorosilyl)alkanes as surface modifying agents is primarily evaluated by the characteristics of the self-assembled monolayers they form. Key performance indicators include the hydrophobicity of the modified surface, the thickness and uniformity of the SAM, and its thermal stability.

Surface Wettability: Contact Angle Analysis

The static water contact angle is a measure of the hydrophobicity of a surface, with higher angles indicating a more water-repellent surface. The formation of a dense, well-ordered SAM by bis(trichlorosilyl)alkanes leads to a significant increase in surface hydrophobicity. While direct comparative studies are limited, the length of the alkyl chain is known to influence the packing density of the monolayer, which in turn affects wettability.[7][8] Longer chains, such as in this compound, are expected to provide a more effective hydrophobic barrier due to increased van der Waals interactions between adjacent molecules, leading to a more ordered and dense film.

Self-Assembled Monolayer (SAM) Properties

The thickness and roughness of the SAM are critical parameters that dictate its performance in various applications. Ellipsometry is a common technique for measuring film thickness with sub-nanometer resolution, while Atomic Force Microscopy (AFM) is used to characterize surface topography and roughness.[9][10][11] The chain length directly correlates with the theoretical maximum thickness of the monolayer. The dipodal nature of these silanes, with two points of attachment, generally results in more stable and robust monolayers compared to their monopodal counterparts.[12]

Note: Quantitative data on SAM thickness and roughness from direct comparative studies is scarce. The performance is highly dependent on the experimental conditions.

Thermal Stability

The thermal stability of the silane layer is crucial for applications involving high-temperature processing. The general thermal stability of silane coupling agents is influenced by the organic functionality.[13][14] The Si-C bond is generally stable, and for alkylsilanes, decomposition temperatures are typically high. Thermogravimetric Analysis (TGA) is used to determine the thermal stability of these coatings. Longer alkyl chains may exhibit slightly different thermal degradation profiles.

Note: Specific TGA data comparing these bis(trichlorosilyl)alkanes was not found. However, gamma-substituted silanes are generally stable for short-term exposure up to 350°C and long-term exposure at 160°C.[13][14]

Experimental Protocols

Reproducible formation of high-quality SAMs requires stringent control over experimental conditions.[15] Below are detailed protocols for key experiments.

Protocol 1: Formation of Self-Assembled Monolayers on Silicon Substrates

This protocol describes the solution-phase deposition of bis(trichlorosilyl)alkanes onto a silicon wafer with a native oxide layer.

  • Substrate Preparation:

    • Cut silicon wafers into appropriate sizes (e.g., 1x1 cm).

    • Clean the substrates by sonication in a sequence of solvents: acetone, then isopropanol, for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • To ensure a fully hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of the bis(trichlorosilyl)alkane in an anhydrous solvent, such as toluene or hexane, inside a glovebox or under an inert atmosphere to prevent premature hydrolysis.[16]

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the self-assembly process to proceed for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent moisture ingress.

  • Post-Deposition Cleaning:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with the anhydrous solvent (toluene or hexane), followed by isopropanol, to remove any physisorbed molecules.

    • Dry the coated substrates with a stream of dry nitrogen.

    • Optional: Cure the samples in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.

Protocol 2: Characterization by Water Contact Angle Goniometry
  • Instrument Setup: Place the silanized substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Measurement: Acquire a high-resolution image of the droplet at the liquid-solid interface.

  • Analysis: Use the instrument's software to measure the static contact angle on both sides of the droplet.

  • Replication: Repeat the measurement at least three times on different areas of the substrate to ensure reproducibility and calculate the average contact angle.[17]

Protocol 3: Characterization by Ellipsometry
  • Reference Measurement: First, measure the ellipsometric angles (Ψ and Δ) of a bare, clean silicon substrate to determine the thickness of the native oxide layer.

  • Sample Measurement: Place the silanized substrate on the ellipsometer stage.

  • Data Acquisition: Measure Ψ and Δ over a range of wavelengths (spectroscopic ellipsometry) at a fixed angle of incidence (typically 70°).

  • Modeling and Analysis: Use an appropriate optical model (e.g., a three-layer model: Silicon substrate / SiO₂ / Silane SAM) to fit the experimental data. The thickness and refractive index of the SAM layer are determined by minimizing the difference between the measured and calculated Ψ and Δ values.[18][19]

Protocol 4: Characterization by Atomic Force Microscopy (AFM)
  • Instrument Setup: Install a suitable AFM probe (e.g., a silicon nitride cantilever for tapping mode).

  • Imaging: Place the silanized substrate on the AFM scanner.

  • Scanning: Engage the probe with the surface and begin scanning in tapping mode to minimize damage to the monolayer.

  • Data Acquisition: Acquire topography and phase images over various scan sizes (e.g., 5x5 µm, 1x1 µm) to assess both large-scale uniformity and small-scale molecular ordering.

  • Analysis: Analyze the topography images to determine the root-mean-square (RMS) roughness of the surface. Phase images can provide information on the homogeneity of the monolayer.[11][20]

Visualized Workflows and Mechanisms

Hydrolysis and Condensation Pathway

The formation of a stable siloxane network on a hydroxylated surface is a two-step process involving the hydrolysis of the trichlorosilyl groups followed by condensation.[21] The dipodal nature of these molecules allows for extensive cross-linking, enhancing the stability of the resulting film.

G Figure 1: Hydrolysis and Condensation of Bis(trichlorosilyl)alkanes cluster_solution Solution Phase cluster_surface On Hydroxylated Surface Silane Bis(trichlorosilyl)alkane Cl₃Si-(CH₂)n-SiCl₃ Hydrolyzed Hydrolyzed Intermediate (HO)₃Si-(CH₂)n-Si(OH)₃ Silane->Hydrolyzed Hydrolysis Water Trace H₂O Surface Substrate-OH Hydrolyzed->Surface Initial Condensation Bonded Covalently Bonded Monolayer Crosslinked Cross-linked Network (-O-Si-(CH₂)n-Si-O-) Bonded->Crosslinked Further Condensation & Cross-linking

Caption: Hydrolysis and Condensation Pathway.

Experimental Workflow for Surface Modification and Analysis

A systematic workflow is essential for the successful preparation and characterization of self-assembled monolayers.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_char Characterization Start Start: Silicon Wafer Cleaning Substrate Cleaning (Solvents, Piranha) Start->Cleaning Silanization Silanization (Solution Phase Deposition) Cleaning->Silanization Rinsing Rinsing & Drying Silanization->Rinsing Curing Optional Curing (120°C) Rinsing->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle Ellipsometry Ellipsometry Curing->Ellipsometry AFM Atomic Force Microscopy (AFM) Curing->AFM

Caption: Experimental Workflow.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Self-Assembled Monolayers: Featuring 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of self-assembled monolayers (SAMs) using electrochemical impedance spectroscopy (EIS), with a focus on 1,6-bis(trichlorosilyl)hexane (BTSH) layers. While direct, quantitative EIS data for BTSH is not extensively available in peer-reviewed literature, this document outlines the established experimental protocols and data presentation methods necessary for such a comparison. The provided data for alternative silane coupling agents serves as a benchmark for researchers aiming to characterize novel surface modifications.

Performance Benchmark: A Quantitative Comparison of Silane Monolayers

The insulating properties of a self-assembled monolayer are critical for applications such as biosensors, corrosion inhibition, and medical implants. Electrochemical Impedance Spectroscopy is a powerful non-destructive technique to quantify these properties. Key parameters derived from EIS include charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value generally indicates a more densely packed and defect-free monolayer that effectively blocks electron transfer to the underlying substrate. Conversely, a lower Cdl value is also indicative of a well-formed, insulating layer.

The following table presents representative EIS data for two common silane coupling agents, Octadecyltrichlorosilane (OTS), a long-chain monofunctional silane, and (3-Aminopropyl)triethoxysilane (APTES), a functionalized silane. This data is intended to serve as a reference for the type of quantitative comparison that can be made when evaluating BTSH or other novel silane layers.

Silane Coupling AgentSubstrateElectrolyteCharge Transfer Resistance (Rct) (kΩ·cm²)Double-Layer Capacitance (Cdl) (µF/cm²)Reference
Octadecyltrichlorosilane (OTS)SiO₂/Si0.1 M KCl with 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆]~ 1,500 - 3,000~ 1.0 - 2.0[Fictional Data for Illustration]
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si0.1 M KCl with 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆]~ 10 - 50~ 5.0 - 10.0[Fictional Data for Illustration]

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable EIS data. Below are generalized protocols for the vapor-phase deposition of a long-chain alkyltrichlorosilane, such as BTSH, and the subsequent EIS analysis.

Protocol for Vapor-Phase Deposition of this compound

This protocol is adapted from established methods for other organotrichlorosilanes and should be optimized for specific experimental setups.[1][2]

1. Substrate Preparation:

  • Thoroughly clean the silicon substrates with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
  • Rinse the substrates copiously with deionized (DI) water.
  • Dry the substrates under a stream of dry nitrogen gas.
  • For immediate use, it is critical to ensure the substrate is anhydrous before exposure to the trichlorosilane.[1]

2. Vapor Deposition:

  • Place the cleaned and dried substrates in a vacuum desiccator or a chemical vapor deposition (CVD) reactor.
  • In a separate small, open vial, place 50-100 µL of this compound. Position the vial inside the desiccator or reactor, ensuring no direct contact with the substrates.
  • Evacuate the desiccator to a pressure of approximately 100-200 mTorr.[1]
  • Allow the deposition to proceed for 2-4 hours at room temperature. The low pressure will facilitate the vaporization of the BTSH and its reaction with the hydroxylated substrate surface.

3. Post-Deposition Treatment:

  • Vent the chamber with a dry, inert gas such as nitrogen or argon.
  • Remove the coated substrates and rinse them with an anhydrous solvent like toluene to remove any physisorbed or unreacted silane.
  • Sonicate the substrates in fresh anhydrous toluene for 5 minutes to further remove loosely bound molecules.
  • Dry the substrates again under a stream of dry nitrogen gas.
  • To promote the formation of a stable siloxane network, cure the SAMs by baking at 100-120°C for 1 hour.[1]

Protocol for Electrochemical Impedance Spectroscopy (EIS) Analysis

1. Electrochemical Cell Setup:

  • Use a three-electrode electrochemical cell.
  • The silane-modified substrate serves as the working electrode.
  • A platinum wire or mesh is typically used as the counter electrode.
  • A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode can be used as the reference electrode.

2. EIS Measurement:

  • The EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.
  • The electrolyte solution should be chosen based on the application. A common choice for probing the barrier properties of the monolayer is a phosphate-buffered saline (PBS) solution or a solution containing a redox couple, such as 0.1 M KCl with 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆].
  • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., from 100 kHz down to 0.1 Hz) at the open-circuit potential.
  • Record the resulting current and phase shift to obtain the impedance spectrum.

3. Data Analysis:

  • The impedance data is typically visualized using Nyquist and Bode plots.
  • The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model for a SAM-coated electrode is a Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) for diffusion if a redox probe is used.

Visualizing the Workflow and Data Interpretation

To provide a clearer understanding of the experimental process and the logic behind data interpretation, the following diagrams have been generated.

G cluster_prep Substrate Preparation cluster_depo Vapor-Phase Deposition cluster_post Post-Deposition Treatment cluster_eis EIS Analysis p1 Piranha Cleaning p2 DI Water Rinse p1->p2 p3 Nitrogen Drying p2->p3 d1 Substrate & Silane in Vacuum p3->d1 d2 Evacuation (100-200 mTorr) d1->d2 d3 Deposition (2-4 hours) d2->d3 t1 Inert Gas Venting d3->t1 t2 Anhydrous Solvent Rinse t1->t2 t3 Sonication t2->t3 t4 Nitrogen Drying t3->t4 t5 Curing (100-120°C) t4->t5 e1 Three-Electrode Cell Setup t5->e1 e2 EIS Measurement e1->e2 e3 Data Fitting & Analysis e2->e3

Experimental workflow for SAM preparation and EIS analysis.

G cluster_data Data Acquisition & Modeling cluster_interp Interpretation EIS EIS Measurement Nyquist Nyquist & Bode Plots EIS->Nyquist EEC Equivalent Electrical Circuit (e.g., Randles Circuit) Nyquist->EEC Params Quantitative Parameters (Rct, Cdl) EEC->Params Rct_High High Rct Params->Rct_High indicates Cdl_Low Low Cdl Params->Cdl_Low indicates Quality SAM Quality Assessment Good_SAM Well-packed, Defect-free Insulating Monolayer Rct_High->Good_SAM Cdl_Low->Good_SAM Good_SAM->Quality

Logical flow for interpreting EIS data of SAMs.

References

A Comparative Guide to the Thermal Stability of Polymers Cross-linked with 1,6-Bis(trichlorosilyl)hexane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of polymers is a critical parameter influencing their application in demanding environments. Cross-linking is a common strategy to enhance the thermal and mechanical properties of polymers. This guide provides a comparative analysis of the thermal stability of polymers cross-linked with 1,6-Bis(trichlorosilyl)hexane against two common alternatives: divinylbenzene and epoxy-amine systems.

Introduction to Polymer Cross-linking and Thermal Stability

Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This network structure restricts the movement of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and the onset temperature of thermal decomposition. The chemical nature of the cross-linker plays a pivotal role in determining the ultimate thermal stability of the cross-linked polymer. Aromatic and inorganic cross-linkers generally impart greater thermal stability than aliphatic cross-linkers due to their rigid structures and higher bond energies.

Comparative Analysis of Cross-linking Agents

This section compares the anticipated thermal performance of polymers cross-linked with this compound against divinylbenzene and an epoxy resin cured with an aromatic amine.

This compound (Predicted Performance)

This compound is a highly reactive cross-linking agent. The trichlorosilyl groups can readily hydrolyze to form silanols, which then condense with each other and with reactive groups on the polymer backbone (such as hydroxyl or amine groups) to form a dense network of silicon-oxygen (Si-O) bonds. This results in the formation of a silsesquioxane-like structure within the polymer matrix.

The high bond energy of the Si-O bonds and the inorganic, three-dimensional nature of the silsesquioxane network are expected to impart exceptional thermal stability to the cross-linked polymer. The decomposition temperature is predicted to be significantly higher than that of polymers cross-linked with purely organic agents. The resulting material is likely to exhibit a high char yield upon pyrolysis due to the formation of a stable silica-like residue.

Divinylbenzene (DVB)

Divinylbenzene is a widely used aromatic cross-linker for vinyl polymers such as polystyrene. It copolymerizes with the monomer to form a network of cross-linked aromatic chains. The incorporation of rigid aromatic rings into the polymer backbone enhances thermal stability compared to aliphatic cross-linkers.[1][2] However, the thermal stability is ultimately limited by the strength of the carbon-carbon bonds in the polymer backbone.

Epoxy Resins Cured with Aromatic Amines

Epoxy resins, when cured with aromatic amines, form a rigid, cross-linked network with high thermal stability. The aromatic nature of both the epoxy resin (often based on bisphenol A) and the amine hardener contributes to a high glass transition temperature and good thermal performance.[3][4][5] The presence of ether linkages and aromatic rings in the cured network provides a significant barrier to thermal degradation.

Data Presentation

The following table summarizes typical thermal properties for polymers cross-linked with divinylbenzene and an epoxy resin cured with an aromatic amine. The values for this compound are predictive and based on the expected behavior of silsesquioxane-based systems.

Cross-linking SystemPolymer MatrixOnset Decomposition Temp. (TGA, N₂)Glass Transition Temp. (DSC)Char Yield at 800°C (TGA, N₂)
This compound (Predicted) Polysiloxane or other functional polymers> 450°CHigh, dependent on polymerHigh (> 50%)
Divinylbenzene Polystyrene~375°C[1]Not typically observed in highly cross-linked systems[1]~20-30%[6]
Epoxy/Aromatic Amine Bisphenol A diglycidyl ether / 4,4'-Diaminodiphenyl methane~350-400°C[7]~180-200°C[7]~15-25%[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small sample of the cross-linked polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).[8]

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere, typically inert nitrogen, to study thermal stability without oxidation.[9]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. The char yield is the residual weight percentage at the end of the experiment.[10]

Differential Scanning Calorimetry (DSC)

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A small sample of the cross-linked polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11]

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, for example, heating from room temperature to a temperature above the expected glass transition at a constant rate (e.g., 10°C/min).[11]

  • The heat flow to the sample required to maintain it at the same temperature as the reference is measured.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.[12]

Mandatory Visualization

The following diagrams illustrate the cross-linking mechanisms and the experimental workflow for thermal analysis.

CrosslinkingMechanisms cluster_silyl This compound Cross-linking cluster_dvb Divinylbenzene Cross-linking cluster_epoxy Epoxy-Amine Cross-linking Polymer1 Polymer Chain (-OH, -NH2) Silanol Intermediate Silanol Polymer1->Silanol Crosslinker1 This compound Hydrolysis Hydrolysis (+ H2O, - HCl) Crosslinker1->Hydrolysis Hydrolysis->Silanol Network1 Silsesquioxane Network Silanol->Network1 Polymer2 Vinyl Polymer Chain Network2 Aromatic Network Polymer2->Network2 Crosslinker2 Divinylbenzene Crosslinker2->Network2 Polymer3 Epoxy Resin Network3 Cross-linked Epoxy Polymer3->Network3 Crosslinker3 Aromatic Amine Crosslinker3->Network3

Caption: Comparative cross-linking mechanisms.

ThermalAnalysisWorkflow start Prepare Cross-linked Polymer Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc analyze_tga Analyze TGA Data (Onset Decomposition Temp., Char Yield) tga->analyze_tga analyze_dsc Analyze DSC Data (Glass Transition Temp.) dsc->analyze_dsc compare Compare Thermal Stability analyze_tga->compare analyze_dsc->compare end Conclusion compare->end

Caption: Experimental workflow for thermal stability analysis.

References

A Comparative Guide to Silane Coupling Agents for Enhanced Composite Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of composites incorporating 1,6-Bis(trichlorosilyl)hexane and other alternative silane coupling agents. The information presented is supported by experimental data to assist in the selection of optimal materials for advanced composite applications.

Introduction to Silane Coupling Agents in Composites

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic reinforcing fillers (like glass or silica) and organic polymer matrices.[1] This interfacial bonding is crucial for transferring stress from the polymer matrix to the stronger filler material, thereby significantly enhancing the mechanical properties and durability of the composite material.[2] this compound is a type of bis-silane coupling agent, characterized by two trichlorosilyl groups at either end of a hexane chain.[2] This structure allows for robust cross-linking and improved adhesion within the composite material.[3]

Comparative Analysis of Mechanical Properties

Table 1: Comparison of Flexural Strength in Dental Resin Composites with Different Silane Coupling Agents

Silane Coupling AgentCross-linkerFlexural Strength (MPa)Standard Deviation (MPa)
3-AcryloxypropyltrimethoxysilaneNone95.315.1
3-Acryloxypropyltrimethoxysilane1,2-Bis(triethoxysilyl)ethane100.525.7
3-MethacryloxypropyltrimethoxysilaneNone85.118.4
3-Methacryloxypropyltrimethoxysilane1,2-Bis(triethoxysilyl)ethane88.715.9
3-StyrylethyltrimethoxysilaneNone70.813.2
3-Styrylethyltrimethoxysilane1,2-Bis(triethoxysilyl)ethane75.414.8
3-IsocyanatopropyltriethoxysilaneNone32.510.3
3-Isocyanatopropyltriethoxysilane1,2-Bis(triethoxysilyl)ethane28.98.8

Data sourced from a study on experimental dental composites. The use of a cross-linker, in some cases, showed a slight improvement in flexural strength.[4]

Table 2: Comparison of Micro-tensile Bond Strength in Repaired Resin Composites with and without Silane Treatment

Adhesive SystemSilane Pre-treatmentMicro-tensile Bond Strength (MPa)Standard Deviation (MPa)
Self-etching adhesive (CSE)No55.74.2
Self-etching adhesive (CSE)Yes63.93.7
Universal adhesive (SBU)No55.44.0
Universal adhesive (SBU)Yes69.63.3

This data indicates that the application of a silane coupling agent significantly improves the bond strength of repaired composite materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of silane-treated composites.

Protocol 1: Silanization of Fillers (Wet Method)
  • Preparation of Silane Solution: A 1% (v/v) solution of the silane coupling agent is prepared in a solvent such as toluene or an ethanol/water mixture. For blended silane systems, the cross-linker silane is also added to this solution.

  • Filler Treatment: The inorganic filler (e.g., silica or glass fibers) is dispersed in the silane solution.

  • Reaction: The mixture is agitated for a specified period (e.g., 2-4 hours) at a controlled temperature to allow for the hydrolysis of the silane and its reaction with the filler surface.

  • Drying: The treated filler is then filtered and dried in an oven to remove the solvent and any residual water.

Protocol 2: Composite Fabrication
  • Mixing: The silanized filler is added to the polymer resin (e.g., epoxy, Bis-GMA/TEGDMA) in a high-speed mixer to ensure a homogeneous paste.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Molding: The composite paste is placed into a mold of specific dimensions according to the desired mechanical test standard (e.g., for a three-point bending test, the dimensions might be 2 mm x 2 mm x 25 mm).

  • Curing: The composite is cured using an appropriate method, such as photo-polymerization for dental resins or thermal curing for other thermosetting polymers.

Protocol 3: Mechanical Testing - Three-Point Bending Test (Flexural Strength)
  • Specimen Preparation: The cured composite specimens are removed from the molds and stored under controlled conditions (e.g., in distilled water at 37°C for 30 days) before testing, as specified by standards like ISO 10477.[4]

  • Testing Apparatus: A universal testing machine equipped with a three-point bending fixture is used.

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.

  • Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection curve.

Visualizing the Role of Silane Coupling Agents

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

G Mechanism of action for this compound. cluster_0 Silane Coupling Agent cluster_1 Composite Interface Silane This compound Hydrolysis Hydrolysis (with water) Silane->Hydrolysis Reacts Silanol Silanol Groups (-Si-OH) Hydrolysis->Silanol Forms Interface Strong Covalent and Hydrogen Bonds Silanol->Interface Bonds to Inorganic Inorganic Filler (e.g., Glass Fiber) Inorganic->Interface Surface for Bonding Organic Organic Matrix (e.g., Epoxy Resin) Interface->Organic Reacts with

Caption: Mechanism of action for this compound.

G Experimental workflow for composite fabrication and testing. start Start prep_silane Prepare Silane Solution start->prep_silane treat_filler Treat Filler with Silane prep_silane->treat_filler mix_composite Mix Composite Paste treat_filler->mix_composite fabricate_specimen Fabricate Test Specimen mix_composite->fabricate_specimen cure_specimen Cure Specimen fabricate_specimen->cure_specimen test_specimen Mechanical Testing cure_specimen->test_specimen analyze_data Analyze Data test_specimen->analyze_data end End analyze_data->end

Caption: Experimental workflow for composite fabrication and testing.

References

A Comparative Guide to the Dielectric Properties of 1,6-Bis(trichlorosilyl)hexane-Based Films and Alternative Low-k Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced microelectronics and high-frequency applications, the selection of appropriate dielectric materials is paramount. These materials are critical for insulating conductive components, minimizing signal delay, and reducing power consumption.[1] This guide provides a comparative analysis of the dielectric properties of films based on 1,6-Bis(trichlorosilyl)hexane and other common low-k dielectric materials. The data presented is intended to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Dielectric Films

The following table summarizes the key dielectric properties of a film synthesized using this compound as a cross-linking agent with poly(4-vinylphenol) (PVP), alongside a selection of alternative low-k dielectric materials.

Material ClassSpecific Material ExampleDielectric Constant (k)Leakage Current Density (A/cm²)Dielectric Breakdown Strength (MV/cm)
Organosilane Cross-linked Polymer Cross-linked Poly(4-vinylphenol) with this compound (CPVP-C6) 6.1 [2]Not specified, but described as low[2]Not specified
Organosilicate Glass (OSG)Carbon-doped Oxide (CDO)2.8 - 3.5[3]~10⁻⁹ at 1 MV/cm> 2[4]
Porous Silicon DioxidePorous SiO₂~2.0 - 3.12[5][6]Varies with porosityGenerally lower than dense SiO₂
PolyimideFluorinated Polyimide2.36 - 2.8[7][8]Low, not always specifiedHigh
Conventional DielectricSilicon Dioxide (SiO₂)~3.9[1]< 10⁻⁹[9]High

Experimental Protocols

A common and fundamental method for determining the dielectric constant of a thin film is through capacitance-voltage (C-V) measurements of a Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitor structure.

Protocol: Capacitance-Voltage (C-V) Measurement for Dielectric Constant Determination

1. Sample Preparation:

  • Substrate: Begin with a conductive substrate, typically a heavily doped silicon wafer, which will serve as the bottom electrode.
  • Dielectric Film Deposition: Synthesize and deposit the dielectric film onto the silicon substrate. In the case of a this compound-based film, this could involve spin-coating a solution of poly(4-vinylphenol) and this compound followed by a thermal curing step to induce cross-linking.[2] The thickness of the film should be precisely measured, for instance, using ellipsometry.
  • Top Electrode Deposition: Deposit circular metal contacts (e.g., aluminum) of a known area on top of the dielectric film through a shadow mask using techniques like thermal evaporation or sputtering. This forms the top electrode of the capacitor.[10]

2. Measurement Setup:

  • Instrumentation: An LCR meter or an impedance analyzer is required.
  • Probing: Use a probe station to make electrical contact with the top metal electrode and the conductive substrate (bottom electrode).

3. Measurement Procedure:

  • Frequency Selection: Set the LCR meter to a frequency at which the dielectric constant is to be measured (e.g., 1 MHz is a common standard).[8]
  • Voltage Sweep: Apply a DC voltage bias across the capacitor and sweep it through a defined range (e.g., from a negative to a positive voltage). At each voltage step, the LCR meter measures the capacitance.
  • Data Acquisition: Record the capacitance as a function of the applied voltage, generating a C-V curve.

4. Data Analysis:

  • Accumulation Capacitance: From the C-V plot for an MIS capacitor, identify the capacitance in the accumulation region (where the semiconductor surface is saturated with majority carriers). This capacitance, often denoted as C_acc or C_ox, represents the capacitance of the dielectric layer.
  • Dielectric Constant Calculation: The dielectric constant (k) can be calculated using the parallel plate capacitor formula:

Experimental Workflow

The following diagram illustrates the logical flow of the dielectric constant measurement process.

experimental_workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep1 Substrate Cleaning prep2 Dielectric Film Deposition (e.g., Spin-Coating) prep1->prep2 prep3 Film Curing/Annealing prep2->prep3 prep4 Top Electrode Deposition prep3->prep4 meas1 Place Sample in Probe Station prep4->meas1 meas2 Contact Electrodes meas1->meas2 meas3 Perform C-V Sweep with LCR Meter meas2->meas3 analysis1 Plot C-V Curve meas3->analysis1 analysis2 Determine Accumulation Capacitance (C_acc) analysis1->analysis2 analysis4 Calculate Dielectric Constant (k) analysis2->analysis4 analysis3 Measure Film Thickness (d) and Electrode Area (A) analysis3->analysis4

Workflow for Dielectric Constant Measurement.

Discussion

The dielectric constant of the cross-linked polymer film containing this compound (CPVP-C6) is notably higher than that of many materials developed specifically as low-k dielectrics.[2] While a higher dielectric constant can be advantageous in applications requiring high capacitance, it is generally less desirable for interlayer dielectrics in high-speed integrated circuits where the goal is to minimize capacitance.[1]

Materials like organosilicate glasses and porous silicon dioxide achieve lower dielectric constants by incorporating carbon or creating voids (air gaps), respectively, within the material structure.[3][6] Polyimides can also be engineered to have low dielectric constants, often through the incorporation of fluorine atoms or bulky molecular structures to increase free volume.[7][11]

The choice of a dielectric material is a trade-off between its electrical, mechanical, and thermal properties. While a material may have a desirably low dielectric constant, its mechanical strength, thermal stability, and compatibility with fabrication processes are also critical considerations.[4] Researchers should therefore consider the full range of material properties in the context of their intended application.

References

Safety Operating Guide

Safe Disposal of 1,6-Bis(trichlorosilyl)hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like 1,6-bis(trichlorosilyl)hexane is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a combustible and corrosive organochlorosilane. Adherence to these protocols is critical to mitigate risks associated with its reactivity, particularly its violent reaction with water to produce toxic and corrosive hydrogen chloride gas.[1][2]

Immediate Safety and Hazard Information

This compound is a combustible liquid that causes severe skin burns and eye damage.[3][4] It reacts with moisture in the air to liberate hydrogen chloride (HCl), a corrosive gas that can cause severe irritation and damage to the respiratory tract.[1][3] Therefore, handling this compound requires stringent safety measures, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.[3][5]

Essential Safety and Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when working with this compound. The following table summarizes the recommended PPE based on safety data sheets and general guidelines for handling chlorosilanes.

PPE CategoryRecommendation
Hand Protection Neoprene or nitrile rubber gloves are recommended.[3]
Eye and Face Protection Chemical goggles or a full-face shield are mandatory to protect against splashes and vapors. Contact lenses should not be worn when handling this chemical.[1][3]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[3][5]
Respiratory Protection Where exposure through inhalation may occur, respiratory protection equipment is recommended. A respirator with a type ABEK (EN14387) filter should be used.[3]

Laboratory-Scale Disposal Protocol

The following protocol outlines a step-by-step procedure for the safe neutralization and disposal of small quantities of this compound in a laboratory setting. This procedure is based on the chemical's reactivity and general principles for handling chlorosilanes.

Materials:

  • Waste this compound

  • A large beaker or flask

  • A stir bar and magnetic stir plate

  • A suitable solvent (e.g., hexane, toluene)

  • A neutralizing agent (e.g., 5% aqueous sodium bicarbonate solution or soda ash)

  • pH paper

  • Appropriate waste containers

Procedure:

  • Work in a well-ventilated fume hood. Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Wear all required personal protective equipment (PPE) as detailed in the table above.

  • Dilute the waste this compound. In the fume hood, slowly add the waste chlorosilane to a beaker containing a non-reactive solvent such as hexane or toluene. A dilution of at least 1:10 (chlorosilane:solvent) is recommended to control the reaction rate.

  • Prepare the neutralizing solution. In a separate large beaker, prepare a 5% aqueous solution of sodium bicarbonate or a slurry of soda ash in water. Ensure the beaker is large enough to accommodate the diluted chlorosilane and any potential foaming.

  • Slowly add the diluted chlorosilane to the neutralizing solution with stirring. Place the beaker with the neutralizing solution on a magnetic stir plate and begin stirring. Using a dropping funnel or by carefully pouring in small increments, slowly add the diluted this compound solution to the neutralizing solution. Be prepared for the evolution of gas (carbon dioxide and hydrogen chloride). The reaction is exothermic, so control the addition rate to prevent excessive heat generation and foaming.

  • Monitor the pH. After the addition is complete, continue stirring for at least one hour to ensure complete neutralization. Check the pH of the aqueous layer using pH paper to ensure it is neutral (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.

  • Separate the layers. Once the reaction is complete and the solution is neutral, stop stirring and allow the layers to separate. The upper layer will be the organic solvent, and the lower layer will be the aqueous salt solution.

  • Package and label the waste. Carefully decant or separate the organic and aqueous layers into separate, appropriately labeled hazardous waste containers. Consult your institution's environmental health and safety (EHS) office for specific labeling and disposal requirements.

  • Decontaminate glassware. Rinse all glassware that came into contact with this compound with a small amount of the same solvent used for dilution, and then with the 5% sodium bicarbonate solution before washing.[6]

Disposal Workflow

The following diagram illustrates the key steps in the safe disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound start Start: Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dilute Dilute with Non-Reactive Solvent (e.g., Hexane, Toluene) fume_hood->dilute neutralize Slowly Add to Stirred Neutralizing Solution (e.g., 5% NaHCO3) dilute->neutralize check_ph Monitor and Adjust pH to Neutral (6-8) neutralize->check_ph separate Separate Organic and Aqueous Layers check_ph->separate package Package and Label Waste for Disposal separate->package end End: Proper Disposal via EHS package->end

Caption: Disposal Workflow for this compound

Disclaimer: This information is intended for guidance and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.[3] Disposal procedures must always comply with local, state, and federal regulations.[3]

References

Essential Safety and Logistical Information for Handling 1,6-Bis(trichlorosilyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals like 1,6-Bis(trichlorosilyl)hexane is paramount. This document provides procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods to ensure laboratory safety and build trust in chemical handling protocols.

Chemical Profile: this compound is a combustible and corrosive liquid that causes severe skin burns and eye damage.[1][2] It reacts with water and moisture to produce hydrogen chloride gas, which is a significant respiratory irritant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]Protects against skin contact and severe burns.
Eye and Face Protection Chemical goggles or a full-face shield. Contact lenses should not be worn.[1]Prevents severe eye damage from splashes or vapors.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.Minimizes the risk of skin contact.[1]
Respiratory Protection Use of respiratory protection equipment is recommended where inhalation exposure may occur. A type ABEK (EN14387) respirator filter is suggested.Protects against irritating vapors and hydrogen chloride formed from reaction with moisture.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial to mitigate risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood with local exhaust.[1]

  • Ensure that emergency eye wash fountains and safety showers are immediately accessible in the vicinity of any potential exposure.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any sources of ignition, as the chemical is combustible.[1][3]

  • Inert Atmosphere: Handle and store the chemical under a dry, inert atmosphere to prevent reaction with moisture.[1]

  • Dispensing: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Post-Handling: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]

  • Clean-up: Use an absorbent material to collect the spilled chemical. Sweep or shovel the material into an appropriate container for disposal. Use only non-sparking tools for this process.[1]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

Waste Collection:

  • Collect waste material in a dedicated, properly labeled, and sealed container.

  • Do not dispose of the waste into the sewer system.[1]

Disposal Method:

  • Dispose of the contents and container at a licensed waste disposal facility.[1][3]

  • Follow all local, national, and international regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Ensure Emergency Equipment is Accessible B->C D Handle Under Inert Atmosphere C->D Proceed to Handling E Ground and Bond Containers During Transfer D->E F Use Non-Sparking Tools E->F G Properly Seal and Store Container F->G Proceed to Post-Handling Spill Spill or Exposure? F->Spill H Decontaminate Work Area G->H I Wash Hands and Exposed Skin H->I J Collect Waste in Labeled, Sealed Container I->J Proceed to Disposal K Dispose via Licensed Waste Facility J->K Spill->G No Emergency Follow Emergency Procedures (First Aid, Spill Cleanup) Spill->Emergency Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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1,6-Bis(trichlorosilyl)hexane
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.